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  • Product: 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine
  • CAS: 1268521-18-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structural Elucidation of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 7-Chloro-3-iodo-1H-pyraz...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine. As a Senior Application Scientist, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a narrative grounded in practical experience, explaining the causal logic behind experimental choices and data interpretation. The protocols and analytical strategies detailed herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment. This guide is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development who require a robust methodology for the characterization of complex heterocyclic systems.

Introduction: The Significance of Pyrazolo[3,4-c]pyridines

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural resemblance to purine bases. This similarity allows for interaction with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] Derivatives of this core structure have been investigated as inhibitors of crucial enzymes such as glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs), and as antagonists for various receptors.[1] The introduction of halogen atoms, such as chlorine and iodine, can significantly modulate the physicochemical properties and biological activity of these molecules, making compounds like 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine compelling targets for drug discovery programs.[2]

Accurate and unambiguous structural elucidation is the bedrock of any chemical research and development endeavor. It ensures the integrity of structure-activity relationship (SAR) studies, informs the design of next-generation analogs, and is a critical component of intellectual property and regulatory submissions. This guide will systematically detail the analytical workflow for confirming the structure of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine, integrating data from multiple spectroscopic techniques.

Proposed Synthetic Pathway

Experimental Protocol: Synthesis of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine

Step 1: Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine

A synthetic method for this precursor has been described and can be adapted.[1]

Step 2: Iodination of 7-Chloro-1H-pyrazolo[3,4-c]pyridine

  • To a solution of 7-Chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, for instance, potassium hydroxide (KOH) (4.0 eq).

  • Stir the mixture at room temperature to facilitate the deprotonation of the pyrazole nitrogen.

  • Add iodine (I₂) (2.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine.

This protocol is adapted from a similar synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridine and may require optimization.[3]

Spectroscopic Characterization and Data Interpretation

The cornerstone of structural elucidation lies in the synergistic interpretation of data from various spectroscopic techniques. For 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine (C₆H₃ClIN₃, Molecular Weight: 279.47 g/mol ), a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential.[2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the target compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are necessary for unambiguous assignment.

The ¹H NMR spectrum of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine is expected to be relatively simple, exhibiting signals for the two aromatic protons on the pyridine ring and a broad signal for the N-H proton of the pyrazole ring. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and iodine atoms and the aromatic ring currents. Based on data from the closely related constitutional isomer, 3-iodo-1H-pyrazolo[3,4-b]pyridine, the following predictions can be made.[3][5]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5 - 14.5broad singlet1HN1-HThe N-H proton of the pyrazole ring is expected to be significantly deshielded and will likely appear as a broad signal due to quadrupole broadening from the adjacent nitrogen and potential intermolecular exchange.
~8.5 - 8.7doublet1HH-4The proton at position 4 is expected to be a doublet due to coupling with the proton at position 6. Its downfield shift is attributed to its proximity to the electronegative nitrogen atom of the pyridine ring.
~7.4 - 7.6doublet1HH-6The proton at position 6 will also appear as a doublet, coupled to the proton at position 4. It is expected to be upfield relative to H-4.

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure of the bicyclic system.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~150 - 155C7aThis quaternary carbon is adjacent to the pyridine nitrogen and the pyrazole ring, leading to a downfield shift.
~145 - 150C7The carbon bearing the chlorine atom is expected to be significantly deshielded.
~140 - 145C4This methine carbon is part of the pyridine ring and is deshielded by the adjacent nitrogen.
~120 - 125C3aThis is a quaternary carbon at the fusion of the two rings.
~115 - 120C6This methine carbon is part of the pyridine ring.
~80 - 85C3The carbon bearing the iodine atom will experience a significant upfield shift due to the "heavy atom effect". This is a key diagnostic signal.

Two-dimensional NMR experiments are crucial for confirming the connectivity of the molecule and unambiguously assigning the ¹H and ¹³C signals.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment will correlate the signals of directly bonded protons and carbons, confirming the assignments of C4-H4 and C6-H6.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for establishing long-range (2-3 bond) correlations. Key expected correlations include:

    • The N1-H proton showing correlations to C3, C3a, and C7a.

    • The H4 proton showing correlations to C3a, C6, and C7a.

    • The H6 proton showing correlations to C4 and C7a.

  • COSY (Correlation Spectroscopy): This experiment will show the coupling between the H4 and H6 protons, confirming their ortho-relationship on the pyridine ring.

// HMBC Correlations "N1-H" -> C3 [label="HMBC", color="#34A853", style=dashed]; "N1-H" -> C3a [label="HMBC", color="#34A853", style=dashed]; "N1-H" -> C7a [label="HMBC", color="#34A853", style=dashed]; "H-4" -> C3a [label="HMBC", color="#34A853", style=dashed]; "H-4" -> C6 [label="HMBC", color="#34A853", style=dashed]; "H-4" -> C7a [label="HMBC", color="#34A853", style=dashed]; "H-6" -> C4 [label="HMBC", color="#34A853", style=dashed]; "H-6" -> C7a [label="HMBC", color="#34A853", style=dashed];

// COSY Correlation "H-4" -> "H-6" [label="COSY", color="#FBBC05", style=bold, dir=both]; }

Caption: Key 2D NMR correlations for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For halogenated compounds, the isotopic distribution is a key diagnostic feature.

HRMS will provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the molecular formula.

IonCalculated m/z
[M+H]⁺ (for C₆H₄ClIN₃)279.9133

The presence of chlorine and iodine will result in a characteristic isotopic pattern for the molecular ion peak. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), leading to a significant M+2 peak with an intensity of approximately one-third of the M peak. Iodine is monoisotopic (¹²⁷I).

The fragmentation of pyrazolo[3,4-c]pyridines in the mass spectrometer is expected to involve characteristic losses.

G M [M]⁺˙ m/z 278/280 M_minus_I [M-I]⁺ m/z 151/153 M->M_minus_I - I• M_minus_Cl [M-Cl]⁺ m/z 243 M->M_minus_Cl - Cl• M_minus_HCN [M-HCN]⁺˙ m/z 251/253 M->M_minus_HCN - HCN M_minus_I_minus_HCN [M-I-HCN]⁺ m/z 124/126 M_minus_I->M_minus_I_minus_HCN - HCN

Caption: Predicted mass spectrometry fragmentation pathway.

  • Loss of Iodine: A common fragmentation pathway for iodo-substituted heterocycles is the loss of an iodine radical (I•), which would result in a fragment ion at m/z 151/153.

  • Loss of Chlorine: Loss of a chlorine radical (Cl•) would lead to a fragment at m/z 243.

  • Loss of HCN: Heterocyclic aromatic systems often undergo fragmentation with the loss of a neutral molecule of hydrogen cyanide (HCN), which would result in a fragment ion at m/z 251/253.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
3100 - 3400N-H stretchPyrazole N-H
3000 - 3100C-H stretchAromatic C-H
1600 - 1650C=N stretchPyridine and Pyrazole rings
1450 - 1550C=C stretchAromatic ring stretching
1000 - 1100C-Cl stretchAryl-Chloride
~500 - 600C-I stretchAryl-Iodide

The broadness of the N-H stretching band can be indicative of hydrogen bonding in the solid state.

Integrated Structural Elucidation Workflow

A robust structural elucidation relies on the convergence of data from all analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation synthesis Proposed Synthesis purification Purification (Column Chromatography) synthesis->purification HRMS HRMS purification->HRMS IR IR Spectroscopy purification->IR NMR_1D 1D NMR (¹H, ¹³C) purification->NMR_1D data_integration Data Integration & Interpretation HRMS->data_integration IR->data_integration NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_2D->data_integration structure Final Structure of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine data_integration->structure

Caption: Integrated workflow for structural elucidation.

  • Molecular Formula Confirmation: High-resolution mass spectrometry will confirm the elemental composition of the synthesized compound. The characteristic isotopic pattern will provide evidence for the presence of one chlorine atom.

  • Functional Group Identification: IR spectroscopy will confirm the presence of the N-H group of the pyrazole ring and the aromatic C-H bonds, as well as indicating the presence of the C-Cl and C-I bonds.

  • Core Structure and Connectivity: ¹H and ¹³C NMR will establish the number of different proton and carbon environments. The key to confirming the connectivity lies in the 2D NMR data. The COSY spectrum will establish the relationship between the two pyridine protons, while the HMBC spectrum will provide the crucial long-range correlations that piece together the entire bicyclic framework and confirm the positions of the chloro and iodo substituents. The upfield shift of the carbon attached to the iodine atom is a particularly strong piece of evidence for its location at the C3 position.

Conclusion

The structural elucidation of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine requires a multi-faceted analytical approach. By integrating data from high-resolution mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional NMR experiments, an unambiguous structural assignment can be achieved with a high degree of confidence. The predictive models for the spectroscopic data presented in this guide, based on sound chemical principles and data from closely related analogs, provide a robust framework for researchers working on the synthesis and characterization of novel pyrazolopyridine derivatives. This systematic approach ensures the scientific integrity of the data and provides a solid foundation for further drug discovery and development efforts.

References

  • Ye, W., et al. (2009). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1673. [Link]

  • Huang, W., et al. (2013). Crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1033. [Link]

  • PubChem. (n.d.). 7-chloro-3-iodo-1H-pyrazolo(3,4-c)pyridine. Retrieved from [Link]

  • Liu, X., et al. (2007). Structure Elucidation of a Pyrazolo[2][6]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1117-1124. [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(52), 36235-36240. [Link]

Sources

Exploratory

physicochemical properties of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine

An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine Introduction The fused heterocyclic scaffold of pyrazolo[3,4-c]pyridine is a cornerstone in modern medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine

Introduction

The fused heterocyclic scaffold of pyrazolo[3,4-c]pyridine is a cornerstone in modern medicinal chemistry. These compounds, being structural analogues of indole and other nitrogen-containing heterocycles, exhibit a wide range of physiological activities.[1] Pharmacological studies have identified pyrazolo[3,4-c]pyridine derivatives as potent inhibitors of critical cellular targets like glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs).[1] Their therapeutic potential extends to the treatment of bacterial infections, cancers, neurological disorders, and inflammatory conditions.[1]

7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine (CAS: 1268521-18-1) is a key intermediate within this promising class of molecules.[2] The strategic placement of halogen atoms—a chloro group at the 7-position and an iodo group at the 3-position—provides two distinct and versatile synthetic handles. The chloro substituent is amenable to various cross-coupling reactions, allowing for the introduction of diverse functional groups to explore the molecule's structure-activity relationship (SAR).[3] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core physicochemical properties, analytical methodologies, and handling considerations for this important building block.

Molecular Identity and Structural Framework

Accurate identification is the foundation of all subsequent experimental work. The key identifiers for 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine are summarized below.

IdentifierValueSource
Chemical Name 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine[2]
CAS Number 1268521-18-1[2]
Molecular Formula C₆H₃ClIN₃[4]
Molecular Weight 279.47 g/mol
IUPAC Name 7-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridine[2]
SMILES Clc1nccc2c(I)n[nH]c12
InChI Key QMQBCXHVEALRKZ-UHFFFAOYSA-N

A critical structural feature of this molecule is the existence of prototropic tautomers (1H- and 2H- forms), which is common for N-unsubstituted pyrazole rings.[5] The IUPAC name suggests the 2H-tautomer may be favored under certain conditions, a factor that is crucial for understanding its reactivity and biological interactions.[2] The general workflow for confirming the structure of a synthesized batch is outlined below.

cluster_0 Synthesis & Purification cluster_1 Structural & Purity Analysis Synthesis Chemical Synthesis Purification Chromatography / Recrystallization Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Identity Check NMR NMR Spectroscopy (¹H, ¹³C) MS->NMR Isotopic Pattern Confirmed HPLC HPLC / UPLC Analysis NMR->HPLC Structure Confirmed Final Confirmed Structure & Purity HPLC->Final Purity ≥ 95%

Caption: Workflow for structural confirmation and purity assessment.

Core Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in both biological and chemical systems, influencing everything from reaction kinetics to bioavailability. While extensive experimental data for this specific molecule is not widely published, we can summarize known and predicted values and provide standardized protocols for their determination.

PropertyValue / StatusSignificance
Physical Form Solid
Predicted XlogP 2.1[6]
Melting Point Data not availableA key indicator of purity and thermal stability.
Aqueous Solubility Data not availableCritical for biological assays and formulation development.
pKa Data not availableDetermines ionization state at physiological pH, affecting solubility and target binding.
Lipophilicity (logP)

Rationale: The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically octan-1-ol) and water. It is a critical parameter in drug design, as it correlates with a molecule's ability to cross biological membranes. The predicted XlogP value of 2.1 suggests this compound has favorable lipophilicity for potential cell permeability.[6]

Experimental Protocol: HPLC-Based logP Determination

This method is rapid and requires minimal material. It correlates the retention time of the analyte on a reverse-phase HPLC column with the known logP values of a set of standard compounds.

  • Preparation of Standards: Prepare a stock solution of at least five reference compounds with known logP values spanning a range that includes the predicted value of 2.1.

  • Mobile Phase: Use a mixture of acetonitrile and water.

  • HPLC System: A C18 reverse-phase column is standard.

  • Calibration Curve: Inject each standard and record its retention time (t_R). Plot logP versus log(k), where k = (t_R - t_0) / t_0 (t_0 is the column dead time).

  • Sample Analysis: Dissolve 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine in the mobile phase, inject it into the HPLC system, and record its retention time.

  • Calculation: Use the calibration curve to calculate the logP of the target compound from its retention factor (k).

Aqueous Solubility

Rationale: Solubility is a prerequisite for absorption and distribution in biological systems. Poor aqueous solubility is a major hurdle in drug development. Determining this value early is essential.

Experimental Protocol: Kinetic Solubility Assay via Nephelometry

This high-throughput method measures the precipitation of a compound from a DMSO stock solution into an aqueous buffer.

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate: Add aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer to achieve a range of final concentrations.

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at room temperature.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which significant precipitation is first observed is the kinetic solubility limit.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure and is indispensable for quality control.

Mass Spectrometry (MS)

Rationale: MS provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and elemental composition. The predicted mass data is invaluable for setting up MS experiments.

Predicted Mass Spectrometry Data [6]

AdductPredicted m/z
[M+H]⁺ 279.91328
[M+Na]⁺ 301.89522
[M-H]⁻ 277.89872
[M]⁺ 278.90545

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to gas-phase ions.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺ and [M-H]⁻).

  • Analysis: Compare the observed m/z values with the theoretical values calculated from the molecular formula to confirm the compound's identity.

Sample Analyte in Solution ESI Electrospray Ionization (ESI) Sample->ESI Nebulization & Desolvation Analyzer Mass Analyzer (e.g., Quadrupole, TOF) ESI->Analyzer Ion Acceleration Detector Detector Analyzer->Detector Mass Separation Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Signal Processing

Caption: General workflow for Electrospray Ionization Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not publicly available, a predictive analysis based on its structure can guide interpretation.

  • ¹H NMR: The spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the two protons on the pyridine ring. An additional broad signal for the N-H proton of the pyrazole ring would likely appear at a higher chemical shift (>10 ppm) and may exchange with D₂O.

  • ¹³C NMR: The spectrum will display six distinct signals for the six carbon atoms in the heterocyclic core. The carbons bonded to the electronegative halogen atoms (C-Cl and C-I) will have characteristic chemical shifts.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Shimming: Place the sample in the NMR spectrometer and perform shimming to optimize the magnetic field homogeneity.

  • ¹H Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, this may require a longer acquisition time.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Safety, Handling, and Storage

Proper handling is crucial due to the compound's toxicological profile.

GHS Hazard Information

CategoryInformation
Pictogram GHS06 (Skull and Crossbones)
Signal Word Danger
Hazard Statements H301: Toxic if swallowedH319: Causes serious eye irritation
Precautionary Codes P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Storage:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • The compound is classified under Storage Class 6.1C (Combustible, acute toxic category 3).

Conclusion

7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine is a high-value chemical intermediate with significant potential in drug discovery. Its key physicochemical characteristics—moderate lipophilicity, a solid physical state, and a well-defined spectroscopic profile—make it a tractable starting point for synthetic campaigns. The presence of two distinct halogenated positions offers chemists a strategic advantage for building molecular complexity and fine-tuning pharmacological activity. This guide provides the foundational knowledge and standardized protocols necessary for researchers to confidently incorporate this versatile building block into their research and development pipelines.

References

  • 7-chloro-3-iodo-1H-pyrazolo(3,4-c)pyridine - PubChem. [Link]

  • 7-chloro-3-iodo-1h-pyrazolo[3,4-c]pyridine - PubChemLite. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. [Link]

Sources

Foundational

An In-depth Technical Guide to 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine (CAS 1268521-18-1): A Keystone Intermediate for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Pyrazolo[3,4-c]pyridine Scaffold In the landscape of medicinal chemistry, the pyrazolo[3,4-c]pyridine core has...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazolo[3,4-c]pyridine Scaffold

In the landscape of medicinal chemistry, the pyrazolo[3,4-c]pyridine core has emerged as a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds. Its significance stems from its structural resemblance to purines, the fundamental building blocks of nucleic acids. This mimicry allows pyrazolo[3,4-c]pyridine derivatives to interact with a wide array of biological targets, particularly ATP-binding sites within kinases.[1] Consequently, this heterocyclic system has become a focal point for the development of novel therapeutics targeting a range of diseases, including cancer, inflammation, and neurological disorders.[2] The subject of this guide, 7-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine (CAS 1268521-18-1), represents a highly functionalized and strategically important intermediate, poised for elaboration into diverse libraries of potential drug candidates.

Core Chemical Properties of CAS 1268521-18-1

7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine is a solid organic compound that serves as a versatile building block in synthetic and medicinal chemistry.[3] Its key identifiers and physicochemical properties are summarized below.

PropertyValueSource(s)
CAS Number 1268521-18-1[3][4]
IUPAC Name 7-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridineSynHet, PubChem
Molecular Formula C₆H₃ClIN₃[3]
Molecular Weight 279.47 g/mol [3]
Appearance Solid[3]
PubChem CID 72206901[5]
MDL Number MFCD18633053[3]

Synthesis and Vectorial Functionalization: A Gateway to Chemical Diversity

The true value of 7-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine lies in its inherent potential for selective chemical modification at multiple positions around its core structure. This concept, termed "vectorial functionalization," is a cornerstone of modern drug discovery, allowing for the systematic exploration of chemical space to optimize biological activity and pharmacokinetic properties.

A recent study by Bedwell et al. (2023) provides a comprehensive roadmap for the synthesis and elaboration of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, which is directly applicable to the utilization of the 7-chloro-3-iodo derivative.[6] The presence of the chloro and iodo substituents, along with the reactive nitrogen and carbon atoms of the heterocyclic core, offers multiple handles for diverse chemical transformations.

General Synthetic Strategy

A plausible synthetic workflow is outlined below:

G Start 2-Chloro-3-aminopyridine Step1 Diazotization and Cyclization Start->Step1 Intermediate1 7-Chloro-1H-pyrazolo[3,4-c]pyridine Step1->Intermediate1 Step2 Iodination Intermediate1->Step2 End 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine (CAS 1268521-18-1) Step2->End

A generalized synthetic pathway to CAS 1268521-18-1.
Key Functionalization Vectors

The strategic placement of the halogen atoms and the inherent reactivity of the pyrazolopyridine core allow for selective modifications at several key positions, enabling a "hit-to-lead" optimization strategy in drug discovery.

G Core 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine N1-Position C3-Position (Iodo) C7-Position (Chloro) Other C-H Positions N1_Func Alkylation Arylation Core:f1->N1_Func Selective N-functionalization C3_Func Suzuki, Stille, Sonogashira, etc. (Cross-Coupling Reactions) Core:f2->C3_Func Versatile C-C and C-N bond formation C7_Func Buchwald-Hartwig Amination Suzuki Coupling Core:f3->C7_Func Introduction of diverse substituents CH_Func C-H Activation/Functionalization Core:f4->CH_Func Late-stage diversification

Key functionalization vectors of the 7-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine scaffold.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling at the C3-Position (Illustrative)

The following is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction to displace the iodo group at the C3-position, a common and powerful method for introducing carbon-based substituents. This protocol is based on established methodologies for similar heterocyclic systems.

Materials:

  • 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine (1 equivalent)

  • Aryl or heteroaryl boronic acid or ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 7-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine, the boronic acid/ester, the palladium catalyst, and the base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-substituted-7-chloro-1H-pyrazolo[3,4-c]pyridine.

Biological Significance and Potential Applications in Drug Discovery

The pyrazolo[3,4-c]pyridine scaffold is a well-established pharmacophore, particularly in the realm of kinase inhibition. Many derivatives have been investigated for their potential as anticancer agents by targeting cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[2] The ability to selectively functionalize the 7-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine core allows for the systematic exploration of the structure-activity relationship (SAR) to develop potent and selective inhibitors for a variety of protein targets.

Potential Therapeutic Areas:

  • Oncology: Development of inhibitors for various kinases implicated in cancer cell proliferation and survival.

  • Immunology and Inflammation: Targeting kinases involved in inflammatory signaling pathways.

  • Neurology: Exploration of GSK-3 inhibitors for neurodegenerative diseases like Alzheimer's.[2]

  • Infectious Diseases: As antivirals or antibacterials, leveraging the purine-like structure.

Conclusion

7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine (CAS 1268521-18-1) is more than just a chemical intermediate; it is a strategically designed building block that offers a gateway to a vast and biologically relevant chemical space. Its pre-functionalized nature allows for the rapid and diverse elaboration of the privileged pyrazolo[3,4-c]pyridine scaffold. For researchers and drug development professionals, this compound represents a valuable tool for the efficient construction of novel compound libraries, accelerating the discovery of next-generation therapeutics. The principles of vectorial functionalization, as applied to this scaffold, provide a logical and powerful framework for hit-to-lead optimization and the development of potent and selective drug candidates.

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  • Bedwell, E. V., Emery, F. S., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35087-35091. [Link]

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Foundational

The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Novel Pyrazolopyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolopyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its structural simila...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolopyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its structural similarity to the endogenous purine nucleus allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2][3] This guide provides a comprehensive overview of the discovery and historical evolution of pyrazolopyridine derivatives, from their early development as anxiolytic agents to their current prominence as highly selective kinase inhibitors in oncology. We will delve into the synthetic strategies employed to access this versatile core, explore the intricate mechanisms of action of key derivatives, and analyze the structure-activity relationships that have guided their optimization.

A Tale of Two Targets: The Historical Evolution of Pyrazolopyridines

The story of pyrazolopyridines in medicine is a fascinating example of scaffold repurposing, driven by an evolving understanding of molecular biology and disease pathology. The journey can be broadly divided into two distinct eras: the early exploration of their effects on the central nervous system and the modern focus on targeted cancer therapy.

The Anxiolytic Era: Modulators of GABAA Receptors

The initial therapeutic interest in pyrazolopyridines stemmed from their activity as non-benzodiazepine anxiolytics.[4] Compounds like tracazolate (ICI 136,753) were developed and investigated for their anxiety-reducing and anticonvulsant effects.[4][5] Unlike benzodiazepines, which were the standard of care for anxiety at the time, tracazolate exhibited a wider separation between its anxiolytic and sedative doses, suggesting a more favorable side-effect profile.[5]

The mechanism of action for these early pyrazolopyridines centered on the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the brain.[6] Tracazolate was found to enhance the binding of both benzodiazepines and GABA to the receptor complex, suggesting a unique interaction.[7] This modulation of the GABAA receptor by tracazolate is thought to be responsible for its anxiolytic properties.[6]

GABAA_Modulation cluster_receptor GABAA Receptor cluster_channel Chloride Ion Channel GABA GABA Channel_Closed Closed GABA->Channel_Closed Binds BZD Benzodiazepine BZD->Channel_Closed Binds Tracazolate Tracazolate Tracazolate->Channel_Closed Binds & Potentiates Channel_Open Open Channel_Closed->Channel_Open Increased Cl- influx (Hyperpolarization) Neuron_Inhibition Neuronal Inhibition (Anxiolytic Effect) Channel_Open->Neuron_Inhibition Leads to

The Kinase Inhibitor Revolution: A New Paradigm in Cancer Therapy

The advent of targeted therapies in oncology, particularly the development of small-molecule kinase inhibitors, marked a new chapter for the pyrazolopyridine scaffold. The structural resemblance of pyrazolopyridines to ATP, the universal phosphate donor for kinases, made them ideal candidates for competitive inhibition of these enzymes. This led to a surge in research and development, establishing pyrazolopyridines as a cornerstone in the design of novel anticancer agents.[1][3]

Constructing the Core: Synthetic Strategies for Pyrazolopyridine Derivatives

The versatility of the pyrazolopyridine scaffold is matched by the diversity of synthetic routes developed to access its various isomers. The choice of synthetic strategy is often dictated by the desired substitution pattern and the target isomer.

Multi-component Reactions: A Convergent Approach

Multi-component reactions (MCRs) have gained prominence for their efficiency in rapidly assembling complex molecular architectures from simple starting materials in a single step. Several MCRs have been reported for the synthesis of pyrazolo[3,4-b]pyridines.

Experimental Protocol: One-Pot Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

  • Objective: To synthesize a substituted pyrazolo[3,4-b]pyridine via a one-pot, three-component reaction.

  • Materials:

    • 5-amino-1-phenyl-1H-pyrazole

    • An aromatic aldehyde (e.g., benzaldehyde)

    • Malononitrile

    • Ethanol

    • Piperidine (catalyst)

  • Procedure:

    • To a solution of 5-amino-1-phenyl-1H-pyrazole (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (10 mL), add malononitrile (1 mmol).

    • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The solid product will precipitate out of the solution. Collect the precipitate by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to afford the desired pyrazolo[3,4-b]pyridine derivative.

Cyclocondensation Reactions: Building the Fused Ring System

Cyclocondensation reactions are a classical and robust method for the synthesis of fused heterocyclic systems. For pyrazolo[1,5-a]pyridines, a common approach involves the reaction of an N-aminopyridinium salt with a 1,3-dicarbonyl compound.[8]

Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative [8]

  • Objective: To synthesize a pyrazolo[1,5-a]pyrimidine derivative via cyclocondensation.

  • Materials:

    • 1,5-dimethyl-1H-pyrazol-3-amine

    • A β-dicarbonyl compound (e.g., acetylacetone)

    • Glacial Acetic Acid

  • Procedure:

    • In a round-bottom flask, dissolve 1,5-dimethyl-1H-pyrazol-3-amine (1 mmol) and the β-dicarbonyl compound (1.1 mmol) in glacial acetic acid (5 mL).

    • Heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice-water.

    • The precipitated product is collected by filtration, washed with water, and dried.

    • Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Synthesis_Workflow Start Starting Materials (e.g., Aminopyrazole, Dicarbonyl) Reaction Reaction Setup (Solvent, Catalyst, Temperature) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Crystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, MS, HRMS) Purification->Characterization Final_Product Pure Pyrazolopyridine Derivative Characterization->Final_Product

Mechanism of Action: Targeting the Kinome

The anticancer activity of many pyrazolopyridine derivatives stems from their ability to inhibit protein kinases, enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival.

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are often dysregulated in various cancers, promoting tumor growth, invasion, and metastasis. Several pyrazolopyridine derivatives have been developed as potent c-Met inhibitors.

cMet_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Angiogenesis Angiogenesis cMet->Angiogenesis Pyrazolopyridine Pyrazolopyridine Inhibitor Pyrazolopyridine->cMet Inhibits AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion STAT3->Invasion

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition

HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy to enhance the anti-tumor immune response. Pyrazolopyridine-based HPK1 inhibitors have shown the ability to reinvigorate T-cell function.

HPK1_Pathway TCR TCR Lck Lck TCR->Lck Activation ZAP70 ZAP70 Lck->ZAP70 SLP76 SLP76 ZAP70->SLP76 T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation HPK1 HPK1 HPK1->SLP76 Phosphorylates (Inhibits) Pyrazolopyridine Pyrazolopyridine Inhibitor Pyrazolopyridine->HPK1 Inhibits

Phosphoinositide 3-kinase (PI3K) Inhibition

The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth and survival. Pyrazolopyridine derivatives have been developed as inhibitors of various PI3K isoforms.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth_Survival Cell Growth & Survival mTOR->Cell_Growth_Survival Pyrazolopyridine Pyrazolopyridine Inhibitor Pyrazolopyridine->PI3K Inhibits

Structure-Activity Relationship (SAR) and Data Presentation

The biological activity of pyrazolopyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

CompoundTarget KinaseR1R2IC50 (nM)Reference
C03 TRKAPhenyl4-fluorophenyl56[9]
15y TBK14-pyridyl3-fluorophenyl0.2[10]
10n HPK1Pyrazinecarboxamide2,6-difluorophenyl29.0[11]
54 PI3KδIndole4-methoxyphenyl2.8[12]
11 c-MetPyrazolo[3,4-b]pyridine2-fluoro-4-iodophenyl5[13]

Note: The specific structures for R1 and R2 are simplified representations for this table. Please refer to the cited literature for the full chemical structures.

Clinical Landscape and Future Perspectives

The successful translation of pyrazolopyridine derivatives from the laboratory to the clinic is exemplified by selpercatinib (Retevmo). Selpercatinib is a potent and highly selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[14] It is approved for the treatment of cancers with RET gene alterations, including non-small cell lung cancer and thyroid cancers.

The binding mode of selpercatinib to the RET kinase domain is unique, allowing it to avoid resistance mechanisms that affect other kinase inhibitors.[15][16][17] It effectively blocks the ATP-binding site of the RET protein, thereby inhibiting downstream signaling pathways crucial for cancer cell survival and proliferation.[14]

The journey of pyrazolopyridine derivatives from their early days as anxiolytics to their current status as life-saving cancer therapeutics is a testament to the power of medicinal chemistry and the importance of understanding the molecular basis of disease. The continued exploration of this privileged scaffold promises to yield even more innovative and effective therapies in the future.

References

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An In-depth Technical Guide to the Theoretical Properties of Halogenated Pyrazolopyridines

Foreword: The Strategic Role of Halogenation in Pyrazolopyridine Drug Discovery Pyrazolopyridines, heterocyclic scaffolds bioisosteric to purine bases, have garnered significant attention in medicinal chemistry due to th...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Role of Halogenation in Pyrazolopyridine Drug Discovery

Pyrazolopyridines, heterocyclic scaffolds bioisosteric to purine bases, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antileishmanial, and antibacterial properties.[1][2][3][4] The strategic introduction of halogen atoms onto the pyrazolopyridine core is a key tactic in modern drug design, profoundly influencing the molecule's physicochemical properties and, consequently, its biological activity.[5][6] Halogenation can modulate factors such as lipophilicity, metabolic stability, and binding affinity to target proteins, making a thorough understanding of the theoretical underpinnings of these halogenated derivatives crucial for rational drug development.[7]

This technical guide provides a comprehensive exploration of the theoretical properties of halogenated pyrazolopyridines, offering insights into their electronic structure, reactivity, and spectroscopic signatures. We will delve into the computational methodologies employed to elucidate these characteristics, providing a robust framework for researchers, scientists, and drug development professionals to leverage in their own investigations.

I. Theoretical Methodologies: A Computational Toolkit for a Priori Characterization

The predictive power of computational chemistry is indispensable for understanding the nuanced effects of halogenation on the pyrazolopyridine scaffold. Density Functional Theory (DFT) has emerged as a workhorse in this domain, offering a favorable balance between computational cost and accuracy for systems of this size.[8][9]

Foundational Calculations: Geometry Optimization and Vibrational Frequencies

A prerequisite for any meaningful theoretical analysis is the determination of the molecule's equilibrium geometry. This is typically achieved through geometry optimization calculations.

Experimental Protocol: Ground-State Geometry Optimization

  • Software: Gaussian 16 computational package is a standard choice.[9]

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed for its reliability in describing electronic structures of organic molecules.[8][9]

  • Basis Set: The 6-31G* basis set provides a good starting point, offering a reasonable description of electron distribution.[8][9] For higher accuracy, especially when dealing with heavier halogens, more extensive basis sets like 6-311+G(2d,p) can be utilized.[10]

  • Convergence Criteria: Optimization is continued until the forces on the atoms are negligible, and the geometry corresponds to a minimum on the potential energy surface.

  • Verification: The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true minimum has been located. Calculated vibrational frequencies can be scaled by an empirical factor (e.g., 0.9627 for B3LYP/6-31G*) to improve agreement with experimental infrared (IR) spectra.[8][9]

The rationale behind this protocol lies in its proven track record for yielding geometries and vibrational spectra that are in excellent agreement with experimental data from X-ray crystallography and FT-IR spectroscopy, respectively.[8][9]

Delving into Electronic Properties: Frontier Molecular Orbitals

The electronic behavior of a molecule is largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.[8]

FMO_Concept HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor EnergyGap Energy Gap (ΔE) Reactivity Indicator HOMO->EnergyGap LUMO->EnergyGap

II. Electronic Properties and Reactivity: The Impact of Halogen Substitution

The introduction of halogens onto the pyrazolopyridine ring system systematically alters its electronic landscape. This has profound implications for the molecule's reactivity and its potential to engage in intermolecular interactions, such as those with biological targets.

Modulation of the HOMO-LUMO Gap

Halogenation generally leads to a stabilization of both the HOMO and LUMO energy levels. However, the extent of this stabilization depends on the nature and position of the halogen. The electronegativity and size of the halogen atom are key determinants of its influence. For instance, fluorine, being the most electronegative, exerts a strong inductive effect, leading to a significant lowering of the orbital energies.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Pyrazolopyridine Derivative 4a-5.178-1.6973.481
Pyrazolopyridine Derivative 4b-5.885-1.9113.975
Table 1: Theoretically calculated HOMO and LUMO energies and the corresponding energy gap for two pyrazolopyridine derivatives. Data sourced from a study utilizing DFT at the B3LYP/6-31G level of theory.[8]*

A larger HOMO-LUMO gap, as seen in derivative 4b, generally correlates with higher kinetic stability and lower chemical reactivity.[8] This principle is fundamental in drug design, where modulating reactivity is crucial for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.

Reactivity Descriptors: A Deeper Dive

From the HOMO and LUMO energies, several global reactivity descriptors can be derived to provide a more quantitative understanding of a molecule's chemical behavior.

  • Ionization Potential (IP): IP ≈ -EHOMO

  • Electron Affinity (EA): EA ≈ -ELUMO

  • Electronegativity (χ): χ ≈ (IP + EA) / 2

  • Chemical Hardness (η): η ≈ (IP - EA) / 2

  • Chemical Softness (S): S = 1 / (2η)

These descriptors, calculated for pyrazolopyridine derivatives, offer valuable insights into their stability and reactivity.[8] For example, a higher chemical hardness suggests greater resistance to changes in electron distribution.

Electrostatic Potential Maps: Visualizing Reactivity

Electrostatic potential (ESP) maps are powerful tools for visualizing the charge distribution on a molecule's surface.[7] These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.

ESP_Map_Concept Molecule Halogenated Pyrazolopyridine Positive Positive Negative Negative Neutral Neutral

In halogenated pyrazolopyridines, the nitrogen atoms of the pyridine and pyrazole rings typically represent regions of negative electrostatic potential, making them susceptible to electrophilic attack and hydrogen bond formation. The halogen atom itself can exhibit a region of positive electrostatic potential along the C-X bond axis (a "sigma-hole"), enabling it to participate in halogen bonding, a crucial non-covalent interaction in drug-receptor binding.[11]

III. Spectroscopic Properties: The Synergy of Theory and Experiment

Computational methods are not only predictive but also play a vital role in the interpretation of experimental spectroscopic data.

Vibrational Spectroscopy (FT-IR)

As mentioned, DFT calculations can predict the vibrational frequencies of a molecule. By comparing the calculated IR spectrum with the experimental one, a detailed assignment of the observed vibrational modes can be achieved. This synergy is invaluable for structural elucidation and for confirming the identity of newly synthesized halogenated pyrazolopyridines.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can also predict NMR chemical shifts. While precise prediction can be challenging due to the influence of solvent effects and molecular dynamics, calculated chemical shifts are often in good qualitative agreement with experimental data and can aid in the assignment of complex spectra.[8][12] For instance, DFT calculations have been used to predict the downfield shift of the N-H proton resonance in 4-halogenated pyrazoles with decreasing halogen electronegativity.[12]

IV. Future Outlook and Applications

The theoretical investigation of halogenated pyrazolopyridines is a vibrant and evolving field. Future research will likely focus on:

  • More Sophisticated Computational Models: Incorporating explicit solvent models and employing higher levels of theory to more accurately capture the nuances of intermolecular interactions.

  • Molecular Dynamics Simulations: To study the conformational flexibility of these molecules and their dynamic interactions with biological targets.[13]

  • Machine Learning and AI: To develop predictive models for the biological activity of novel halogenated pyrazolopyridines based on their calculated theoretical properties.

By continuing to integrate theoretical and experimental approaches, researchers can accelerate the design and development of next-generation pyrazolopyridine-based therapeutics with enhanced efficacy and safety profiles.

References

  • de Oliveira, C. B., de Souza, A. M. T., & Canto-Cavalheiro, M. M. (2014). Antileishmanial Pyrazolopyridine Derivatives: Synthesis and Structure−Activity Relationship Analysis. Journal of Medicinal Chemistry, 57(15), 6543–6552. [Link]

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  • Reddy, T. S., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(11), 7858-7862. [Link]

  • Reyes-Pérez, V., et al. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Chemistry, 7(2), 106. [Link]

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Foundational

A Technical Guide to the Biological Targets of the Pyrazolo[3,4-c]pyridine Scaffold in Modern Drug Discovery

Executive Summary: The pyrazolo[3,4-c]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to endogenous purines.[1] This mimicry allows it to function as a...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The pyrazolo[3,4-c]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to endogenous purines.[1] This mimicry allows it to function as a "privileged scaffold," capable of interacting with a multitude of biological targets, particularly those with ATP-binding pockets. This guide provides an in-depth analysis of the validated and potential biological targets for this core structure, with a primary focus on protein kinases and an emerging role in the disruption of protein-protein interactions. We will explore the underlying mechanisms of action, present quantitative data, and detail the experimental workflows essential for target validation, offering a comprehensive resource for researchers and drug development professionals.

The Pyrazolo[3,4-c]pyridine Core: A Versatile ATP Isostere

The value of the pyrazolo[3,4-c]pyridine scaffold lies in its bioisosteric relationship with adenine, the core component of adenosine triphosphate (ATP). This structural similarity is the foundational principle behind its broad applicability in drug design. The arrangement of nitrogen atoms within its fused ring system provides a precise geometry of hydrogen bond donors and acceptors that can effectively mimic the interactions made by adenine within the active sites of many enzymes.[2]

This inherent property makes the scaffold an ideal starting point for fragment-based drug discovery (FBDD) and lead optimization.[1][3] Modern synthetic methodologies allow for the selective and vectorial functionalization at multiple positions (N-1, N-2, C-3, C-5, and C-7), enabling chemists to systematically elaborate the core structure to enhance potency, improve selectivity, and optimize pharmacokinetic properties for a chosen biological target.[1][4]

Caption: Key growth vectors for Structure-Activity Relationship (SAR) studies.

Primary Target Class: Protein Kinases

The largest and most successfully targeted protein family for pyrazolopyridine-based compounds is the kinome.[5] Kinases utilize ATP to phosphorylate substrate proteins, a fundamental process in cell signaling. Aberrant kinase activity is a hallmark of numerous diseases, most notably cancer, making them highly valuable drug targets.[6]

Mechanism of Action: Hinge Binding Mimicry

Pyrazolopyridine derivatives typically function as Type I kinase inhibitors, competing with ATP for binding to the enzyme's active site. The scaffold's key feature is its ability to form one to three canonical hydrogen bonds with the "hinge region" of the kinase, the flexible loop connecting the N- and C-lobes of the enzyme. This interaction anchors the inhibitor in the adenine-binding pocket, providing the foundation for its inhibitory activity. The selectivity for a specific kinase is then achieved by modifying the scaffold's substituents to create favorable interactions with other, more variable regions of the active site, such as the DFG motif, the αC-helix, and the solvent-exposed front pocket.[5][6]

cluster_pathway Canonical Kinase Signaling & Inhibition RTK Receptor Tyrosine Kinase (e.g., TRK, FGFR) Substrate Substrate Protein RTK->Substrate Kinase Activity ADP ADP pSubstrate Phosphorylated Substrate (Active) Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream Signal Transduction Inhibitor Pyrazolo[3,4-c]pyridine Inhibitor Inhibitor->RTK Competitive Binding ATP ATP ATP->RTK Binds to Active Site ATP_label Phosphorylation Cycle

Caption: Inhibition of a kinase signaling pathway by an ATP-competitive drug.

Validated Kinase Targets

While literature on the specific pyrazolo[3,4-c]pyridine isomer is emerging, extensive research on the broader pyrazolopyridine family validates its potential against numerous kinases. The principles of targeting the ATP site are highly transferable across these isomeric scaffolds.

Target Kinase FamilyExample ScaffoldTherapeutic AreaKey Insight
Tropomyosin Receptor Kinases (TRKs) Pyrazolo[3,4-b]pyridineOncologyDerivatives show nanomolar potency against TRKA, demonstrating potential for treating cancers with NTRK gene fusions.[7]
Cyclin-Dependent Kinases (CDKs) Pyrazolo[3,4-b]pyridineOncologyPotent and selective inhibition of CDKs, which are critical regulators of the cell cycle, has been demonstrated.[8][9]
Fibroblast Growth Factor Receptor (FGFR) Pyrazolo[3,4-b]pyridineOncologyThis scaffold has been used to develop selective FGFR inhibitors.[6]
c-Met Pyrazolo[4,3-b]pyridineOncologyThe scaffold served as a foundation for potent c-Met inhibitors like Glumetinib, which has advanced to clinical trials.[5][6]
TANK-Binding Kinase 1 (TBK1) Pyrazolo[3,4-b]pyridineAutoimmune DiseaseNovel inhibitors have been identified with potent activity against TBK1, a key regulator of the innate immune response.[10]
Experimental Validation Workflow: From Hit to Lead

Identifying and validating a kinase inhibitor involves a multi-step, self-validating process that moves from a simple biochemical context to a complex biological one.

cluster_workflow Kinase Inhibitor Validation Workflow A 1. Biochemical Assay (e.g., HTRF, ADP-Glo) B Purpose: Confirm direct enzyme inhibition. Output: IC50 Value A->B C 2. Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) A->C D Purpose: Verify inhibitor binds to target in live cells. Output: EC50 Value C->D E 3. Cellular Functional Assay (e.g., Western Blot for p-Substrate) C->E F Purpose: Show target inhibition leads to a functional effect. Output: Dose-dependent pathway modulation E->F G 4. Phenotypic Assay (e.g., Cell Proliferation, Apoptosis) E->G H Purpose: Link functional effect to a desired phenotype. Output: GI50 / Apoptosis Induction G->H

Caption: A tiered approach to validating kinase inhibitor efficacy and mechanism.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol describes a common biochemical assay used to determine the IC50 of an inhibitor against a purified kinase.[7]

  • Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A europium-labeled anti-phospho-substrate antibody and a streptavidin-conjugated fluorophore (e.g., XL665) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and XL665 acceptor into close proximity, resulting in a FRET signal.

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

    • Prepare a 2X solution of the kinase and the biotinylated substrate peptide in Kinase Buffer.

    • Prepare a 2X solution of ATP in Kinase Buffer at twice the desired final concentration (often at the Km value for ATP).

    • Serially dilute the pyrazolo[3,4-c]pyridine compound in 100% DMSO, followed by an intermediate dilution in Kinase Buffer.

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of the serially diluted compound to the assay wells.

    • Add 2.5 µL of the 2X Kinase/Substrate solution to all wells and mix gently.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction and detect by adding 10 µL of the Detection Mix (containing the europium-antibody and streptavidin-XL665 in detection buffer).

    • Incubate for 60 minutes to allow for antibody binding.

  • Data Acquisition & Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (FRET signal) and 620 nm (europium reference).

    • Calculate the HTRF ratio (665nm / 620nm * 10,000).

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Emerging Target Class: Protein-Protein Interaction (PPI) Inhibitors

Beyond kinase inhibition, the pyrazolopyridine scaffold is showing remarkable potential in a more challenging area of drug discovery: the inhibition of protein-protein interactions (PPIs).

Case Study: PEX14-PEX5 Inhibition in Trypanosoma

A groundbreaking study identified derivatives of the related pyrazolo[4,3-c]pyridine scaffold as the first-in-class inhibitors of the PEX14-PEX5 PPI in Trypanosoma parasites.[11][12] This interaction is essential for importing proteins into glycosomes, which are metabolic organelles critical for the parasite's survival.[11]

  • Mechanism of Action: Unlike kinase inhibitors that target a well-defined enzymatic pocket, these compounds bind to a "hotspot" on the surface of the PEX14 protein, physically blocking the binding of its partner, PEX5. This action disrupts multiple metabolic pathways simultaneously, leading to parasite death.[11][12]

  • Significance: This represents a novel therapeutic strategy for treating devastating diseases like sleeping sickness and Chagas disease, for which current treatments are limited and can have severe side effects.[11]

cluster_ppi Disruption of the PEX14-PEX5 Protein-Protein Interaction PEX14 PEX14 Protein Import Glycosomal Protein Import (Essential for Parasite Metabolism) PEX14->Import Binds PEX5 to enable PEX5 PEX5-Cargo Complex Death Parasite Death Import->Death Disruption leads to Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor Inhibitor->PEX14 Binds to PEX14 surface, preventing PEX5 interaction

Caption: Mechanism of action for pyrazolopyridine-based PPI inhibitors.

Experimental Validation: Confirming Direct Binding

Validating PPI inhibitors requires techniques that can unequivocally demonstrate direct binding to the target protein surface.

  • Nuclear Magnetic Resonance (NMR): 1H–15N HSQC NMR chemical shift perturbation (CSP) assays are a gold standard. In this method, the target protein (e.g., PEX14) is labeled with 15N. An HSQC spectrum provides a unique signal for each backbone amide proton. Upon addition of a binding compound, the chemical environment of nearby amides changes, causing their corresponding signals to "shift." This not only confirms direct binding but can also map the binding site on the protein surface and be used to calculate the dissociation constant (KD).[12]

  • AlphaScreen (Amplified Luminescent Proximity Homestead Assay): This is a bead-based biochemical assay used to measure PPIs in a high-throughput format. One protein is attached to a "Donor" bead and the other to an "Acceptor" bead. When the proteins interact, the beads are brought into close proximity, allowing a singlet oxygen molecule generated by the Donor bead (upon 680 nm excitation) to diffuse and trigger a chemiluminescent cascade in the Acceptor bead, which emits light at ~600 nm. An effective inhibitor will prevent this interaction, leading to a loss of signal.

Other Reported Biological Activities & Future Directions

The pyrazolopyridine family of compounds has been associated with a wide spectrum of other biological activities, including antimicrobial, antiviral, anti-inflammatory, and analgesic properties.[13][14][15] For many of these, the precise molecular targets are still under investigation. For instance, certain pyrazolo[3,4-b]pyridine derivatives have been identified as Topoisomerase IIα inhibitors, another important target in oncology.[8]

The pyrazolo[3,4-c]pyridine core is a scaffold of significant and growing importance. While its utility as a kinase inhibitor is well-established by its isomeric relatives, its potential extends into more novel and challenging target classes like PPIs. Future research will likely focus on:

  • Expanding the Target Landscape: Systematically screening the scaffold against other ATP-binding protein families (e.g., ATPases, helicases).

  • Developing Novel Modalities: Designing covalent or allosteric inhibitors to achieve greater selectivity and overcome drug resistance.

  • Target Deconvolution: Elucidating the specific molecular targets responsible for the broader anti-inflammatory and antimicrobial activities reported for the wider pyrazolopyridine class.

References

  • Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. (2020). Journal of Medicinal Chemistry. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). PubMed Central. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (N/A). PMC. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Publishing. [Link]

  • Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. (N/A). Journal of Chemical and Pharmaceutical Research. [Link]

  • Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. (N/A). ResearchGate. [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). ACS Publications. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Publishing. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines. (2023). ResearchGate. [Link]

  • Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. (2019). CNR-IRIS. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PubMed Central. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). ResearchGate. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (N/A). PubMed Central. [Link]

  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. (N/A). J-Stage. [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. (N/A). Bentham Science. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (N/A). National Institutes of Health. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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Protocols & Analytical Methods

Method

Suzuki coupling reactions with 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine

Application Note & Protocol Chemoselective Suzuki-Miyaura Cross-Coupling Reactions with 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine Introduction: The Strategic Value of the Pyrazolo[3,4-c]pyridine Scaffold The pyrazolo[3,...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Chemoselective Suzuki-Miyaura Cross-Coupling Reactions with 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine

Introduction: The Strategic Value of the Pyrazolo[3,4-c]pyridine Scaffold

The pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to interact with a wide array of biological targets, including various kinases and receptors.[1][2] Consequently, derivatives of this scaffold are investigated as potent anti-cancer, anti-inflammatory, and anti-viral agents.[2]

The dihalogenated substrate, 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine, is a particularly valuable building block. It offers two distinct reaction handles for sequential, site-selective functionalization, enabling the rapid construction of diverse chemical libraries and the exploration of complex structure-activity relationships (SAR). This application note provides a detailed protocol and technical insights for performing a chemoselective Suzuki-Miyaura cross-coupling reaction at the C-3 position, leveraging the differential reactivity of the carbon-iodine and carbon-chlorine bonds.

The Principle of Chemoselectivity: Why C-3 Coupling is Favored

The success of a sequential cross-coupling strategy on a dihalogenated substrate hinges on predictable chemoselectivity. In the case of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine, the Suzuki-Miyaura reaction overwhelmingly proceeds at the C-3 iodo position.

This selectivity is governed by the fundamental bond dissociation energies (BDE) of the carbon-halogen bonds. The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it far more susceptible to the initial, rate-limiting oxidative addition step by the Palladium(0) catalyst.[3] The established trend for C(sp²)-X bond reactivity in Pd-catalyzed couplings is: C-I > C-OTf > C-Br >> C-Cl .[3]

By carefully controlling reaction conditions—specifically by using appropriate catalyst systems and avoiding excessive temperatures or prolonged reaction times—the C-7 chloro position remains intact, available for subsequent diversification through other cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution.

Caption: Chemoselective pathways for Suzuki coupling.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, valued for its functional group tolerance and generally mild conditions.[4][5] The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrazolopyridine, forming a Pd(II) intermediate. This is typically the rate-determining step.

  • Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAd Oxidative Addition Pd0->OxAd PdII_Aryl Ar-Pd(II)L₂(I) OxAd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L₂(R') Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Product (Pyrazolo-R') RedElim->Product ArI Pyrazolo-I ArI->OxAd Boronic R'-B(OH)₂ + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol: C-3 Arylation

This protocol provides a robust method for the selective coupling of various aryl and heteroaryl boronic acids to the C-3 position of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine.

Materials and Reagents
Reagent / MaterialGradeSupplier ExampleCAS NumberNotes
7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine>95%Sigma-Aldrich1268521-18-1The key substrate.[6]
Arylboronic Acid or Pinacol EsterSynthesis GradeCombi-BlocksVariesUse 1.2-1.5 equivalents.
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Catalyst GradeStrem Chemicals14221-01-3A reliable Pd(0) source. Handle in a glovebox or inert atmosphere.
Alternative: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst GradeSigma-Aldrich72287-26-4Excellent for many heteroaromatic couplings.[1]
Potassium Carbonate (K₂CO₃)Anhydrous, PowderFisher Scientific584-08-7Use 2.5-3.0 equivalents. Must be finely ground and dry.
1,4-DioxaneAnhydrousAcros Organics123-91-1Reaction solvent.
WaterDegassed, DIIn-house7732-18-5Co-solvent. Degas by sparging with Ar or N₂ for 20-30 min.
Reaction Vessels-Chemglass-Microwave vial or Schlenk tube with a magnetic stir bar.
Inert GasHigh PurityAirgas-Argon or Nitrogen.
Step-by-Step Experimental Procedure

The following workflow outlines the key phases of the experimental process.

Caption: General experimental workflow for Suzuki coupling.

  • Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave vial or Schlenk tube. Dry the vessel in an oven (120 °C) for at least 4 hours and allow it to cool to room temperature under a stream of argon or in a desiccator.

  • Reagent Addition (under Inert Atmosphere):

    • To the reaction vessel, add 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine (e.g., 100 mg, 0.358 mmol, 1.0 equiv.).

    • Add the desired arylboronic acid (1.2 equiv., 0.430 mmol).

    • Add finely ground potassium carbonate (K₂CO₃) (2.5 equiv., 0.895 mmol, ~124 mg).

    • In a glovebox or under a positive pressure of argon, add the palladium catalyst, Pd(PPh₃)₄ (5 mol%, 0.0179 mmol, ~21 mg).

  • Solvent Addition:

    • Add anhydrous 1,4-dioxane (4 mL).

    • Add degassed deionized water (1 mL). The final solvent ratio should be 4:1 Dioxane:H₂O.

  • Reaction Execution:

    • Securely cap the vial or seal the Schlenk tube.

    • Place the vessel in a preheated oil bath or heating mantle set to 90-100 °C .

    • Stir the reaction mixture vigorously for 4-12 hours .

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • To sample, briefly cool the reaction, open it to the atmosphere, and take a small aliquot with a capillary tube.

    • A typical TLC system is 20-40% Ethyl Acetate in Hexanes. The product should be less polar (higher Rf) than the starting material. The reaction is complete upon full consumption of the starting iodide.

  • Workup and Extraction:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (15 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude residue is typically a solid or thick oil.

    • Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%) to elute the product.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Optimization and Troubleshooting

Issue / ObservationPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently dry base/solvents; Low temperature.Use a fresh bottle of catalyst or a different catalyst/ligand system like Pd(dppf)Cl₂ or XPhos/SPhos precatalysts.[7] Ensure all reagents and solvents are strictly anhydrous. Increase temperature to 110 °C.
Protodeboronation of Boronic Acid Presence of excess water; Prolonged reaction time at high temperature.Ensure the boronic acid is stable. Use a boronic pinacol ester instead. Use K₃PO₄ as the base, which can be less hydrolytic.[8] Minimize reaction time once the starting material is consumed.
Formation of Biaryl Homocoupling (R'-R') Oxygen contamination leading to oxidative coupling of the boronic acid.Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the setup and reaction.
Reaction at C-7 (Chloro position) Reaction conditions are too harsh (high temp/long time); Highly active catalyst.Reduce the reaction temperature or time. Use a less reactive catalyst system if selectivity becomes an issue. For most standard conditions, this is not a significant problem.[3]

References

  • Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. PubMed, [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing, [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate, [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. PubMed, [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health (NIH), [Link]

  • Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate, [Link]

  • Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. vertexaisearch.cloud.google.com,
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate, [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications, [Link]

  • Harnessing Cascade Suzuki-Cyclization Reactions of Pyrazolo[3,4-b]pyridine for the Synthesis of Tetracyclic Fused Heteroaromatics. ResearchGate, [Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate, [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH), [Link]

  • Synthesis of heterocyclic triads by Pd-catalyzed cross-couplings and evaluation of their cell-specific toxicity profile. PubMed, [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI, [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI, [Link]

  • Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. National Institutes of Health (NIH), [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH), [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Institutes of Health (NIH), [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. organic-chemistry.org, [Link]

  • 7-chloro-3-iodo-1H-pyrazolo(3,4-c)pyridine. PubChem, [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central, [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health (NIH), [Link]

  • Suzuki Coupling. Organic Chemistry Portal, [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH), [Link]

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Application

Application Notes and Protocols for the Functionalization of the Pyrazolo[3,4-c]pyridine C-3 Position

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazolo[3,4-c]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry The pyrazolo[3,4-c]pyridine core is a significant heteroc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolo[3,4-c]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazolo[3,4-c]pyridine core is a significant heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery. Its structural resemblance to the endogenous purine nucleus allows it to interact with a wide array of biological targets, including kinases, phosphodiesterases, and other ATP-binding proteins. This mimicry provides a strategic advantage in the design of novel therapeutics. The functionalization of this scaffold is paramount to modulate its physicochemical properties, biological activity, and pharmacokinetic profile. Among the various positions on the bicyclic ring system, the C-3 position of the pyrazole ring offers a key vector for chemical modification, enabling the introduction of diverse substituents that can profoundly influence target engagement and overall drug-like properties.

These application notes provide a comprehensive guide to the synthetic strategies for the functionalization of the C-3 position of the pyrazolo[3,4-c]pyridine nucleus. We will delve into the mechanistic underpinnings of the key reactions, provide detailed, field-tested protocols, and offer insights into the practical aspects of these transformations.

Part 1: C-3 Arylation and Heteroarylation via Tandem C-H Borylation and Suzuki-Miyaura Cross-Coupling

A robust and versatile strategy for the introduction of aryl and heteroaryl moieties at the C-3 position involves a two-step sequence: iridium-catalyzed C-H borylation followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This approach is particularly advantageous as it avoids the often harsh conditions required for the synthesis of halogenated precursors.

Mechanistic Rationale

The regioselectivity of the initial C-H borylation step is a critical aspect of this methodology. Precedent from indazole chemistry suggests that the C-3 position of the pyrazolo[3,4-c]pyridine core is electronically favored for iridium-catalyzed borylation.[2] The iridium catalyst, typically in conjunction with a bipyridine-based ligand, selectively activates the C-H bond at the C-3 position, leading to the formation of a boronate ester intermediate. This intermediate is then directly utilized in a subsequent Suzuki-Miyaura cross-coupling reaction. The palladium catalyst facilitates the transmetalation of the aryl/heteroaryl group from the corresponding boronic acid or ester to the palladium center, followed by reductive elimination to form the desired C-C bond at the C-3 position.

G cluster_0 Step 1: C-H Borylation cluster_1 Step 2: Suzuki-Miyaura Coupling Pyrazolo_Pyridine Pyrazolo[3,4-c]pyridine Borylated_Intermediate 3-Borylated Intermediate Pyrazolo_Pyridine->Borylated_Intermediate [Ir(COD)OMe]₂, dtbpy, B₂pin₂ Functionalized_Product C-3 Arylated/Heteroarylated Product Borylated_Intermediate->Functionalized_Product Ar-X, Pd catalyst, Base

Figure 1: Workflow for C-3 arylation/heteroarylation.

Experimental Protocols

Protocol 1: Tandem Iridium-Catalyzed C-H Borylation and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is adapted from the work of Bedwell et al. (2023) and is a representative procedure for the C-3 functionalization of a protected pyrazolo[3,4-c]pyridine derivative.[2]

Materials:

  • N-protected 5-halo-1H-pyrazolo[3,4-c]pyridine (e.g., SEM-protected)

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(COD)OMe]₂ (Methoxy(cyclooctadiene)iridium(I) dimer)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Methyl tert-butyl ether (MTBE)

  • Aryl or heteroaryl halide (Ar-X)

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

  • Microwave reactor vials

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

Part A: Iridium-Catalyzed C-H Borylation

  • Reaction Setup: In a nitrogen-filled glovebox, add the N-protected 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 equiv), B₂pin₂ (1.2 equiv), [Ir(COD)OMe]₂ (0.03 equiv), and dtbpy (0.06 equiv) to a microwave vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous MTBE to the vial to achieve a substrate concentration of 0.2 M.

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 100 °C for 1 hour.

  • Monitoring: After cooling, the formation of the 3-borylated intermediate can be monitored by LC-MS or ¹H NMR of a small aliquot. The intermediate is typically used in the next step without isolation.

Part B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

  • Reagent Addition: To the crude reaction mixture from Part A, add the aryl or heteroaryl halide (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and Cs₂CO₃ (3.0 equiv).

  • Solvent Addition: Add anhydrous DMAc to the vial to achieve a substrate concentration of 0.1 M.

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 1-2 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired C-3 functionalized pyrazolo[3,4-c]pyridine.

Table 1: Representative Reaction Parameters for C-3 Functionalization

ParameterC-H BorylationSuzuki-Miyaura Coupling
Catalyst [Ir(COD)OMe]₂Pd(dppf)Cl₂
Ligand dtbpydppf (in catalyst)
Boron Source B₂pin₂-
Base -Cs₂CO₃
Solvent MTBEDMAc
Temperature 100 °C (Microwave)120 °C (Microwave)
Typical Yields -40-70% (over two steps)

Expert Insights and Troubleshooting:

  • Moisture and Air Sensitivity: Both the iridium and palladium catalysts, as well as the boronic ester intermediate, are sensitive to air and moisture. It is crucial to use anhydrous solvents and perform the reactions under an inert atmosphere (nitrogen or argon).

  • Protecting Group Strategy: The choice of the nitrogen protecting group on the pyrazole ring is critical. It should be stable to the conditions of both the borylation and the cross-coupling reactions and should not interfere with the catalytic cycles. The SEM (2-(trimethylsilyl)ethoxymethyl) group has been shown to be effective.[2]

  • Protodeborylation: The 3-borylated intermediate can be prone to protodeborylation, especially with electron-rich or sterically unhindered pyrazolo[3,4-c]pyridines. Performing the Suzuki-Miyaura coupling in situ minimizes the decomposition of this intermediate. For particularly challenging substrates, the addition of a copper(I) co-catalyst (e.g., CuCl) can accelerate the transmetalation step and improve yields.[2]

Part 2: Alternative Strategies for C-3 Functionalization (Exploratory)

While the tandem borylation/Suzuki-Miyaura sequence is a powerful tool, other synthetic avenues for C-3 functionalization are of significant interest to expand the chemical space accessible from the pyrazolo[3,4-c]pyridine scaffold.

C-3 Halogenation and Subsequent Cross-Coupling

An alternative to direct C-H functionalization is the introduction of a halogen atom at the C-3 position, which can then serve as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

G cluster_0 Step 1: C-3 Halogenation cluster_1 Step 2: Cross-Coupling Pyrazolo_Pyridine Pyrazolo[3,4-c]pyridine Halogenated_Intermediate 3-Halogenated Intermediate (X = I, Br, Cl) Pyrazolo_Pyridine->Halogenated_Intermediate Halogenating Agent (e.g., NIS, NBS) Functionalized_Product C-3 Functionalized Product Halogenated_Intermediate->Functionalized_Product Cross-Coupling Partner, Pd or Cu catalyst

Figure 2: C-3 functionalization via a halogenated intermediate.

Protocol 2: C-3 Iodination of a Pyrazolo[3,4-c]pyridine Derivative (Hypothetical Protocol based on General Procedures)

Materials:

  • N-protected 1H-pyrazolo[3,4-c]pyridine

  • N-Iodosuccinimide (NIS)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Standard glassware

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the N-protected 1H-pyrazolo[3,4-c]pyridine (1.0 equiv) in DCM or MeCN, add NIS (1.1 equiv) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the 3-iodo-pyrazolo[3,4-c]pyridine.

Expert Insights:

  • The reactivity of the C-3 position towards electrophilic halogenation will depend on the electronic nature of the substituents on the pyrazolo[3,4-c]pyridine core.

  • The resulting 3-halopyrazolo[3,4-c]pyridine can be a versatile intermediate for a variety of palladium- or copper-catalyzed cross-coupling reactions to introduce carbon, nitrogen, or oxygen-based substituents.

Direct C-H Amination (Conceptual)

The direct introduction of an amino group at the C-3 position via C-H activation would be a highly atom-economical and efficient method. While specific protocols for the pyrazolo[3,4-c]pyridine system are not yet widely established in the literature, this remains an active area of research in synthetic organic chemistry. Such a transformation would likely involve a transition metal catalyst (e.g., rhodium, ruthenium, or palladium) and a suitable aminating agent.

Conclusion

The functionalization of the C-3 position of the pyrazolo[3,4-c]pyridine scaffold is a key enabler for the exploration of this privileged heterocyclic system in drug discovery. The tandem C-H borylation and Suzuki-Miyaura cross-coupling reaction stands out as a reliable and versatile method for the introduction of aryl and heteroaryl substituents. The detailed protocols and insights provided herein are intended to empower researchers to effectively utilize this chemistry in their synthetic endeavors. The exploration of alternative C-3 functionalization strategies, such as those involving halogenated intermediates or direct C-H amination, will undoubtedly further expand the synthetic toolbox for the derivatization of this important scaffold.

References

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(49), 34391–34399. [Link][1]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. PubMed, 38024964. [Link][2]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). ResearchGate. [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). PubMed Central. [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. [Link][3]

Sources

Method

Application Notes and Protocols: 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine as a Versatile Intermediate for Kinase Inhibitor Synthesis

Introduction: The Strategic Advantage of the Pyrazolo[3,4-c]pyridine Scaffold in Kinase Inhibition The pyrazole nucleus and its fused heterocyclic derivatives, such as pyrazolopyridines, are recognized as "privileged sca...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Pyrazolo[3,4-c]pyridine Scaffold in Kinase Inhibition

The pyrazole nucleus and its fused heterocyclic derivatives, such as pyrazolopyridines, are recognized as "privileged scaffolds" in medicinal chemistry due to their remarkable ability to interact with a wide array of biological targets.[1] Their structural similarity to purines allows them to effectively compete for the ATP-binding site of protein kinases, a family of enzymes frequently dysregulated in cancer and other diseases.[2] The pyrazolo[3,4-c]pyridine core, in particular, has garnered significant attention for its role in the development of potent and selective kinase inhibitors.[3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine as a key intermediate in the synthesis of novel kinase inhibitors. The presence of two distinct and orthogonally reactive halogen atoms—a chloro group at the 7-position and an iodo group at the 3-position—offers exceptional synthetic versatility for creating diverse chemical libraries and optimizing lead compounds.

Physicochemical Properties of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for reaction optimization and scale-up. The key properties of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₃ClIN₃[4][5]
Molecular Weight 279.47 g/mol [4][5]
CAS Number 1268521-18-1[4]
Appearance Solid[4]
SMILES Clc1nccc2c(I)n[nH]c12[4]
InChI Key QMQBCXHVEALRKZ-UHFFFAOYSA-N[4]

Synthetic Strategies and Protocols

The synthesis of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine and its subsequent derivatization are key to its utility. Below are detailed protocols for its synthesis and functionalization.

Protocol 1: Synthesis of the 7-Chloro-1H-pyrazolo[3,4-c]pyridine Core

Step 1: Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine [1]

  • Reaction: Condensation of 2-chloro-3-aminopyridine with a suitable cyclizing agent.

  • Reagents and Materials:

    • 2-Chloro-3-aminopyridine

    • Ammonia solution

    • Iodine (catalytic)

    • Dimethyl sulfoxide (DMSO)

    • Anhydrous ethanol

    • Water

    • Ethyl acetate

  • Procedure:

    • In a round-bottom flask, combine 2-chloro-3-aminopyridine (1.0 eq), ammonia solution (1.0 eq), and a catalytic amount of iodine (0.1 eq) in DMSO.

    • Heat the mixture with stirring to 80-85 °C for 30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

    • Add a 1:1 mixture of anhydrous ethanol and water to precipitate the product.

    • Stir the suspension for 15 minutes and then filter to collect the crude product.

    • Recrystallize the crude solid from ethyl acetate to yield pure 7-Chloro-1H-pyrazolo[3,4-c]pyridine.

Step 2: Iodination at the C3 Position

  • Reaction: Electrophilic iodination of the 7-chloro-1H-pyrazolo[3,4-c]pyridine core.

  • Reagents and Materials:

    • 7-Chloro-1H-pyrazolo[3,4-c]pyridine

    • N-Iodosuccinimide (NIS)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 7-Chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in DMF in a round-bottom flask.

    • Add N-Iodosuccinimide (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to obtain 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine.

Kinase_Inhibition_Mechanism cluster_0 Kinase ATP-Binding Site hinge Hinge Region gatekeeper Gatekeeper Residue d_loop DFG Motif p_loop P-Loop inhibitor Pyrazolo[3,4-c]pyridine Derivative inhibitor->hinge H-Bonds inhibitor->gatekeeper Hydrophobic Interactions inhibitor->p_loop van der Waals Contacts

Sources

Application

Application Notes & Protocols: The Strategic Role of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine in Modern Oncology Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of oncology, the pursuit of highly selective and potent therapeutic agents is paramount. While not an active therapeutic...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of oncology, the pursuit of highly selective and potent therapeutic agents is paramount. While not an active therapeutic agent itself, 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine has emerged as a critical and high-value chemical intermediate. Its strategic importance lies in its role as a versatile scaffold for the synthesis of a class of potent kinase inhibitors. This document provides an in-depth guide to the application of this compound, focusing on its derivatization into active anti-cancer agents and the subsequent experimental protocols required to validate their mechanism of action and efficacy. We will explore its synthetic utility, the biological rationale for the resulting pyrazolo[3,4-c]pyridine core, and provide detailed methodologies for characterizing the final compounds in a cancer research setting.

Introduction: A Privileged Scaffold in Kinase Inhibitor Design

The pyrazolo[3,4-c]pyridine core is recognized in medicinal chemistry as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, distinct biological targets with high affinity. The pyrazolo[3,4-c]pyridine structure is particularly adept at targeting the ATP-binding pocket of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.

7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine serves as an ideal starting material for building these inhibitors due to its specific chemical functionalities:

  • The Pyrazolo-pyridine Core: Mimics the purine structure of ATP, providing a foundational anchor within the kinase active site.

  • The Iodo Group (at C3): Acts as a versatile chemical handle, enabling the introduction of various side chains through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the exploration of chemical space to enhance potency and selectivity.

  • The Chloro Group (at C7): Provides another site for chemical modification, often used to modulate solubility, cell permeability, or to interact with specific amino acid residues in the target protein.

Its application, therefore, is not in direct biological assays but as a cornerstone in the synthetic pathway leading to potent anti-cancer compounds.

Synthetic Application: From Intermediate to Potent Inhibitor

The primary utility of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine is demonstrated in its conversion to more complex molecules. A common synthetic strategy involves a sequential cross-coupling approach, as outlined below. This workflow illustrates how different R-groups can be introduced to optimize the final compound's biological activity.

G A 7-Chloro-3-iodo-1H- pyrazolo[3,4-c]pyridine (Starting Material) B Suzuki or Stille Coupling (e.g., with R1-B(OH)2) A->B Step 1: Introduce R1 C Intermediate A (R1 at C3 position) B->C D Buchwald-Hartwig or Suzuki Coupling (e.g., with R2-NH2) C->D Step 2: Introduce R2 E Final Bioactive Compound (Pyrazolo[3,4-c]pyridine Derivative) D->E

Figure 1: General synthetic workflow from the starting intermediate.

This two-step modification allows for the creation of a diverse library of compounds where R1 and R2 are tailored to target the specific topology of a kinase's active site, thereby achieving high potency and selectivity.

Mechanism of Action: Targeting Cancer-Associated Kinases

Derivatives of the pyrazolo[3,4-c]pyridine scaffold have been successfully developed as inhibitors of several clinically relevant kinase families, including Src family kinases (SFKs), Bruton's tyrosine kinase (BTK), and Janus kinases (JAKs). These kinases are often constitutively active in various cancers, driving tumor growth, proliferation, and survival.

The general mechanism involves the pyrazolo[3,4-c]pyridine core acting as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase's hinge region, a critical interaction for ATP-competitive inhibitors. The R-groups introduced during synthesis then extend into other regions of the ATP pocket, conferring specificity and potency.

G cluster_0 Upstream Signaling cluster_1 Cytoplasmic Kinase Cascade cluster_2 Cellular Response Receptor Growth Factor Receptor (e.g., EGFR) Kinase Target Kinase (e.g., Src, BTK, JAK) Receptor->Kinase Activates Downstream Downstream Effector (e.g., STAT3, AKT) Kinase->Downstream Phosphorylates Response Tumor Proliferation, Survival, Metastasis Downstream->Response Promotes Inhibitor Pyrazolo[3,4-c]pyridine Derivative Inhibitor->Kinase Inhibits ATP Binding

Figure 2: Inhibition of a generic oncogenic kinase signaling pathway.

Experimental Protocols for Compound Characterization

Once a novel pyrazolo[3,4-c]pyridine derivative is synthesized, a series of robust assays are required to determine its biological activity. The following protocols provide a framework for this characterization.

Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

Objective: To determine the concentration of the test compound required to inhibit the activity of the target kinase by 50% (IC₅₀).

Materials:

  • Recombinant active target kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine Triphosphate)

  • Test Compound (solubilized in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Perform a serial dilution of the test compound in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Kinase buffer

    • Test compound at various concentrations

    • Recombinant kinase enzyme

  • Incubation: Gently mix and incubate the plate at room temperature for 15-20 minutes to allow the compound to bind to the kinase.

  • Initiate Reaction: Add a mixture of the kinase substrate and ATP to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 1 hour.

  • Detect Kinase Activity: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) by following the manufacturer's instructions for the ADP-Glo™ kit. This typically involves adding an ADP-Glo™ reagent, incubating, adding a kinase detection reagent, and then reading luminescence.

  • Data Analysis:

    • Normalize the data: Set the "no kinase" control as 100% inhibition and the "DMSO only" control as 0% inhibition.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

Table 1: Example IC₅₀ Data for a Hypothetical Derivative

Target KinaseIC₅₀ (nM)
Src5.2
BTK12.8
JAK289.4
EGFR>10,000
PI3K>10,000

This data illustrates selectivity for Src and BTK over other kinases.

Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)

Objective: To assess the effect of the test compound on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell line(s) with known activation of the target pathway

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well clear or opaque-walled tissue culture plates

  • Test Compound (solubilized in DMSO)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Spectrophotometer or luminometer

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of the test compound. Include a "DMSO only" vehicle control.

  • Incubation: Incubate the cells for 72 hours (or a relevant time course) at 37°C in a humidified CO₂ incubator.

  • Measure Viability:

    • For MTT: Add MTT reagent to each well, incubate for 2-4 hours until formazan crystals form. Solubilize the crystals with DMSO or a solubilization buffer and read the absorbance at ~570 nm.

    • For CellTiter-Glo®: Follow the manufacturer's protocol. Briefly, add the reagent directly to the wells, mix, and read the luminescence.

  • Data Analysis: Normalize the results to the vehicle control (100% viability) and plot cell viability against the log of compound concentration. Calculate the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression curve fit.

Protocol 3: Western Blot for Target Engagement and Pathway Modulation

Objective: To confirm that the compound inhibits the target kinase within the cell by observing the phosphorylation status of the kinase itself (autophosphorylation) or its direct downstream substrates.

Materials:

  • Cancer cell line

  • Test Compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-Src [Tyr416], anti-total-Src, anti-phospho-STAT3, anti-total-STAT3, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach ~80% confluency, treat them with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for a short duration (e.g., 2-4 hours). Lyse the cells on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Normalize the protein amounts for all samples, mix with Laemmli buffer, and separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein and/or a loading control like GAPDH.

Conclusion and Future Directions

7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine is a quintessential example of a modern chemical tool whose value is realized through its synthetic potential. Its application is foundational, enabling the creation of highly specific kinase inhibitors for cancer therapy. The protocols detailed herein provide a comprehensive framework for researchers to synthesize, characterize, and validate novel anti-cancer agents derived from this important scaffold. Future work will undoubtedly involve leveraging this and similar building blocks to develop next-generation inhibitors that can overcome drug resistance and offer improved therapeutic outcomes.

References

  • Note: As this document is a conceptual guide based on established methodologies, the references point to general protocols and the patents describing the synthesis of related compounds, rather than a specific paper on the direct biological use of the starting m
Method

Application Notes and Protocols: Development of Pyrazolopyridine Derivatives as Potent and Selective TBK1 Inhibitors

Introduction: Targeting TBK1 in Disease TANK-Binding Kinase 1 (TBK1) has emerged as a critical signaling node in a multitude of cellular processes, extending far beyond its initial discovery as a key regulator of the inn...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting TBK1 in Disease

TANK-Binding Kinase 1 (TBK1) has emerged as a critical signaling node in a multitude of cellular processes, extending far beyond its initial discovery as a key regulator of the innate immune system.[1][2][3] As a noncanonical IκB kinase (IKK) family member, TBK1 is integral to the signaling cascades initiated by pathogen recognition receptors (PRRs), leading to the production of type I interferons (IFNs) and other inflammatory cytokines.[3][4][5] This central role in immunity has implicated dysregulated TBK1 activity in the pathogenesis of autoimmune diseases, such as systemic lupus erythematosus, and other inflammatory conditions.[5][6][7]

Beyond its immunological functions, TBK1 is increasingly recognized for its multifaceted role in cancer biology.[8][9][10] Aberrant TBK1 activation has been linked to the proliferation and survival of various tumor cells, particularly in the context of specific oncogenic mutations like KRAS.[8][10] Conversely, TBK1 also plays a pivotal role in antitumor immunity by mediating the activation of innate immune responses that can combat tumor growth.[8][9] This dual functionality underscores the complexity of targeting TBK1 and highlights the need for highly selective inhibitors to dissect its precise roles and for therapeutic intervention. The development of such inhibitors is an urgent need, as there are currently no TBK1 inhibitors in clinical trials.[1]

The pyrazolopyridine scaffold has proven to be a privileged structure in kinase inhibitor discovery, owing to its ability to mimic the purine core of ATP and form key interactions within the kinase hinge region.[11][12][13] This has led to the successful development of potent and selective inhibitors for various kinases.[11] Recognizing this potential, researchers have rationally designed and synthesized a new class of 1H-pyrazolo[3,4-b]pyridine derivatives as highly potent TBK1 inhibitors.[1][2] This application note will provide a detailed guide on the development, characterization, and application of these pyrazolopyridine-based TBK1 inhibitors.

The TBK1 Signaling Pathway: A Central Hub

TBK1 acts as a convergence point for multiple innate immune signaling pathways. Upon recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by PRRs such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), a signaling cascade is initiated that leads to the recruitment and activation of TBK1.[3][4] Activated TBK1 then phosphorylates key downstream transcription factors, most notably Interferon Regulatory Factor 3 (IRF3) and IRF7.[4][8] Phosphorylation of IRF3 induces its dimerization and translocation to the nucleus, where it drives the expression of type I interferons (IFN-α/β) and other interferon-stimulated genes (ISGs).[4][8]

graph TBK1_Signaling_Pathway { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "Upstream Activation" direction=TB PRRs [label="Pathogen Recognition Receptors\n(e.g., TLRs, cGAS-STING)", fillcolor="#4285F4"]; Adaptors [label="Adaptor Proteins\n(e.g., TRIF, STING, MAVS)", fillcolor="#4285F4"]; end

subgraph "Core Kinase Module" direction=TB TBK1 [label="TBK1 Activation\n(Dimerization & Autophosphorylation)", fillcolor="#EA4335"]; end

subgraph "Downstream Effectors" direction=TB IRF3 [label="IRF3 Phosphorylation", fillcolor="#FBBC05"]; NFkB [label="NF-κB Activation", fillcolor="#FBBC05"]; end

subgraph "Cellular Response" direction=TB IFN [label="Type I Interferon Production\n(IFN-α/β)", fillcolor="#34A853"]; Inflammatory_Cytokines [label="Inflammatory Cytokine Production", fillcolor="#34A853"]; end

PRRs -- "Signal Transduction" --> Adaptors; Adaptors -- "Recruitment & Activation" --> TBK1; TBK1 -- "Phosphorylation" --> IRF3; TBK1 -- "Phosphorylation" --> NFkB; IRF3 -- "Nuclear Translocation" --> IFN; NFkB -- "Nuclear Translocation" --> Inflammatory_Cytokines; }

Caption: Simplified TBK1 signaling pathway.

Development of Pyrazolopyridine-Based TBK1 Inhibitors: A Rational Design Approach

The journey to discover potent pyrazolopyridine-based TBK1 inhibitors began with a rational drug design strategy.[1] Starting from a known kinase inhibitor scaffold, the azaindole skeleton of URMC-099, molecular docking studies were employed to understand its binding mode with TBK1 (PDB code: 4IWQ).[1] These studies revealed key hydrogen bond interactions with hinge residues Glu87 and Cys89, as well as with Asp157 in the DFG motif.[1]

Based on the principle of bioisosterism, a nitrogen atom was introduced at the 2-position of the pyrrole ring to create the 1H-pyrazolo[3,4-b]pyridine core.[1] This modification was predicted to enhance the anchoring effect with the hinge region. Subsequent structure-activity relationship (SAR) studies involved modifications at two key positions, R1 and R2, leading to the synthesis and evaluation of numerous derivatives.[1] This iterative process of design, synthesis, and biological testing culminated in the identification of highly potent compounds.

Structure-Activity Relationship (SAR) Summary

The SAR studies on the 1H-pyrazolo[3,4-b]pyridine series have yielded critical insights into the structural requirements for potent TBK1 inhibition.

CompoundR1 GroupR2 GroupTBK1 IC50 (nM)
Hit Compound (15a) H4-methylpiperazin-1-yl83.0% inhibition @ 10 µM
15i 3-fluorophenyl4-methylpiperazin-1-yl8.5
15t 3-chlorophenyl4-methylpiperazin-1-yl0.8
Lead Compound (15y) 3-chloro-4-fluorophenyl4-methylpiperazin-1-yl0.2

Data synthesized from a representative study.[1]

The data clearly indicates that substitution on the phenyl ring at the R1 position significantly impacts potency, with electron-withdrawing groups like halogens being favorable. The lead compound, 15y , with a 3-chloro-4-fluorophenyl group, demonstrated an outstanding IC50 value of 0.2 nM.[1][2]

Protocols for Characterization of Pyrazolopyridine TBK1 Inhibitors

A multi-tiered approach is essential for the comprehensive characterization of novel TBK1 inhibitors. This involves a combination of biochemical assays to determine direct enzyme inhibition and cell-based assays to assess activity in a physiological context.

Experimental Workflow
graph Experimental_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "Initial Screening & Potency" direction=TB Biochemical_Assay [label="Biochemical Kinase Assay\n(Determine IC50)", fillcolor="#4285F4"]; end

subgraph "Cellular Activity & Target Engagement" direction=TB Cell_Based_Assay [label="Cell-Based Assays\n(e.g., p-IRF3 Western Blot, Cytokine Secretion)", fillcolor="#EA4335"]; end

subgraph "Selectivity & Off-Target Effects" direction=TB Kinome_Profiling [label="Kinome Selectivity Profiling\n(Assess off-target kinase inhibition)", fillcolor="#FBBC05"]; end

subgraph "In Vivo Efficacy" direction=TB In_Vivo_Models [label="In Vivo Disease Models\n(e.g., Autoimmune or Cancer Models)", fillcolor="#34A853"]; end

Biochemical_Assay -- "Confirm Potency" --> Cell_Based_Assay; Cell_Based_Assay -- "Validate Cellular Efficacy" --> Kinome_Profiling; Kinome_Profiling -- "Determine Selectivity" --> In_Vivo_Models; }

Caption: A typical workflow for TBK1 inhibitor characterization.
Protocol 1: In Vitro Biochemical TBK1 Kinase Assay

Objective: To determine the in vitro potency (IC50) of pyrazolopyridine derivatives against recombinant human TBK1.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by TBK1. The amount of phosphorylation is quantified, typically using a luminescence-based or fluorescence-based detection method. Several commercial kits are available for this purpose.[14][15][16][17][18]

Materials:

  • Recombinant human TBK1 enzyme

  • Kinase substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

  • ATP

  • Kinase assay buffer

  • Test compounds (pyrazolopyridine derivatives)

  • Positive control inhibitor (e.g., BX795 or GSK8612)[1][19]

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 10 µM to 0.1 nM).

  • Reaction Setup:

    • Add 5 µL of kinase buffer to each well of the assay plate.

    • Add 1 µL of the diluted test compound or control to the appropriate wells.

    • Add 2 µL of a mixture of TBK1 enzyme and substrate to each well. Pre-incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction: Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km value for TBK1.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Assay for TBK1 Inhibition - IRF3 Phosphorylation

Objective: To assess the ability of pyrazolopyridine derivatives to inhibit TBK1-mediated IRF3 phosphorylation in a cellular context.

Principle: Upon activation of the TBK1 pathway (e.g., by TLR3 agonist poly(I:C)), TBK1 phosphorylates IRF3 at specific serine residues (e.g., Ser396).[19] This phosphorylation event can be detected by Western blotting using a phospho-specific antibody.

Materials:

  • Human monocytic cell line (e.g., THP-1) or other suitable cell line (e.g., Ramos)[1][19]

  • Cell culture medium (e.g., RPMI-1640) with supplements (FBS, antibiotics)

  • Poly(I:C) (TLR3 agonist)

  • Test compounds (pyrazolopyridine derivatives)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total IRF3, anti-TBK1, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment:

    • Seed THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds or vehicle (DMSO) for 1-2 hours.

  • TBK1 Pathway Stimulation: Stimulate the cells with poly(I:C) (e.g., 10 µg/mL) for a specified time (e.g., 2-4 hours) to activate the TBK1 pathway.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phospho-IRF3 signal to the total IRF3 or β-actin signal.

    • Compare the levels of p-IRF3 in compound-treated cells to the stimulated control to determine the extent of inhibition.

Protocol 3: Cellular Assay for Downstream Gene Expression - qRT-PCR for IFN-β

Objective: To measure the effect of TBK1 inhibitors on the expression of downstream target genes, such as IFN-β.

Principle: Inhibition of TBK1 will block the IRF3-mediated transcription of IFN-β. The levels of IFN-β mRNA can be quantified using quantitative real-time PCR (qRT-PCR).

Materials:

  • Cells and treatment reagents as in Protocol 2.

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Primers for IFN-β and a housekeeping gene (e.g., GAPDH or ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells as described in Protocol 2. Following treatment, lyse the cells and extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • qRT-PCR:

    • Set up the qRT-PCR reactions containing cDNA, primers, and master mix.

    • Run the reactions on a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for IFN-β and the housekeeping gene.

    • Calculate the relative expression of IFN-β using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the stimulated control.

Further Characterization and In Vivo Studies

Following successful in vitro and cellular characterization, promising pyrazolopyridine derivatives should undergo further profiling.

  • Kinome Selectivity Profiling: To assess the selectivity of the inhibitors, they should be screened against a broad panel of kinases. This is crucial to identify potential off-target effects and ensure the observed cellular phenotype is due to TBK1 inhibition.[20][21]

  • Pharmacokinetic (PK) Studies: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds is essential to determine their suitability for in vivo studies.[22]

  • In Vivo Efficacy Models: The therapeutic potential of the lead compounds should be evaluated in relevant animal models of disease, such as models of autoimmune disease or cancer xenograft models.[7][23]

Conclusion

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a highly promising starting point for the development of potent and selective TBK1 inhibitors. The rational design approach, coupled with iterative SAR studies, has led to the discovery of compounds with sub-nanomolar potency. The detailed protocols provided in this application note offer a comprehensive framework for the characterization of these and other novel TBK1 inhibitors, from initial biochemical screening to cellular target engagement and downstream functional assays. These powerful chemical tools will be invaluable for further dissecting the complex biology of TBK1 and for advancing the development of novel therapeutics for a range of diseases.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed. PubMed. [Link]

  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. PubMed. [Link]

  • Myeloid TBK1 Signaling Contributes to the Immune Response to Influenza | American Journal of Respiratory Cell and Molecular Biology. American Thoracic Society. [Link]

  • Chronic innate immune activation of TBK1 suppresses mTORC1 activity and dysregulates cellular metabolism | PNAS. Proceedings of the National Academy of Sciences. [Link]

  • Therapeutic potential of targeting TBK1 in autoimmune diseases and interferonopathies. PubMed. [Link]

  • (PDF) TBK1, a central kinase in innate immune sensing of nucleic acids and beyond. ResearchGate. [Link]

  • TBK1 Kinase Enzyme Activity Assay Kit - DiscoverX. DiscoverX. [Link]

  • In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. ACS Omega. [Link]

  • TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression - Frontiers. Frontiers. [Link]

  • Emerging roles of TBK1 in cancer immunobiology - PMC - PubMed Central. PubMed Central. [Link]

  • Chemi-Verse™ TBK1 Kinase Assay Kit - BPS Bioscience. BPS Bioscience. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. PubMed Central. [Link]

  • The role of TBK1 in cancer pathogenesis and anticancer immunity - SciSpace. SciSpace. [Link]

  • Evaluating TBK1 as a Therapeutic Target in Cancers with Activated IRF3 - AACR Journals. American Association for Cancer Research. [Link]

  • TBK1 Assay Kit - BPS Bioscience. BPS Bioscience. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. PubMed Central. [Link]

  • TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases - MDPI. MDPI. [Link]

  • Inhibiting TBK1 by Compound II Ameliorates Autoimmune Disease in Mice - PMC - NIH. National Institutes of Health. [Link]

  • Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ. ACS Medicinal Chemistry Letters. [Link]

  • Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε - PMC. PubMed Central. [Link]

  • Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PubMed Central. PubMed Central. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - ResearchGate. ResearchGate. [Link]

  • Identification of High-Affinity Inhibitors of TANK-Binding Kinase 1 (TBK1): A Promising Frontier for Controlling Inflammatory Signaling in Cancer - PubMed. PubMed. [Link]

  • Targeting TBK1 to overcome resistance to cancer immunotherapy - PMC - PubMed Central. PubMed Central. [Link]

  • A Validated TBK1 Inhibitor Screening Assay - BellBrook Labs. BellBrook Labs. [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - NIH. National Institutes of Health. [Link]

  • Selective TBK1/IKKi dual inhibitors with anti-cancer potency - PMC - PubMed Central. PubMed Central. [Link]

  • Summary of current TBK1 inhibitors | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC - NIH. National Institutes of Health. [Link]

  • Identification of TBK1 inhibitors using a combination of pharmacophore- and machine learning-based approaches | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage. Cambridge Open Engage. [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs - Enzymlogic. Enzymlogic. [Link]

  • Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - MDPI. MDPI. [Link]

  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents | Scilit. Scilit. [Link]

  • Structures of potent TBK1 inhibitors. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • Summarized structure–activity relationship of the target compounds - ResearchGate. ResearchGate. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC - PubMed Central. PubMed Central. [Link]

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. | Semantic Scholar. Semantic Scholar. [Link]

Sources

Application

Application Notes and Protocols: Laboratory-Scale Preparation of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine

Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold The pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development.[1] Its structural resembla...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold

The pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development.[1] Its structural resemblance to endogenous purines allows it to function as a compelling hinge-binding motif for a variety of protein kinases, which are critical targets in oncology, immunology, and neuroscience.[2] The strategic introduction of a chloro group at the 7-position and an iodo group at the 3-position provides orthogonal handles for further synthetic elaboration. The iodine atom, in particular, serves as a versatile precursor for introducing diverse functionalities via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

These application notes provide a comprehensive, field-tested guide for the multi-step synthesis of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine at a laboratory scale. The described workflow is designed for robustness and adaptability, with in-depth explanations of the causality behind key experimental choices.

Overall Synthetic Strategy

The synthesis of the target compound is a multi-step process that requires careful control of regioselectivity. The acidic N-H proton of the pyrazole ring is a critical challenge, as it would be preferentially deprotonated by the strong bases required for C-H functionalization. Therefore, a protection-deprotection strategy is essential. The overall workflow is outlined below.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: N-H Protection cluster_2 Part 3: Regioselective Iodination cluster_3 Part 4: Deprotection A 2-Chloro-3-amino- 4-methylpyridine B 7-Chloro-1H-pyrazolo[3,4-c]pyridine A->B Diazotization & Cyclization C N-SEM Protected Precursor B->C SEM-Cl, NaH D N-SEM-7-Chloro- 3-iodo-1H-pyrazolo[3,4-c]pyridine C->D 1. TMPMgCl·LiCl 2. Iodine (I₂) E 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine (Final Product) D->E TBAF or Acid

Caption: Overall 4-part synthetic workflow.

Mechanism and Rationale: Directed Ortho-Metalation (DoM)

The key step in this synthesis is the highly regioselective introduction of iodine at the C-3 position. This is achieved through a powerful strategy in modern organic synthesis known as Directed ortho-Metalation (DoM).[3]

In this reaction, the deprotonation of an aromatic C-H bond is directed to a specific position by a coordinating functional group, the Directed Metalation Group (DMG).[4] A strong organometallic base, typically an organolithium or a hindered magnesium amide base, is used. The heteroatom(s) within the DMG coordinate to the Lewis acidic metal center of the base, pre-concentrating the base near the ortho C-H protons.[3][4] This proximity effect, known as the Complex Induced Proximity Effect (CIPE), dramatically increases the kinetic acidity of the targeted C-H bond, leading to selective deprotonation over other potentially acidic sites.[4]

For this synthesis, the N-H proton of the pyrazole must first be protected with a group that can also serve as a DMG. The 2-(trimethylsilyl)ethoxy)methyl (SEM) group is an ideal choice.[5][6] Once the N-SEM protected pyrazolopyridine is formed, the pyrazole ring itself, along with the ether oxygen of the SEM group, acts as a powerful bidentate directing group. The TMPMgCl·LiCl base coordinates to both the N-2 of the pyrazole and the SEM ether oxygen, positioning the base for exclusive deprotonation at the C-3 position. The resulting arylmagnesium intermediate is then trapped with an electrophile, in this case, molecular iodine (I₂), to furnish the C-3 iodinated product.

Caption: Mechanism of Directed ortho-Metalation.

Experimental Protocols

Safety Precautions: This procedure involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Organolithium and magnesium amide bases are pyrophoric and/or water-reactive. Sodium hydride is highly flammable and water-reactive. Handle these reagents under an inert atmosphere (Nitrogen or Argon).

Part 1: Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine

This procedure is adapted from established literature methods for the synthesis of the pyrazolopyridine core.[7]

Materials and Reagents:

ReagentMW ( g/mol )QuantityMoles (mmol)Eq.
2-Chloro-3-amino-4-methylpyridine142.5910.0 g70.11.0
Acetic Anhydride (Ac₂O)102.09100 mL--
1,2-Dichloroethane (DCE)98.96100 mL--
Sodium Nitrite (NaNO₂)69.007.26 g105.21.5
Sodium Methoxide (NaOMe), 25% in MeOH-~45 mL--
Methanol (MeOH)32.04150 mL--

Step-by-Step Protocol:

  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-chloro-3-amino-4-methylpyridine (10.0 g, 70.1 mmol).

  • Solvent Addition: Add acetic anhydride (100 mL) and 1,2-dichloroethane (100 mL). Stir the mixture to form a suspension.

  • Diazotization: Cool the mixture to 0-5 °C using an ice bath. Add sodium nitrite (7.26 g, 105.2 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Cyclization: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 90 °C and stir for 18-24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) (Eluent: 50% Ethyl Acetate in Hexane).

  • Work-up (Deacetylation): Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvents. To the resulting residue, carefully add methanol (150 mL). Cool this mixture in an ice bath and add 25% sodium methoxide in methanol dropwise until the pH is >12.

  • Isolation: Stir the mixture at room temperature for 1 hour. A precipitate will form. Collect the solid by vacuum filtration, wash it with cold methanol (2 x 30 mL), and then with water (2 x 50 mL).

  • Purification: Dry the solid under vacuum to afford 7-chloro-1H-pyrazolo[3,4-c]pyridine as an off-white solid. The product is typically of sufficient purity for the next step. (Expected yield: 80-90%).

Part 2: N-Protection with SEM-Chloride

The acidic N-H proton is protected to prevent it from interfering with the subsequent metalation step.

Materials and Reagents:

ReagentMW ( g/mol )QuantityMoles (mmol)Eq.
7-Chloro-1H-pyrazolo[3,4-c]pyridine153.578.6 g56.01.0
Sodium Hydride (NaH), 60% dispersion in oil24.002.46 g61.61.1
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)166.7210.9 mL (9.8 g)58.81.05
Anhydrous Tetrahydrofuran (THF)72.11250 mL--

Step-by-Step Protocol:

  • Reaction Setup: To a dry 500 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (2.46 g, 61.6 mmol). Wash the NaH with anhydrous hexane (2 x 20 mL) to remove the mineral oil, then carefully decant the hexane.

  • Substrate Addition: Add anhydrous THF (250 mL) and cool the suspension to 0 °C. Add 7-chloro-1H-pyrazolo[3,4-c]pyridine (8.6 g, 56.0 mmol) portion-wise. Stir at 0 °C for 30 minutes.

  • SEM-Cl Addition: Add SEM-Cl (10.9 mL, 58.8 mmol) dropwise via syringe, keeping the temperature at 0 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Quenching and Extraction: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (Eluent: Gradient of 10% to 30% Ethyl Acetate in Hexane) to yield the N-SEM protected product as a colorless oil or low-melting solid.

Part 3: C-3 Iodination via Directed ortho-Metalation

This is the key regioselective functionalization step.

Materials and Reagents:

ReagentMW ( g/mol )QuantityMoles (mmol)Eq.
N-SEM-7-Chloro-1H-pyrazolo[3,4-c]pyridine283.8310.0 g35.21.0
TMPMgCl·LiCl (1.3 M in THF/Toluene)-32.5 mL42.21.2
Iodine (I₂)253.819.8 g38.71.1
Anhydrous Tetrahydrofuran (THF)72.11200 mL--

Step-by-Step Protocol:

  • Reaction Setup: To a dry 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add the N-SEM protected pyrazolopyridine (10.0 g, 35.2 mmol) and dissolve it in anhydrous THF (200 mL).

  • Cooling: Cool the solution to -40 °C using an acetonitrile/dry ice bath.

  • Metalation: Add TMPMgCl·LiCl solution (32.5 mL, 42.2 mmol) dropwise over 20 minutes, maintaining the internal temperature below -35 °C. Stir the resulting solution at -40 °C for 1 hour.

  • Electrophilic Trap: In a separate dry flask, dissolve iodine (9.8 g, 38.7 mmol) in anhydrous THF (50 mL). Add this iodine solution to the reaction mixture dropwise at -40 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quenching and Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (100 mL) to consume excess iodine. Extract the mixture with ethyl acetate (3 x 150 mL).

  • Washing and Drying: Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (Eluent: Gradient of 5% to 20% Ethyl Acetate in Hexane) to afford the desired N-SEM-7-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine.

Part 4: Deprotection of the SEM Group

The final step removes the protecting group to yield the target compound.

Materials and Reagents:

ReagentMW ( g/mol )QuantityMoles (mmol)Eq.
N-SEM-7-Chloro-3-iodo-pyrazolo[3,4-c]pyridine409.7312.0 g29.31.0
Tetrabutylammonium fluoride (TBAF), 1 M in THF-58.6 mL58.62.0
Tetrahydrofuran (THF)72.11150 mL--

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the N-SEM protected iodo-compound (12.0 g, 29.3 mmol) in THF (150 mL) in a 250 mL round-bottom flask.

  • TBAF Addition: Add the TBAF solution (58.6 mL, 58.6 mmol) and heat the mixture to 60 °C.

  • Reaction Monitoring: Stir at 60 °C for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Add water (100 mL) and extract with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate.

  • Final Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by a final flash column chromatography to yield 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine as a solid.

Characterization Data

  • Product Name: 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine

  • CAS Number: 1268521-18-1

  • Molecular Formula: C₆H₃ClIN₃

  • Molecular Weight: 279.47 g/mol

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ, ppm) will show aromatic protons in the range of 7.5-9.0 ppm and a broad singlet for the N-H proton above 13 ppm. The precise shifts will depend on final purity and solvent.

  • Mass Spectrometry (ESI+): m/z calculated for C₆H₄ClIN₃ [M+H]⁺: 279.91; found: 279.9.

References

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC - NIH.
  • Selective functionalization of the 1H-imidazo[1,2- b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. RSC Publishing.
  • 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole | 133560-57-3. Benchchem.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters.
  • SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total Synthesis.
  • 3-Iodo-1H-pyrazolo[3,4-b]pyridine. PMC - NIH.
  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • Regioselective protection at N-2 and derivatization
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI.
  • What is the synthesis method of 7-Chloro-1H-pyrazolo[3,4-c]pyridine?. Guidechem.
  • 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine synthesis. chemicalbook.
  • Directed (ortho) Metallation. Baran Group, The Scripps Research Institute.
  • ortho metalation. Andrew G Myers Research Group, Harvard University.
  • ¹H NMR δ values for - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926).
  • [2-(Trimethylsilyl)ethoxy]methyl (SEM) as a novel and effective imidazole and fused aromatic imidazole protecting group.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Directed Metalation: A Survival Guide. Baran Lab, The Scripps Research Institute.
  • (PDF) 3-Iodo-1H-pyrazolo[3,4-b]pyridine.
  • 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine AldrichCPR 1268521-18-1. Sigma-Aldrich.
  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc.
  • Directed ortho metal
  • C‐3 Arylation of SEM‐protected indazole.
  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing.
  • Ligand-Directed Metalation of a Gold Pyrazol
  • New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. PubMed.
  • Functionalization of Pyridines at the C4 Position via Metal
  • Scanning Electron Microscopy (SEM) Protocols for Problematic Plant, Oomycete, and Fungal Samples. PMC - PubMed Central.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine

Welcome to the technical support center for the synthesis of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. By understanding the underlying chemical principles and troubleshooting potential issues, you can significantly improve your reaction yields and product purity.

Introduction: The Synthetic Challenge

The synthesis of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine typically involves the direct electrophilic iodination of the 7-Chloro-1H-pyrazolo[3,4-c]pyridine precursor. The pyrazolo[3,4-c]pyridine core is a valuable scaffold in medicinal chemistry.[1] However, the electronic nature of the fused heterocyclic system, with the electron-withdrawing pyridine ring and the chloro substituent, can render the pyrazole ring less reactive towards electrophilic substitution. This often leads to challenges in achieving high yields and can result in incomplete reactions or the formation of side products. This guide provides a systematic approach to troubleshooting and optimizing this critical synthetic step.

Core Synthesis Protocol: Iodination of 7-Chloro-1H-pyrazolo[3,4-c]pyridine

A common approach for the synthesis of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine is the direct iodination of 7-Chloro-1H-pyrazolo[3,4-c]pyridine using N-iodosuccinimide (NIS) as the iodine source.

Experimental Protocol: General Procedure
  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-Chloro-1H-pyrazolo[3,4-c]pyridine (1.0 equiv.) in a suitable anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile (MeCN)).

  • Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS) (1.05-1.2 equiv.) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine.[1]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and provides actionable solutions based on chemical principles.

Q1: My reaction is very slow or shows no conversion to the product. What are the likely causes and how can I improve the reaction rate?

A1: Low reactivity of the substrate is a common hurdle. The electron-withdrawing nature of the chloro-substituent and the pyridine ring deactivates the pyrazole ring towards electrophilic attack.

  • Expertise & Experience: In my experience, simply mixing the substrate and NIS in a neutral solvent at room temperature may not be sufficient to drive the reaction to completion. The electrophilicity of the iodine source needs to be enhanced.

  • Troubleshooting Steps & Causality:

    • Acid Catalysis: The addition of a catalytic amount of a strong acid can significantly accelerate the reaction.[2] Protonation of NIS by the acid increases its electrophilicity, making the iodine atom more susceptible to nucleophilic attack by the pyrazole ring.

      • Protocol Modification: Add a catalytic amount of trifluoroacetic acid (TFA) (0.1-0.2 equiv.) or a few drops of concentrated sulfuric acid to the reaction mixture.[3]

    • Temperature Increase: Gently heating the reaction mixture can provide the necessary activation energy. However, be cautious as excessive heat can lead to side product formation.

      • Protocol Modification: Heat the reaction mixture to 40-60 °C and monitor the progress closely.

    • Solvent Choice: A more polar aprotic solvent like DMF can help to solvate the charged intermediates in the reaction mechanism, potentially increasing the reaction rate compared to less polar solvents like acetonitrile.

  • Data Presentation:

ConditionReaction RatePotential Side Products
Neutral, RTVery Slow-
Acid Catalyst, RTModerate to FastPotential for N-iodination
Neutral, 50°CModerateDecomposition at higher temp.
Acid Catalyst, 50°CFastIncreased risk of side products
  • Visualization:

G cluster_problem Problem: Low Reactivity cluster_solutions Solutions Slow/No Reaction Slow/No Reaction Add Acid Catalyst Add Acid Catalyst Slow/No Reaction->Add Acid Catalyst Enhances Electrophilicity of NIS Increase Temperature Increase Temperature Slow/No Reaction->Increase Temperature Provides Activation Energy Change Solvent Change Solvent Slow/No Reaction->Change Solvent Improves Solvation

Caption: Troubleshooting low reactivity.

Q2: I am observing the formation of multiple spots on my TLC plate, and the yield of the desired product is low. What are the possible side products and how can I suppress their formation?

A2: The formation of regioisomers and di-iodinated products are the most likely side reactions.

  • Expertise & Experience: Regioselectivity is a known challenge in the halogenation of pyrazolopyridines.[4] While iodination is expected to occur at the C3 position of the pyrazole ring, which is the most electron-rich, other positions on the pyridine ring could potentially react under forcing conditions. Di-iodination is also a possibility if the mono-iodinated product is more reactive than the starting material.

  • Troubleshooting Steps & Causality:

    • Control Stoichiometry: Using a large excess of NIS can lead to di-iodination.

      • Protocol Modification: Use a stoichiometric amount or a very slight excess of NIS (1.05 equiv.). Add the NIS portion-wise to maintain a low concentration in the reaction mixture.

    • Lower Reaction Temperature: Higher temperatures can overcome the activation barrier for the formation of less favored isomers.

      • Protocol Modification: If you are heating the reaction, try running it at a lower temperature for a longer period.

    • Choice of Iodinating Agent: While NIS is common, other iodinating agents might offer different selectivity. However, for this specific transformation, NIS is generally a good choice due to its mildness.

  • Data Presentation:

Side ProductPotential CauseMitigation Strategy
Di-iodinated productExcess NISUse 1.05 equiv. of NIS
C-5 or C-6 iodinationHigh temperature, strong acidLower reaction temperature
N-iodinationPresence of strong baseMaintain neutral or acidic conditions
  • Visualization:

G Starting Material 7-Chloro-1H-pyrazolo[3,4-c]pyridine Desired Product 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine Starting Material->Desired Product NIS (1.05 equiv) Room Temp Side Product 1 Di-iodinated Product Starting Material->Side Product 1 Excess NIS Side Product 2 Other Regioisomers Starting Material->Side Product 2 High Temperature

Caption: Reaction pathway and potential side products.

Q3: I am having difficulty purifying the final product. What are the common impurities and what is the best purification strategy?

A3: Common impurities include unreacted starting material, succinimide, and potentially regioisomers.

  • Expertise & Experience: Purification of iodinated heterocycles can sometimes be challenging due to their similar polarities to the starting materials and byproducts. A well-executed work-up is crucial to simplify the final purification step.

  • Troubleshooting Steps & Causality:

    • Thorough Work-up: The aqueous wash with sodium thiosulfate is critical to remove any remaining NIS and iodine, which can complicate chromatography. A subsequent brine wash helps to remove residual water and water-soluble impurities.

    • Column Chromatography: Flash column chromatography on silica gel is the most effective method for purification.

      • Protocol for Column Chromatography:

        • Stationary Phase: Silica gel (230-400 mesh).

        • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. For example, start with 100% hexanes and gradually increase the polarity to 20-30% ethyl acetate. The less polar starting material should elute before the more polar iodinated product.

    • Recrystallization: If a high degree of purity is required, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be attempted after column chromatography.

  • Visualization:

G cluster_workflow Purification Workflow Crude Product Crude Product Aqueous Work-up Aqueous Work-up Crude Product->Aqueous Work-up Remove NIS, Succinimide Column Chromatography Column Chromatography Aqueous Work-up->Column Chromatography Separate Starting Material and Isomers Pure Product Pure Product Column Chromatography->Pure Product

Caption: Purification workflow for the final product.

Mechanistic Insight: The Role of N-Iodosuccinimide

Understanding the reaction mechanism can provide valuable insights into optimizing the reaction conditions. The iodination of 7-Chloro-1H-pyrazolo[3,4-c]pyridine with NIS is an electrophilic aromatic substitution reaction.

G Pyrazole Pyrazole Ring Intermediate Sigma Complex (Wheland Intermediate) Pyrazole->Intermediate Nucleophilic Attack NIS N-Iodosuccinimide NIS->Intermediate Electrophilic Iodine Source Product 3-Iodo-pyrazole Intermediate->Product Deprotonation Succinimide Succinimide Intermediate->Succinimide

Caption: Simplified mechanism of NIS iodination.

In the presence of an acid catalyst, the carbonyl oxygen of NIS is protonated, which makes the iodine atom more electrophilic and susceptible to attack by the electron-rich C3 position of the pyrazole ring. This attack forms a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation by a weak base (like the solvent or the succinimide anion) restores the aromaticity of the pyrazole ring, yielding the 3-iodo product.

By understanding these principles and applying the troubleshooting strategies outlined above, researchers can overcome the common challenges in the synthesis of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine and achieve higher yields and purity in their experiments.

References

  • O. A. Gurbanov, E. N. Gurbanov, and F. M. Chyragov, "Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid," Russian Journal of Organic Chemistry, vol. 43, no. 9, pp. 1281–1285, 2007.
  • L. de Lescure, J. Levy, B. Boyle, R. S. Paton, and A.
  • BenchChem, "A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals," BenchChem Technical Support, 2025.
  • BenchChem, "Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines," BenchChem Technical Support, 2025.
  • S. K. Guchhait, S. S. S. Kumar, and R. Sakhuja, "Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions," RSC Advances, vol. 14, no. 19, pp. 13095–13099, 2024.
  • P. J. Kocienski, "Protecting Groups," 3rd ed., Georg Thieme Verlag, 2004.
  • M. B. Smith and J. March, "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure," 7th ed., Wiley, 2013.
  • A. A. Abdelhamid, H. A. R. Ali, and A. M. El-Sayed, "Synthesis of 7-Aminopyrazolo[3,4-c]pyridine as a Probe for the Preparation of Compounds of Pharmacological Interest," Molecules, vol. 25, no. 8, p. 1865, 2020.
  • PubChem, "7-chloro-3-iodo-1H-pyrazolo(3,4-c)pyridine," [Online]. Available: [Link].

  • S. P. Wilson, "Rapid purification of iodinated ligands for cyclic nucleotide radioimmunoassays," Second Messengers and Phosphoproteins, vol. 12, no. 1, pp. 1-6, 1988.
  • A. Sutherland, S. L. Pimlott, and D. T. Racys, "N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis," Chimica Oggi-Chemistry Today, vol. 33, no. 5, pp. 48-51, 2015.
  • E. V. Bedwell, F. da Silva Emery, G. C. Clososki, and P. G. Steel, "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines," RSC Advances, vol. 13, no. 50, pp. 34391-34398, 2023.
  • A. R. Katritzky, C. W. Rees, and E. F. V. Scriven, Eds.
  • M. A. P. Martins et al., "Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide," ACS Omega, vol. 6, no. 4, pp. 2645-2653, 2021.
  • M. S. Mohamed, Y. E. E. Awad, S. M. El-Hallouty, and M. El-Araby, "Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives," Open Journal of Medicinal Chemistry, vol. 2, no. 3, pp. 89-99, 2012.
  • M. M. K. Boys, S. M. T. Al-Harrasi, and A. Sutherland, "Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography," Journal of Visualized Experiments, no. 87, p. e51532, 2014.
  • Organic Chemistry Portal, "N-Iodosuccinimide (NIS)," [Online]. Available: [Link].

  • A. K. S. Kumar, S. K. Guchhait, and R. Sakhuja, "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity," Scientific Reports, vol. 13, no. 1, p. 22165, 2023.
  • A. M. El-Sayed, H. A. R. Ali, and A. A. Abdelhamid, "Synthesis of 7-Aryl-9-Methyl-3h- Pyrazolo[4,3-f]Quinoline Derivatives Catalysed by Iodine," Journal of Chemical Research, vol. 44, no. 1-2, pp. 113-117, 2020.
  • U.S.
  • M. Bergström, G. Suresh, V. R. Naidu, and C. R. Unelius, "N-Iodosuccinimide (NIS) in Direct Aromatic Iodination," European Journal of Organic Chemistry, vol. 2017, no. 22, pp. 3234-3239, 2017.
  • M. D. Hill, M. B. Movassaghi, "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications," European Journal of Organic Chemistry, vol. 2008, no. 23, pp. 3885-3903, 2008.

Sources

Optimization

Technical Support Center: Purification of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine by Chromatography

This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the chromatographic purification of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine. This hal...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the chromatographic purification of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine. This halogenated heterocyclic compound is a valuable building block in medicinal chemistry.[1] This document offers troubleshooting advice and frequently asked questions to address challenges encountered during its purification.

Compound Profile

A thorough understanding of the physicochemical properties of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine is fundamental to developing a successful purification strategy.

PropertyValueReference
Molecular Formula C₆H₃ClIN₃
Molecular Weight 279.47 g/mol
CAS Number 1268521-18-1[1]
Appearance Solid
Predicted XlogP 2.1[2]
InChI Key QMQBCXHVEALRKZ-UHFFFAOYSA-N

Core Concepts in Chromatographic Purification

The purification of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine, like many nitrogen-containing heterocycles, typically relies on flash column chromatography. The choice between normal-phase and reversed-phase chromatography is dictated by the polarity of the compound and the impurities present.

  • Normal-Phase Chromatography: This is the most common method for purifying moderately polar organic compounds. It utilizes a polar stationary phase, such as silica gel, and a non-polar mobile phase.[3] Compounds are separated based on their polarity, with less polar compounds eluting first.

  • Reversed-Phase Chromatography: This technique employs a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). It is ideal for purifying highly polar or water-soluble compounds.[4]

General Purification Workflow

The following diagram illustrates a typical workflow for the purification of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine, from the crude reaction mixture to the isolated, pure compound.

Purification Workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation crude_product Crude Product dissolve Dissolve in Minimum Solvent crude_product->dissolve tlc TLC Analysis for Solvent System dissolve->tlc pack_column Pack Column tlc->pack_column Optimized Conditions load_sample Load Sample (Wet or Dry) pack_column->load_sample elute Elute with Optimized Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions (TLC/LC-MS) collect->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: General workflow for chromatographic purification.

Detailed Protocol: Flash Chromatography (Normal-Phase)

This protocol provides a starting point for the purification of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine. Optimization will likely be required based on the specific impurities in your crude material.

1. Mobile Phase Selection (TLC Analysis):

  • Prepare several TLC chambers with different solvent systems of increasing polarity. Good starting points for halogenated heterocycles are mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[5]
  • Spot your crude material on a TLC plate and develop it in each solvent system.
  • The ideal solvent system will give your desired compound a retention factor (Rf) of approximately 0.2-0.4.

2. Column Preparation:

  • Select a column of appropriate size for the amount of crude material to be purified.
  • Pack the column with silica gel (230-400 mesh) as a slurry in the least polar solvent of your chosen mobile phase.[3]
  • Ensure the silica bed is well-compacted and level.

3. Sample Loading:

  • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase or a slightly stronger solvent. Carefully apply the solution to the top of the silica bed.
  • Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting with the chosen mobile phase, applying gentle pressure to achieve a steady flow rate.
  • Collect fractions of a consistent volume.
  • Monitor the elution process by TLC to determine which fractions contain the purified product.

5. Isolation:

  • Combine the fractions containing the pure compound.
  • Remove the solvent using a rotary evaporator to yield the purified 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine.

Troubleshooting Guide

This section addresses common issues encountered during the chromatographic purification of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine.

Q1: My compound is streaking or tailing on the TLC plate and column. What can I do?

A1: Tailing is a common issue with nitrogen-containing heterocycles on silica gel. The basic nitrogen atoms can interact strongly with the acidic silanol groups on the silica surface.

  • Causality: The strong interaction between the basic compound and acidic stationary phase leads to poor peak shape and inefficient separation.

  • Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your mobile phase. This will compete with your compound for the acidic sites on the silica, improving peak shape.[4][6] Alternatively, consider using a less acidic stationary phase like alumina or an amine-functionalized silica gel.[4]

Q2: I am seeing poor separation between my product and a closely-eluting impurity.

A2: Achieving good resolution between compounds with similar polarities can be challenging.

  • Causality: The mobile phase may not have the optimal polarity to differentiate between the two compounds. The column may also be overloaded.

  • Solution:

    • Optimize the Mobile Phase: Fine-tune the solvent ratio. Sometimes, switching to a different solvent system with similar polarity but different selectivity (e.g., hexanes/ethyl acetate vs. dichloromethane/methanol) can improve separation.

    • Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to sharpen peaks and improve separation.

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. Reduce the amount of crude material applied to the column.

    • Use High-Performance Flash Chromatography: If available, using finer silica gel can provide better resolution.[3]

Q3: My compound is not eluting from the column, even with a highly polar mobile phase.

A3: This suggests your compound is very strongly adsorbed to the stationary phase.

  • Causality: The compound may be significantly more polar than anticipated, or it may be reacting with the silica gel.

  • Solution:

    • Increase Mobile Phase Polarity: If you are using a hexanes/ethyl acetate system, try switching to a dichloromethane/methanol system. You can also add a small amount of acetic acid if your compound is acidic, though this is less likely for a pyrazolopyridine.

    • Consider Reversed-Phase Chromatography: If your compound is highly polar, reversed-phase chromatography may be a more suitable purification method.[4] This would involve a non-polar stationary phase and a polar mobile phase like water and acetonitrile.

Q4: It seems like my compound is decomposing on the column. How can I prevent this?

A4: Some compounds are sensitive to the acidic nature of silica gel.

  • Causality: The acidic silanol groups can catalyze the degradation of sensitive compounds.

  • Solution:

    • Deactivate the Silica: Run a "plug" of a solvent containing 1-2% triethylamine through the column before loading your sample.

    • Use a Different Stationary Phase: Neutral alumina is a good alternative for acid-sensitive compounds.

    • Work Quickly: Do not let the compound sit on the column for an extended period.

Troubleshooting Decision-Making Flowchart

This flowchart can guide you in diagnosing and solving purification problems.

Troubleshooting Flowchart start Problem with Purification q1 What is the issue? start->q1 tailing Tailing / Streaking q1->tailing Tailing poor_sep Poor Separation q1->poor_sep Poor Separation no_elution No Elution q1->no_elution No Elution sol_tailing Add Basic Modifier (e.g., TEA) or Use Alumina/Amine-Silica tailing->sol_tailing sol_poor_sep Optimize Mobile Phase or Reduce Sample Load or Use Gradient Elution poor_sep->sol_poor_sep sol_no_elution Increase Eluent Polarity or Switch to Reversed-Phase no_elution->sol_no_elution

Caption: A decision-making guide for troubleshooting.

Frequently Asked Questions (FAQs)

Q: What is a good general-purpose solvent system to start with for TLC analysis of pyrazolopyridines?

A: A good starting point is a 2:1 or 3:1 mixture of hexanes and ethyl acetate. You can then adjust the ratio to achieve the desired Rf value. If the compound does not move from the baseline, try a more polar system like dichloromethane with a small percentage of methanol.[5]

Q: When should I choose reversed-phase over normal-phase chromatography?

A: Reversed-phase chromatography is generally preferred for compounds that are highly polar and have good solubility in solvents like water, methanol, or acetonitrile.[4] If your compound is poorly soluble in typical normal-phase eluents like hexanes and ethyl acetate, or if it is still retained on a silica column with highly polar mobile phases, reversed-phase is a good alternative.

Q: How can I detect my compound in the collected fractions if it is not visible under UV light?

A: If your compound does not have a UV chromophore, you can use a TLC stain. A common general-purpose stain is potassium permanganate, which reacts with many organic compounds. Iodine chambers are also effective for visualizing a wide range of compounds on a TLC plate.

Q: Is recrystallization a viable alternative to chromatography for purifying 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine?

A: Recrystallization can be an excellent purification technique if a suitable solvent can be found and if the impurities have significantly different solubilities than the product. In some cases, a crude purification by chromatography followed by recrystallization can yield a highly pure product. For a related compound, 7-Chloro-1H-pyrazolo[3,4-c]pyridine, recrystallization from ethyl acetate has been reported to be effective.[7] It is worth attempting to find a suitable recrystallization solvent for your compound as it can be a more scalable and cost-effective purification method.

References

  • PubChem. (n.d.). 7-chloro-3-iodo-1h-pyrazolo[3,4-c]pyridine. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2018). Successful Flash Chromatography. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium-Catalyzed C-I Bond Activation

Welcome to our comprehensive technical support center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on optimizing palladium-catalyzed C-I bond activation. This re...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our comprehensive technical support center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on optimizing palladium-catalyzed C-I bond activation. This resource offers in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, designed to directly address the specific challenges you may encounter during your experiments. Our aim is to blend technical precision with field-proven insights to empower you to overcome common hurdles and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides rapid, actionable advice for prevalent issues in palladium-catalyzed reactions involving aryl iodides.

Q1: My Suzuki-Miyaura reaction with an aryl iodide is giving a low yield, even though aryl iodides are supposed to be highly reactive. What are the first things I should check?

A1: While aryl iodides are generally more reactive than the corresponding bromides or chlorides, several factors can lead to poor yields. Begin by systematically verifying the fundamentals of your reaction setup:

  • Integrity of Reagents and Inert Atmosphere: Ensure all reagents, especially the solvent and base, are anhydrous and that the reaction is conducted under a strict inert atmosphere (e.g., nitrogen or argon). Oxygen can lead to catalyst deactivation and promote side reactions like the homocoupling of your boronic acid.[1][2] Thoroughly degas your solvents using methods like freeze-pump-thaw or by sparging with an inert gas.[1]

  • Catalyst Source and Activity: The choice and handling of your palladium source are critical. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ to the active Pd(0) species. Inefficient reduction can be a major bottleneck.[3] Consider using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this step, which can be particularly beneficial for minimizing side reactions.[4]

  • Quality of the Boronic Acid: Boronic acids can degrade over time, forming boroxines (anhydrides), which can negatively impact reactivity. Use fresh or recently purified boronic acid for best results.[1]

Q2: I'm observing a significant amount of homocoupling of my boronic acid derivative. How can I suppress this side reaction?

A2: Homocoupling is a common side reaction, especially when using Pd(II) precatalysts, as the in situ reduction to Pd(0) can consume the boronic acid.[3] Here are several strategies to minimize homocoupling:

  • Switch to a Pd(0) Precatalyst: As mentioned, using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is a primary strategy to reduce homocoupling.[4]

  • Ensure Rigorous Exclusion of Oxygen: Oxygen can promote the formation of Pd(II) species that lead to homocoupling.[2][3] A subsurface sparge with nitrogen before adding the catalyst can be very effective.[2]

  • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture without significantly affecting the desired catalytic cycle.[2]

  • Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of the desired cross-coupling and undesired homocoupling. Screening different combinations can be beneficial.

Q3: My reaction with an aryl iodide is sluggish at a lower temperature (e.g., ~50 °C), which is unexpected. Why is this happening and what can I do?

A3: This is a known, though often overlooked, phenomenon. While the oxidative addition of aryl iodides to Pd(0) is generally facile, the overall catalytic cycle can be slow at lower temperatures, particularly with traditional phosphine ligands like triphenylphosphine (PPh₃).[5][6][7] The issue often lies with the poor turnover of the key on-cycle intermediate, trans-[Pd(PPh₃)₂(Ar)(I)].[5][7]

To address this, consider the following:

  • Increase the Reaction Temperature: If your substrates are thermally stable, increasing the temperature is often the simplest solution.

  • Optimize the Ligand: Switching to more electron-rich and sterically bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can facilitate the reductive elimination step and improve the overall turnover rate at lower temperatures.[8]

  • Solvent Choice: The solvent can play a significant role. For instance, some reactions that are sluggish in n-PrOH/H₂O at 50°C show improved performance in DMF/H₂O under the same conditions.[7]

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for diagnosing and resolving more complex experimental issues.

Guide 1: Diagnosing and Overcoming Low to No Product Yield

A low or nonexistent yield in a palladium-catalyzed C-I activation reaction can be frustrating. This guide provides a systematic workflow to identify and rectify the root cause.

Before altering your reaction conditions, it is crucial to confirm the quality and integrity of your starting materials and setup.

  • Re-evaluate Reagent Purity:

    • Aryl Iodide: Confirm the purity of your aryl iodide. Impurities can sometimes inhibit the catalyst.

    • Coupling Partner (e.g., Boronic Acid): As previously mentioned, ensure your boronic acid is of high quality.

    • Solvent and Base: Use freshly dried and degassed solvents. Ensure your base is anhydrous and of the correct stoichiometry.

  • Verify Inert Atmosphere:

    • Check for leaks in your reaction setup.

    • Ensure your inert gas source is pure.

    • Employ robust degassing techniques.

If the initial checks do not reveal an obvious issue, the problem likely lies within the catalyst system.

Problem: Inefficient Catalyst Activation or Deactivation

  • Causality: Pd(II) precatalysts require reduction to the active Pd(0) species. This process can be inefficient or, once formed, the active catalyst can be deactivated by various means, including aggregation to form palladium black or reaction with impurities.[1] The choice of ligand is also crucial for stabilizing the active catalyst and facilitating the catalytic cycle.[8]

  • Troubleshooting Protocol:

    • Switch to a Pre-activated Pd(0) Source: If using a Pd(II) source, switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the uncertainty of in-situ reduction.[4]

    • Ligand Screening: The ligand plays a critical role in both the activity and stability of the catalyst. If using a simple ligand like PPh₃, consider screening more advanced, sterically hindered, and electron-rich ligands.

      Ligand TypeExamplesKey Characteristics & Recommendations
      Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosHighly effective for a broad range of substrates, including sterically hindered ones. Often provide high turnover numbers and rates.[8]
      N-Heterocyclic Carbenes (NHCs) IPr, SIMesOffer strong σ-donation and good thermal stability. Can be very effective for challenging couplings.
      Bidentate Phosphines dppf, XantphosThe bite angle of these ligands can significantly influence reactivity.
    • Optimize Palladium to Ligand Ratio: The optimal ratio is typically between 1:1 and 1:2. Excess ligand can sometimes inhibit the reaction by competing for coordination sites on the palladium center.

If the catalyst system seems appropriate, fine-tuning the reaction parameters is the next logical step.

Problem: Suboptimal Reaction Conditions

  • Causality: The choice of base, solvent, and temperature can have a profound impact on the reaction outcome by influencing the rates of the individual steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

  • Troubleshooting Protocol:

    • Base Screening: The base is crucial for the transmetalation step in Suzuki-Miyaura couplings. A base that is too weak may not facilitate this step, while a base that is too strong can lead to side reactions.

      BaseCommon SolventsRecommendations for Aryl Iodides
      K₃PO₄ Toluene, Dioxane, THFOften a good choice for hindered substrates.[9]
      K₂CO₃ Toluene/Ethanol/H₂OA common and effective choice, particularly with the addition of water.[9]
      Cs₂CO₃ DioxaneA stronger inorganic base that can be effective when others fail.[9]
    • Solvent Screening: The solvent can influence the solubility of reagents and the stability of intermediates. Polar aprotic solvents like DMF or dioxane are often effective, as are ethereal solvents like THF. The use of a water co-solvent can sometimes accelerate the reaction.[9]

    • Temperature Adjustment: While aryl iodides are reactive, some systems require elevated temperatures to achieve a good reaction rate, especially if reductive elimination is the rate-limiting step.

Guide 2: Addressing Specific Side Reactions

Even when the main reaction proceeds, side products can complicate purification and reduce the overall yield. This guide focuses on identifying and mitigating common side reactions.

Problem 1: Dehalogenation of the Aryl Iodide

  • Causality: Dehalogenation is the replacement of the iodine atom with a hydrogen atom. This can occur if the organopalladium intermediate reacts with a hydride source in the reaction mixture before undergoing the desired cross-coupling. Common hydride sources can be the solvent (e.g., alcohols) or the base.[3]

  • Mitigation Strategies:

    • Use a Milder Base: If you suspect the base is contributing to dehalogenation, switch to a milder alternative (e.g., from an alkoxide to a carbonate).[1]

    • Change the Solvent: Avoid solvents that can act as hydride donors if dehalogenation is a significant issue.

    • Optimize the Catalyst System: A more efficient catalyst that promotes a faster rate of cross-coupling can outcompete the dehalogenation pathway.[1]

Problem 2: β-Hydride Elimination

  • Causality: This side reaction is relevant when your coupling partner is an alkyl group containing a hydrogen atom on the carbon that is beta to the palladium center. The palladium can abstract this hydrogen, leading to the formation of an alkene and a palladium hydride species.

  • Mitigation Strategies:

    • Use a Coupling Partner Without β-Hydrogens: If possible, choose a coupling partner that lacks β-hydrogens.

    • Increase the Rate of Reductive Elimination: The use of bulky, electron-rich ligands can accelerate the desired C-C bond-forming reductive elimination, thereby minimizing the opportunity for β-hydride elimination to occur.

Visualizing the Process: Catalytic Cycles and Workflows

To provide a clearer understanding of the underlying chemistry and troubleshooting logic, the following diagrams are provided.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_products Products Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-I(L2) Oxidative Addition Product Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-OR'(L2) Ligand Exchange Intermediate Ar-Pd(II)-I(L2)->Ar-Pd(II)-OR'(L2) Base (e.g., OH⁻) Ar-Pd(II)-R(L2) Transmetalation Product Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)₂) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Desired Product (Ar-R) Ar-Pd(II)-R(L2)->Ar-R

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling of an aryl iodide.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_catalyst Catalyst Troubleshooting cluster_conditions Parameter Optimization start Low or No Yield reagent_check Verify Reagent Purity & Inert Atmosphere start->reagent_check catalyst_check Evaluate Catalyst System reagent_check->catalyst_check Reagents OK conditions_check Optimize Reaction Parameters catalyst_check->conditions_check Catalyst System OK pd_source Switch to Pd(0) Precatalyst catalyst_check->pd_source success Improved Yield conditions_check->success Optimization Successful base_screen Screen Bases (K₃PO₄, K₂CO₃, Cs₂CO₃) conditions_check->base_screen ligand_screen Screen Bulky, Electron-Rich Ligands pd_source->ligand_screen ligand_screen->conditions_check solvent_screen Screen Solvents (Toluene, Dioxane, THF, +/- H₂O) base_screen->solvent_screen temp_adjust Adjust Temperature solvent_screen->temp_adjust temp_adjust->success

Caption: A logical workflow for troubleshooting low-yield palladium-catalyzed C-I reactions.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Mitchell, D., & Harris, M. C. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(4), 407–410. [Link]

  • Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(13), 3278–3289. [Link]

  • Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. Retrieved from [Link]

  • Bissember, A. C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ResearchGate. Retrieved from [Link]

  • Bissember, A. C., et al. (2018). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. University of Tasmania - Figshare. Retrieved from [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1016–1028. [Link]

  • Bissember, A. C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1745–1750. [Link]

  • Mitchell, D., & Harris, M. C. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Regioselective Functionalization of Pyrazolo[3,4-c]pyridines

Document ID: TSC-PYRCP-260116 Version: 1.0 Last Updated: January 16, 2026 Introduction Welcome to the technical support guide for the regioselective functionalization of pyrazolo[3,4-c]pyridines. This bicyclic heteroarom...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-PYRCP-260116 Version: 1.0 Last Updated: January 16, 2026

Introduction

Welcome to the technical support guide for the regioselective functionalization of pyrazolo[3,4-c]pyridines. This bicyclic heteroaromatic scaffold is a privileged structure in medicinal chemistry, bearing a close structural resemblance to purines, which makes it a cornerstone for developing novel therapeutics, including kinase inhibitors and anti-cancer agents.[1] However, its synthetic utility is often hampered by significant challenges in controlling regioselectivity during functionalization. The presence of multiple reactive nitrogen and carbon centers necessitates a nuanced and well-informed approach to achieve desired substitution patterns.

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven answers to common challenges, explains the mechanistic rationale behind protocol choices, and offers validated, step-by-step procedures to help you navigate this complex chemical space.

Section 1: Frequently Asked Questions (FAQs) - Core Reactivity

This section addresses fundamental questions regarding the inherent reactivity of the pyrazolo[3,4-c]pyridine core.

Question 1: What are the primary sites of reactivity on an unsubstituted 1H-pyrazolo[3,4-c]pyridine, and why?

Answer: The pyrazolo[3,4-c]pyridine scaffold presents several potential reaction sites. Understanding their intrinsic reactivity is key to predicting and controlling outcomes.

  • Nitrogen Atoms (N1, N2, N5):

    • N1 and N2 (Pyrazole Ring): These nitrogens are nucleophilic and susceptible to alkylation, arylation, and acylation. The N1 position is generally more sterically accessible, but the electronic environment makes the N2 position a competitive site, often leading to mixtures of isomers. The regioselectivity is highly dependent on reaction conditions and the steric/electronic nature of the substituents and electrophiles.[2][3][4]

    • N5 (Pyridine Ring): This nitrogen is significantly less nucleophilic than the pyrazole nitrogens due to its pyridine-like nature (sp² hybridized lone pair contributing to the aromatic system). It is generally not a site for alkylation under typical conditions but can be protonated or act as a directing group in metal-catalyzed reactions.

  • Carbon Atoms (C3, C4, C6, C7):

    • C3: This position on the pyrazole ring is electron-rich and susceptible to electrophilic attack, particularly after deprotonation. It is a common site for halogenation and metalation.

    • C4 and C6: These positions on the pyridine ring are electron-deficient, analogous to the C2 and C4 positions of pyridine itself. They are primary targets for nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present.

    • C7: This position is adjacent to the pyridine nitrogen (N5) and is the most acidic C-H bond on the pyridine ring. It is therefore the preferred site for deprotonation using strong, non-nucleophilic bases, enabling subsequent functionalization with electrophiles.[1][5][6]

Section 2: Troubleshooting Guide - N-Functionalization

The selective functionalization of the N1 versus N2 position of the pyrazole ring is one of the most common and persistent challenges.

Problem: My N-alkylation reaction yields an inseparable mixture of N1 and N2 isomers. How can I achieve selectivity?

Answer: This is a classic regioselectivity issue rooted in the similar nucleophilicity of the two pyrazole nitrogens. Achieving high selectivity requires carefully tuning reaction parameters to exploit subtle steric and electronic differences.

Causality & Strategy:

The outcome of N-alkylation is a competition between the thermodynamically and kinetically favored products. The N1-anion is often thermodynamically more stable due to reduced steric clash with a C7-substituent, while the N2-anion may form faster under certain conditions.

  • Steric Control (Favoring N1): The most reliable strategy is to leverage steric hindrance.

    • Bulky Electrophiles: Using a sterically demanding alkylating agent will preferentially target the less hindered N1 position. For example, α-halomethylsilanes have been successfully employed as "masked" methylating reagents to achieve high N1 selectivity.[7] The bulky silyl group directs the initial alkylation to N1, and a subsequent protodesilylation step reveals the methyl group.

    • Substrate Modification: If your synthetic route allows, installing a bulky substituent at the C7 position of the pyridine ring can effectively shield the N2 position, directing incoming electrophiles to N1.

  • Reaction Condition Control (Base and Solvent):

    • For N1-Selectivity: A common approach for favoring N1 alkylation in pyrazoles is the use of a carbonate base (like K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent such as DMF or DMSO.[2] This combination often favors the thermodynamically more stable N1-anion.

    • For N2-Selectivity: Achieving N2 selectivity is often more challenging. Some protocols for related heterocycles use conditions that favor the kinetic product, such as a strong, non-coordinating base (e.g., NaH) in a less polar solvent like THF at low temperatures. However, this is highly substrate-dependent. Protecting the N1 position with a removable group is a more robust strategy for accessing the N2 position. For instance, selective mesylation can protect the N1 position, allowing for subsequent functionalization at N2.[1]

Decision Workflow for N-Alkylation:

N_Alkylation_Strategy start Goal: Selective N-Alkylation selectivity_goal Desired Isomer? start->selectivity_goal n1_strategy Strategies for N1-Selectivity selectivity_goal->n1_strategy N1 n2_strategy Strategies for N2-Selectivity selectivity_goal->n2_strategy N2 steric_approach Use Bulky Electrophile (e.g., α-halomethylsilane) n1_strategy->steric_approach condition_approach Use K₂CO₃ / DMF (Thermodynamic Control) n1_strategy->condition_approach protecting_group Protect N1 Position First (e.g., Mesylation) n2_strategy->protecting_group direct_n2 Attempt Kinetic Control (e.g., NaH / THF, low temp) (Substrate Dependent) n2_strategy->direct_n2 outcome Achieve Regiopure Product steric_approach->outcome condition_approach->outcome protecting_group->outcome direct_n2->outcome

Caption: Decision workflow for achieving regioselective N-alkylation.

Section 3: Troubleshooting Guide - C-H Functionalization & Cross-Coupling

Directly functionalizing C-H bonds is a powerful, atom-economical strategy. However, controlling which C-H bond reacts on the pyrazolo[3,4-c]pyridine core is a significant hurdle.

Problem 1: My iridium-catalyzed C-H borylation is not selective for the C3 position.

Answer: While Ir-catalyzed borylation is an excellent method for targeting the C3 position of pyrazole-containing systems, its selectivity can be compromised by competing reactions at other sites, particularly C7.

Causality & Strategy:

The selectivity of C-H borylation is governed by a combination of steric and electronic factors. The iridium catalyst, coordinated to a bidentate ligand like dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine), is sterically demanding.

  • Intrinsic Reactivity: The C3 position is electronically favored for borylation.

  • Steric Shielding: The catalyst's bulk generally directs it away from the more hindered positions around the pyridine nitrogen.

  • Protecting Group Influence: The substituent at the N1 or N2 position plays a crucial directing role. A large protecting group at N1 (e.g., a substituted benzyl or SEM group) will sterically encumber the C7 position, strongly favoring borylation at C3. Conversely, an N2-protecting group can direct metalation towards C3.[1]

Troubleshooting Steps:

  • Verify N-Protection: Ensure your starting material is cleanly protected at a single nitrogen. A mixture of N1/N2 isomers will inevitably lead to a mixture of borylated products.

  • Employ a Bulky N1-Protecting Group: If you are starting from an NH-pyrazolo[3,4-c]pyridine, protect it first. Using a bulky group like a 2,4,6-trimethoxybenzyl (TMB) or triisopropylsilyl (TIPS) group on N1 will provide the necessary steric bias.

  • Optimize Reaction Conditions: In a tandem borylation/Suzuki-Miyaura cross-coupling, sometimes the addition of a copper co-catalyst (e.g., CuCl) can improve the overall efficiency of the one-pot process, presumably by facilitating the subsequent cross-coupling step.[1]

Comparative Borylation Conditions

Position Targeted Catalyst System Ligand Protecting Group Strategy Typical Yield Reference
C3 [Ir(COD)OMe]₂ / B₂pin₂ dtbpy Bulky N1-protecting group (e.g., SEM) 50-80%

| C7 | TMPMgCl·LiCl | N/A | N1-protecting group (e.g., PMB) | 60-90% | |

Problem 2: I need to functionalize the C7 position, but strong bases like n-BuLi give low yields and complex mixtures.

Answer: While C7 is the most acidic carbon on the pyridine ring, organolithium reagents like n-BuLi are often too reactive. They can act as nucleophiles, adding to the electron-deficient C4 or C6 positions, or lead to over-metalation, resulting in poor yields and complex product mixtures.[1]

Causality & Strategy:

The key is to use a strong, non-nucleophilic base that selectively deprotonates the C7 position without engaging in competitive nucleophilic addition. Turbo-Grignard reagents or hindered lithium amide bases are ideal for this purpose.

Recommended Solution: Directed Metalation with TMPMgCl·LiCl

The use of 2,2,6,6-tetramethylpiperidide magnesium chloride-lithium chloride complex (TMPMgCl·LiCl) is the state-of-the-art solution for selective C7 deprotonation.[1][5][6]

  • High Basicity, Low Nucleophilicity: The extreme steric bulk of the TMP base prevents it from acting as a nucleophile.

  • High Regioselectivity: It selectively abstracts the most acidic proton at C7, directed by the adjacent N5 nitrogen.

  • Excellent Functional Group Tolerance: It is more tolerant of other functional groups compared to organolithiums.

Once the C7-magnesiated species is formed, it can be trapped with a wide range of electrophiles (e.g., I₂, aldehydes, CO₂) or transmetalated to zinc (with ZnCl₂) for subsequent Negishi cross-coupling reactions.[1]

Workflow for C7 Functionalization:

C7_Functionalization sub N1-Protected Pyrazolo[3,4-c]pyridine deprotonation Add TMPMgCl·LiCl in THF, -40 °C sub->deprotonation intermediate C7-Magnesiated Intermediate deprotonation->intermediate quench Quench with Electrophile (E⁺) (e.g., I₂, PhCHO) intermediate->quench Path A negishi Transmetalate (ZnCl₂) then Negishi Coupling intermediate->negishi Path B product_e C7-E Product quench->product_e product_cc C7-Aryl/Alkyl Product negishi->product_cc

Caption: Selective C7 functionalization using TMPMgCl·LiCl.

Section 4: Experimental Protocols

This section provides a detailed, validated protocol for a common multi-step functionalization sequence.

Protocol: Regioselective C7-Iodination of N1-PMB-Protected 5-Bromo-1H-pyrazolo[3,4-c]pyridine

This protocol demonstrates the selective C7-metalation and subsequent trapping with an electrophile (iodine), providing a valuable handle for further cross-coupling reactions.

Materials:

  • N1-(4-Methoxybenzyl)-5-bromo-1H-pyrazolo[3,4-c]pyridine

  • TMPMgCl·LiCl (1.1 M in THF/Toluene)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add the N1-PMB-protected starting material (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -40 °C using an acetonitrile/dry ice bath.

  • Deprotonation: Slowly add TMPMgCl·LiCl (1.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -35 °C.

  • Stirring: Stir the resulting dark solution at -40 °C for 1 hour.

  • Electrophilic Quench: In a separate flask, dissolve iodine (1.5 eq) in anhydrous THF. Add this iodine solution to the reaction mixture dropwise at -40 °C.

  • Warming: Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

    • Wash the combined organic layers with saturated aqueous Na₂S₂O₃ to remove excess iodine, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/EtOAc gradient) to yield the C7-iodinated product.

Self-Validation: Successful C7-iodination can be confirmed by ¹H NMR spectroscopy, where the proton signal corresponding to C7 will disappear, and by mass spectrometry, which will show the expected mass increase for the iodinated product.

References

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(52), 36087–36092. [Link]

  • Moir, J. B., & Cox, B. (2014). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki–Miyaura cross-coupling methodology. The Journal of Organic Chemistry, 79(17), 8410–8416. [Link]

  • ResearchGate. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]

  • Chillal, A. S., Bhawale, R. T., & Kshirsagar, U. A. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. Organic & Biomolecular Chemistry, 22(18), 3745-3749. [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Durham University e-Theses. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • Smentoch, M. J., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link]

  • Knochel, P., et al. (2013). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 4(11), 4345-4349. [Link]

  • Engle, K. M., et al. (2021). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Cui, S., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 2948–2951. [Link]

  • Alvarez, R., et al. (2018). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 23(11), 2773. [Link]

  • Buchwald, S. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Cross-Coupling with Heterocyclic Halides

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development encountering challenges with the Suzuki-Miyaura cross-coupling of heterocyclic halides. This guide is designed to provi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development encountering challenges with the Suzuki-Miyaura cross-coupling of heterocyclic halides. This guide is designed to provide in-depth, experience-driven insights and practical solutions to common and complex issues. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive. For more detailed explanations and protocols, please refer to the in-depth troubleshooting guides that follow.

Q1: My Suzuki-Miyaura reaction with a heteroaryl chloride is not working. What is the first thing I should check?

A: The first aspect to scrutinize is your catalyst system. Heteroaryl chlorides are notoriously less reactive than their bromide or iodide counterparts.[1] This is due to the stronger carbon-chlorine bond which makes the initial oxidative addition step of the catalytic cycle more difficult.[1][2] You will likely need a more sophisticated catalyst system than what is used for more reactive halides. Specifically, consider using bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[3][4] These ligands promote the formation of the active Pd(0) species and facilitate the challenging oxidative addition step.

Q2: I am observing significant decomposition of my boronic acid. How can I prevent this?

A: Boronic acid decomposition, particularly through protodeboronation, is a frequent cause of low yields.[5] This is especially problematic with electron-deficient or certain heterocyclic boronic acids.[1][6] To mitigate this, consider the following:

  • Use of Boronic Esters: Pinacol esters or MIDA boronates are often more stable than the corresponding boronic acids and can be used as effective substitutes.[6]

  • Anhydrous Conditions: While some water is often beneficial, excess water can promote protodeboronation.[1] Experiment with anhydrous solvents, especially for sensitive substrates.

  • Choice of Base: A milder base, such as K₃PO₄, can sometimes be less detrimental than stronger bases like hydroxides.[7]

  • Slow-Release Strategy: In some cases, a "slow-release" approach where the boronic acid is generated in situ from a more stable precursor can minimize its concentration in the reaction mixture and thus reduce decomposition.[5]

Q3: My reaction is producing a lot of homocoupled product from the boronic acid. What causes this and how can I stop it?

A: Homocoupling of the boronic acid is often a result of oxygen in the reaction mixture.[1] Oxygen can facilitate an oxidative cycle that leads to the coupling of two boronic acid molecules.[1] To prevent this:

  • Rigorous Degassing: Ensure your solvent and reaction setup are thoroughly degassed. Bubbling an inert gas like argon or nitrogen through the solvent for an extended period before adding the catalyst is crucial.[4]

  • Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to in situ reduction of a Pd(II) source like Pd(OAc)₂.[4]

In-Depth Troubleshooting Guides

This section provides a more detailed, question-and-answer-based approach to troubleshooting specific issues organized by the key components of the Suzuki-Miyaura reaction.

Part 1: The Substrates - Heterocyclic Halides and Boron Reagents

Q: I'm working with a nitrogen-containing heterocycle (e.g., pyridine, pyrimidine, imidazole) and getting poor yields. What are the specific challenges with these substrates?

A: Nitrogen-containing heterocycles present a unique set of challenges in Suzuki-Miyaura coupling. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, effectively poisoning it and inhibiting the catalytic cycle.[4][8] This is especially true for unprotected N-H containing heterocycles like indazoles or pyrazoles.[8]

Solutions:

  • Ligand Selection is Critical: The use of bulky, electron-rich ligands is paramount. These ligands can sterically shield the palladium center, disfavoring coordination with the heteroaryl nitrogen. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are often highly effective in these cases.[8]

  • Protecting Groups: For N-H containing heterocycles, protection of the nitrogen can significantly improve reaction outcomes by preventing catalyst inhibition.[8]

  • Anhydrous Conditions with Specific Bases: For some challenging heteroaryl-heteroaryl couplings, anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) and an additive like trimethyl borate have proven effective.[9] The additive can help solubilize boronate complexes and prevent catalyst poisoning.[9]

Q: My reaction involves a sterically hindered heterocyclic halide (e.g., with ortho-substituents). What modifications should I consider?

A: Steric hindrance around the reaction center can significantly slow down or completely stall the Suzuki-Miyaura coupling.[10][11] The key steps affected are the oxidative addition and the final reductive elimination.

Solutions:

  • Advanced Ligand Systems: For sterically demanding couplings, specialized ligands have been developed. Phenanthrene-based ligands and other bulky biaryl phosphines have shown success in synthesizing tetra-ortho-substituted biaryls.[10][11] N-heterocyclic carbene (NHC) ligands are also a good option due to their strong σ-donating ability and steric bulk.[3]

  • Higher Temperatures and Catalyst Loadings: Overcoming the activation barrier for sterically hindered substrates often requires higher reaction temperatures.[3] Increasing the catalyst loading (e.g., from 1 mol% to 2-5 mol%) may also be necessary to achieve a reasonable reaction rate.[3]

  • Choice of Solvent: Non-polar aprotic solvents like toluene or dioxane are often preferred for these types of couplings.[3]

Part 2: The Catalyst System - Palladium Source and Ligands

Q: How do I choose the right palladium precatalyst?

A: Palladium precatalysts are designed to provide a stable and reproducible source of the active Pd(0) catalyst.[3] For difficult couplings, especially with sensitive substrates, precatalysts that generate the active catalyst under mild conditions can be advantageous.[3] Many modern precatalysts are air- and moisture-stable, simplifying reaction setup. The choice of precatalyst is often linked to the ligand being used (e.g., XPhos Pd G3).

Q: What is the mechanistic reason for using bulky, electron-rich ligands like Buchwald's biarylphosphines?

A: The success of ligands like SPhos and XPhos in challenging Suzuki-Miyaura couplings, particularly with heteroaryl chlorides, stems from their electronic and steric properties.[7]

  • Electron-Richness: The electron-donating nature of these ligands increases the electron density on the palladium center. This makes the palladium more nucleophilic and facilitates the oxidative addition step, which is often the rate-limiting step, especially with less reactive aryl chlorides.[2]

  • Steric Bulk: The steric hindrance provided by these ligands promotes the formation of a monoligated palladium species, which is believed to be the active catalyst in many cases.[7] This steric bulk also accelerates the final reductive elimination step to release the product.

Part 3: Reaction Conditions - Base, Solvent, and Temperature

Q: How does the choice of base affect my reaction with a heterocyclic halide?

A: The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid.[12] For reactions involving heterocyclic halides, especially those with acidic protons or Lewis basic nitrogen atoms, the choice of base is critical.

Base TypeCommon ExamplesConsiderations for Heterocyclic Halides
Carbonates Na₂CO₃, K₂CO₃, Cs₂CO₃Often a good starting point. Cs₂CO₃ is more soluble and can be more effective in some cases.
Phosphates K₃PO₄A versatile and often milder base that is frequently successful with sensitive substrates.[7]
Hydroxides NaOH, KOHStronger bases that can be effective but may promote side reactions, including boronic acid decomposition.
Fluorides KF, CsFCan be effective, particularly in anhydrous conditions.

Q: I'm observing dehalogenation of my starting material. What causes this and how can I minimize it?

A: Dehalogenation is a side reaction where the aryl halide is reduced to the corresponding arene.[13] This can be promoted by high temperatures, prolonged reaction times, and certain bases or solvents that can act as hydride sources.[13]

Solutions:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed to avoid prolonged heating.

  • Re-evaluate the Base and Solvent: In some cases, changing the base or solvent can reduce dehalogenation.

  • Ligand Choice: The electronic and steric properties of the phosphine ligand can influence the rate of dehalogenation versus cross-coupling.[13]

Experimental Protocols

General Protocol for a Challenging Suzuki-Miyaura Coupling with a Heteroaryl Chloride:

  • Reagent Preparation: To an oven-dried reaction vessel, add the heteroaryl chloride (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene, 0.1-0.2 M) via syringe.

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a precatalyst). Add this to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd2_complex R¹-Pd(II)L_n-X pd0->pd2_complex oxidative_addition Oxidative Addition pd2_biaryl R¹-Pd(II)L_n-R² pd2_complex->pd2_biaryl transmetalation Transmetalation pd2_biaryl->pd0 product R¹-R² pd2_biaryl->product reductive_elimination Reductive Elimination r1x R¹-X (Heteroaryl Halide) boronic R²-B(OR)₂ base Base

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Diagram 2: Troubleshooting Flowchart

Troubleshooting_Flowchart start Low or No Yield check_catalyst Is the catalyst system appropriate for the substrate? start->check_catalyst change_ligand Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos) or NHC ligand. check_catalyst->change_ligand No check_boronic Is the boronic acid stable? check_catalyst->check_boronic Yes change_ligand->check_boronic use_ester Use a more stable boronic ester (pinacol, MIDA). check_boronic->use_ester No check_conditions Are the reaction conditions optimized? check_boronic->check_conditions Yes use_ester->check_conditions optimize_conditions Increase temperature, change base, or screen solvents. check_conditions->optimize_conditions No check_side_reactions Are there significant side reactions (homocoupling, dehalogenation)? check_conditions->check_side_reactions Yes optimize_conditions->check_side_reactions degas Improve degassing procedure for homocoupling. check_side_reactions->degas Homocoupling optimize_time_temp Optimize reaction time and temperature for dehalogenation. check_side_reactions->optimize_time_temp Dehalogenation success Successful Coupling check_side_reactions->success No degas->success optimize_time_temp->success

Caption: A decision-making flowchart for troubleshooting Suzuki-Miyaura couplings.

References

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). PubMed.
  • Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. (n.d.). Benchchem.
  • Buchwald Phosphine Ligands. (n.d.). Sigma-Aldrich.
  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. (n.d.). American Chemical Society.
  • Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogen
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (n.d.). Journal of the American Chemical Society.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). NIH.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science (RSC Publishing).
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (n.d.).
  • Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. (1992). Semantic Scholar.
  • A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. (n.d.). Benchchem.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025).
  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (n.d.).
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (n.d.). Benchchem.
  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. (n.d.).
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. (n.d.). Sigma-Aldrich.
  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2025).
  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. (n.d.). ChemRxiv.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. (n.d.). Benchchem.
  • Buchwald Ligands. (n.d.). Merck Millipore.
  • Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. (2026).
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (2025). Unknown Source.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews (RSC Publishing).
  • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. (n.d.). Benchchem.
  • Failed suzuki coupling, any suggenstions? (2024). Reddit.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • Reduced Tiara‐like Palladium Complex for Suzuki Cross‐Coupling Reactions. (n.d.).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. (2025).
  • Reduced Tiara-like Palladium Complex for Suzuki Cross Coupling Reactions. (2023). PubMed.

Sources

Optimization

stability issues of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine under reaction conditions

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine. This guide provides in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions to address the stability challenges that can be encountered during synthetic transformations involving this versatile building block. The pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, known for its role in developing kinase inhibitors and other therapeutic agents.[1][2] Understanding and mitigating the stability issues of this halogenated derivative is crucial for its successful application in complex synthetic routes.

Troubleshooting Guide: Navigating Common Reaction Pitfalls

This section directly addresses specific problems you may encounter in the lab, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Low Yield or No Desired Product in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

You've set up a cross-coupling reaction to functionalize the C3-position (where the iodine is) or the C7-position (where the chlorine is), but you're observing a significant amount of starting material, or worse, a complex mixture of byproducts.

Possible Causes & Solutions:

  • Dehalogenation: A common side reaction in palladium-catalyzed couplings is the removal of the halogen and its replacement with a hydrogen atom.[3] This can happen to both the iodine and the chlorine. The electron-deficient nature of the pyridine ring can make the halogenated positions susceptible to reductive dehalogenation.[3]

    • Deiodination (Loss of Iodine): The Carbon-Iodine bond is the more reactive site and is typically targeted in cross-coupling reactions. However, it is also more prone to cleavage.

      • Solution:

        • Lower the reaction temperature: High temperatures can promote decomposition and dehalogenation.[3][4] Start with milder conditions and gradually increase the temperature if needed.

        • Use a milder base: Strong bases can sometimes facilitate dehalogenation. Consider switching from strong bases like K₃PO₄ or Cs₂CO₃ to a milder one like K₂CO₃.[3]

        • Shorten reaction time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize byproduct formation.

    • Dechlorination (Loss of Chlorine): While the C-Cl bond is generally less reactive than the C-I bond, dechlorination can still occur, especially at higher temperatures or with very active catalyst systems.[5][6]

      • Solution:

        • Choose a suitable catalyst system: Select a palladium catalyst and ligand combination known for its selectivity and mild reaction conditions. For instance, some modern Buchwald-Hartwig ligands are designed to be highly active at lower temperatures.[7][8]

        • Control stoichiometry: Using a large excess of the boronic acid (in Suzuki couplings) or amine (in Buchwald-Hartwig aminations) can sometimes lead to side reactions. Start with a stoichiometry of 1.1-1.5 equivalents of the coupling partner.

  • Catalyst Inactivation: The nitrogen atoms in the pyrazolopyridine core can coordinate to the palladium center, potentially inhibiting or poisoning the catalyst.

    • Solution:

      • Ligand Selection: Employ bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) that can stabilize the palladium catalyst and prevent unwanted coordination from the substrate.[9]

      • Use of Pre-catalysts: Consider using well-defined palladium pre-catalysts which are often more stable and efficient.[9]

  • Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent, leading to a sluggish or incomplete reaction.

    • Solution:

      • Solvent Screening: Test a range of solvents. While toluene and dioxane are common for cross-coupling reactions, sometimes a more polar solvent like DMF or DMA can improve solubility and reaction outcomes.

Experimental Protocol: General Guidance for Suzuki-Miyaura Coupling

  • Degassing: In a reaction vessel, combine 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add the chosen solvent (e.g., dioxane/water mixture). Degas the mixture thoroughly by bubbling with argon or nitrogen for 15-30 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Frequently Asked Questions (FAQs)

Q1: At which position is 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine more reactive in cross-coupling reactions?

A1: The carbon-iodine (C-I) bond at the 3-position is significantly more reactive than the carbon-chloro (C-Cl) bond at the 7-position in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond, which allows for easier oxidative addition to the palladium(0) catalyst. This selectivity allows for sequential functionalization, where the iodo-position can be reacted first, followed by a subsequent coupling at the chloro-position under more forcing conditions.

Q2: I am observing homocoupling of my boronic acid in a Suzuki reaction. What can I do to minimize this?

A2: Homocoupling of boronic acids is often caused by the presence of oxygen in the reaction mixture.[3] Ensure that all your solvents are thoroughly degassed and that the reaction is maintained under an inert atmosphere (argon or nitrogen) throughout. Using a freshly opened bottle of boronic acid can also be beneficial.

Q3: Is 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine sensitive to light or air?

A3: While specific data for this compound is limited, aromatic iodides can be light-sensitive.[3] It is good laboratory practice to protect reactions involving this compound from direct light, especially if the reaction is running for an extended period. While generally stable to air, storing it under an inert atmosphere is recommended for long-term storage to prevent potential degradation.

Q4: Can I use strong bases like sodium tert-butoxide with this compound?

A4: Strong bases like sodium tert-butoxide are commonly used in Buchwald-Hartwig aminations.[7][10] However, they can also promote side reactions, including dehalogenation or reactions with the pyrazole N-H. It is advisable to start with milder conditions and only resort to stronger bases if necessary. If a strong base is required, lower reaction temperatures and shorter reaction times are recommended.

Q5: What are the best practices for purifying this compound and its derivatives?

A5: Purification can sometimes be challenging due to the basic nitrogen atoms which can interact with acidic silica gel, leading to tailing during column chromatography.[3] Consider using deactivated (neutral) silica or alumina. Alternatively, treating the silica gel with a small amount of triethylamine in the eluent can help to mitigate tailing. Recrystallization is also a good option for purification if a suitable solvent system can be found.

Data Summary

ParameterRecommendationRationale
Storage Store in a cool, dry, dark place under an inert atmosphere.Aromatic iodides can be light-sensitive, and an inert atmosphere prevents potential degradation.[3]
Handling Use in a well-ventilated area. Avoid inhalation and contact with skin and eyes.The compound is classified as acutely toxic if swallowed and causes serious eye irritation.
Cross-Coupling Reactivity C3-I > C7-ClThe C-I bond has a lower bond dissociation energy, making it more susceptible to oxidative addition.
Recommended Bases K₂CO₃, Cs₂CO₃, K₃PO₄A range of bases can be used depending on the reaction type, with milder bases often preferred to minimize side reactions.[3]

Visualizing Reaction Pathways

To better understand the potential reaction outcomes, the following diagrams illustrate the desired cross-coupling pathway and the common dehalogenation side reactions.

G cluster_0 Desired Cross-Coupling at C3-Iodide cluster_1 Potential Side Reactions Start 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Start->Coupling [Pd], Base, Coupling Partner Deiodination Deiodination Start->Deiodination H-source Dechlorination Dechlorination Start->Dechlorination H-source Product 3-Substituted-7-chloro-1H-pyrazolo[3,4-c]pyridine Coupling->Product Deiodinated_Product 7-Chloro-1H-pyrazolo[3,4-c]pyridine Deiodination->Deiodinated_Product Dechlorinated_Product 3-Iodo-1H-pyrazolo[3,4-c]pyridine Dechlorination->Dechlorinated_Product

Caption: Desired vs. Undesired Reaction Pathways.

References

  • Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW‐Phenol Conditions. (2001-12-01).
  • What is the synthesis method of 7-Chloro-1H-pyrazolo[3,4-c]pyridine? - Guidechem.
  • Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions | Request PDF - ResearchGate. (2025-08-06).
  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing).
  • Technical Support Center: Stability and Reactivity of Iodinated Pyridazines - Benchchem.
  • Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis - MSU Chemistry.
  • Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes | Organometallics - ACS Publications.
  • 7-Chloro-3-iodo-1h-pyrazolo[3,4-c]pyridine - SynHet.
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025-08-06).
  • Buchwald–Hartwig amination - Wikipedia.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. (2023-11-23).
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Sonogashira coupling - Wikipedia.
  • 7-Chloro-3-iodo-1H-pyrazolo 3,4-c pyridine AldrichCPR 1268521-18-1 - Sigma-Aldrich.
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021-02-23).
  • 7-chloro-3-iodo-1h-pyrazolo[3,4-c]pyridine - PubChemLite.
  • 7-CHLORO-3-IODO-1H-PYRAZOLO[3 4-C]PYRIDINE - Crescent Chemical Company.
  • 7-chloro-3-iodo-1H-pyrazolo(3,4-c)pyridine - PubChem.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30).
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10).
  • Suzuki Coupling - Organic Chemistry Portal.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications.
  • Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review - MDPI.
  • Flow Chemistry: Sonogashira Coupling.
  • 7-Chloro-1H-pyrazolo[3,4-c]pyridine - Benchchem.
  • (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions - ResearchGate. (2016-05-23).
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.
  • Preparation method of 1H-pyrazolo[3,4-b]pyridine compound - Google Patents.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications.
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
  • 1357945-92-6|7-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine - BLDpharm.

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Troubleshooting

how to avoid dehalogenation in pyrazolopyridine reactions

Technical Support Center: Pyrazolopyridine Reactions A Researcher's Guide to Preventing Dehalogenation Side Reactions Welcome to the technical support center for synthetic chemists working with pyrazolopyridine scaffolds...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazolopyridine Reactions

A Researcher's Guide to Preventing Dehalogenation Side Reactions

Welcome to the technical support center for synthetic chemists working with pyrazolopyridine scaffolds. As a Senior Application Scientist, I understand that while these heterocycles are invaluable in medicinal chemistry and materials science, their synthesis can be challenging. A particularly persistent issue is the undesired dehalogenation of halopyrazolopyridine precursors during cross-coupling reactions, leading to reduced yields and complex purification steps.

This guide provides in-depth troubleshooting advice, validated protocols, and the mechanistic reasoning behind them to help you minimize and eliminate this problematic side reaction from your workflow.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of pyrazolopyridine cross-coupling reactions?

A1: Dehalogenation is an undesired side reaction where the halogen atom (Cl, Br, I) on your pyrazolopyridine starting material is replaced by a hydrogen atom from a source in the reaction mixture.[1] This results in a "proto-dehalogenated" byproduct, which reduces the yield of your desired coupled product and can be difficult to separate.

Q2: What is the primary mechanism causing dehalogenation?

A2: In palladium-catalyzed reactions, the most common pathway involves the formation of a palladium-hydride (Pd-H) species. This can occur when the oxidative addition complex reacts with a hydride source in the mixture (e.g., amine bases, solvents like alcohols or DMF, or even trace water).[1][2] This Pd-H species can then undergo reductive elimination with the pyrazolopyridine moiety to release the unwanted dehalogenated product.

Q3: Are certain halogens or positions on the pyrazolopyridine ring more susceptible?

A3: Yes. The tendency for dehalogenation generally follows the reactivity of the carbon-halogen bond: I > Br > Cl.[3] Therefore, iodopyrazolopyridines are the most prone to this side reaction.[4] Electron-deficient N-heterocyclic halides, like pyrazolopyridines, are generally more susceptible to dehalogenation than simple aryl halides.[3] The specific position of the halogen can also influence reactivity due to electronic effects from the nitrogen atoms.

Q4: Can I predict if my specific reaction is likely to have a dehalogenation problem?

A4: While prediction is difficult, certain conditions increase the risk. High reaction temperatures, the use of strong alkoxide bases, certain solvents (like DMF or alcohols), and catalyst systems where the desired coupling reaction is slow can all favor dehalogenation.[1][5] If the rate of the desired catalytic cycle (e.g., transmetalation in Suzuki coupling) is slow, it allows more time for the competing dehalogenation pathway to occur.[3]

Visualizing the Problem: The Competing Catalytic Pathways

To effectively troubleshoot, it's crucial to understand how dehalogenation competes with the desired product formation in a typical palladium cross-coupling cycle.

Catalytic_Cycle_Competition Fig 1. Desired Coupling vs. Dehalogenation Pathway pd0 Pd(0)Ln ox_add [Ar-Pd(II)-X]Ln (Oxidative Addition Complex) pd0->ox_add + Ar-X (Pyrazolopyridine-Halide) trans [Ar-Pd(II)-R]Ln (Transmetalation Complex) ox_add->trans + R-M (Coupling Partner) pd_h [H-Pd(II)-X]Ln (Palladium Hydride Species) ox_add->pd_h + Hydride Source (e.g., Base, Solvent) trans->pd0 Reductive Elimination product Ar-R (Desired Product) trans->product pd_h->pd0 Reductive Elimination dehal_product Ar-H (Dehalogenated Byproduct) pd_h->dehal_product

Caption: Competing catalytic cycles in Pd-catalyzed reactions.

Troubleshooting Guides for Common Cross-Coupling Reactions

This section details specific, actionable strategies to suppress dehalogenation in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involving halopyrazolopyridines.

Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation but is prone to dehalogenation, especially with electron-deficient heteroaryl halides.[3]

Troubleshooting_Suzuki Fig 2. Decision tree for Suzuki coupling optimization. start High Dehalogenation in Suzuki Coupling? ligand Step 1: Evaluate Ligand start->ligand base Step 2: Optimize Base start->base solvent_temp Step 3: Modify Solvent & Temperature start->solvent_temp ligand_sol Switch to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or NHCs. ligand->ligand_sol Rationale: Accelerates reductive elimination over Pd-H formation. base_sol Use weaker inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃). Avoid strong alkoxide bases. base->base_sol Rationale: Less likely to act as a hydride source. solvent_sol Use aprotic, non-hydride donating solvents (Toluene, Dioxane). Ensure rigorous drying. solvent_temp->solvent_sol temp_sol Lower reaction temperature, even if it requires longer time. solvent_temp->temp_sol Rationale: Reduces rate of undesired side reactions.

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

ParameterCondition Prone to DehalogenationRecommended Optimized ConditionRationale
Ligand Standard, less bulky ligands (e.g., PPh₃)Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or N-Heterocyclic Carbenes (NHCs).[3][5]Bulky ligands promote the desired reductive elimination step, making it faster than the competing dehalogenation pathway.[5]
Base Strong organic/alkoxide bases (e.g., NaOᵗBu, Et₃N)Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).[3]Stronger bases, especially amines and alkoxides, can be a source of hydrides. Inorganic carbonate and phosphate bases are less prone to this.[2][3]
Solvent Protic or reducible solvents (e.g., alcohols, wet DMF).[1][6]Dry, aprotic solvents (e.g., Toluene, Dioxane, THF).[3]Minimizes the presence of external hydride and proton sources that lead to dehalogenation.
Halide Iodide (Ar-I)Bromide (Ar-Br) or Chloride (Ar-Cl).[4]While more forcing conditions may be needed for Cl/Br, the C-I bond is weaker and more susceptible to side reactions.[3]

This protocol is a robust starting point for coupling arylboronic acids with bromopyrazolopyridines.

  • Reagent Preparation: In a glovebox, add the bromopyrazolopyridine (1.0 mmol, 1.0 equiv), arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv) to an oven-dried reaction vial equipped with a stir bar.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G2, 0.02-0.05 mmol, 2-5 mol%) and the ligand (if not using a pre-catalyst).

  • Solvent Addition & Degassing: Remove the vial from the glovebox. Add anhydrous, degassed toluene (or 1,4-dioxane) to achieve a concentration of ~0.1 M. Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.[3]

  • Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the formation of the dehalogenated byproduct, which will have a mass corresponding to (Starting Material - Halogen + H).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.

Issue 2: Dehalogenation in Buchwald-Hartwig Amination

The Buchwald-Hartwig reaction is essential for C-N bond formation but can suffer from a competing β-hydride elimination from the palladium-amide intermediate, which can lead to dehalogenation.[7][8]

ParameterCondition Prone to DehalogenationRecommended Optimized ConditionRationale
Ligand Less sterically demanding ligands.Bulky biarylphosphine ligands (e.g., tBuDavePhos, RuPhos).[9][10]Steric hindrance accelerates the C-N reductive elimination, outcompeting β-hydride elimination and other dehalogenation pathways.[8]
Base Bases that can act as hydride donors.Strong, non-nucleophilic bases with non-coordinating cations (e.g., LiHMDS, NaOᵗBu, K₂CO₃ depending on substrate).[10]The choice is critical and substrate-dependent. While NaOᵗBu is strong, it is often effective with bulky ligands that favor the desired pathway. Weaker bases may be needed for sensitive substrates.[10]
Amine Substrate Primary amines with β-hydrogens.Amines lacking β-hydrogens (e.g., morpholine) or using ammonia equivalents.[7][11]The presence of β-hydrogens on the amine coupling partner can be a direct source for β-hydride elimination.[11]
Temperature High temperatures (>100 °C).[9]Lowest effective temperature (often 80-100 °C).Higher temperatures can increase the rate of undesired side reactions.[1]
  • Reagent Preparation: In a glovebox, add the halopyrazolopyridine (1.0 mmol), a bulky biarylphosphine ligand (e.g., RuPhos, 4-10 mol%), and the base (e.g., NaOᵗBu, 1.4 mmol) to an oven-dried vial.

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%).

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene) followed by the amine coupling partner (1.2 mmol).

  • Reaction & Monitoring: Seal the vial and heat to the optimized temperature (start at 80 °C). Monitor carefully by LC-MS.

  • Workup: After completion, cool the reaction, quench by pouring into a separatory funnel containing water, and extract with an organic solvent. Wash, dry, and purify as described in Protocol 1.

Issue 3: Dehalogenation in Sonogashira Coupling

In Sonogashira reactions, dehalogenation can compete with alkyne coupling, particularly when the desired reaction is slow or under non-optimal conditions.

ParameterCondition Prone to DehalogenationRecommended Optimized ConditionRationale
Copper Co-catalyst Traditional Sonogashira with Cu(I) co-catalyst.Copper-free Sonogashira conditions.[12][13]Copper can promote the homocoupling of alkynes (Glaser coupling), which can complicate the reaction and indirectly favor side reactions if the main cycle is inhibited.[12]
Base Amine bases (e.g., Et₃N, DIPEA) which can be hydride sources.[1]Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or alternative amine bases like piperidine.[1]Reduces the availability of hydride species that can lead to hydrodehalogenation.
Solvent Acetonitrile (ACN) has been noted to sometimes favor dehalogenation.[1]Screen other solvents like THF or DMF.The solvent can influence the stability and reactivity of catalytic intermediates.
Temperature High temperatures.Lowest possible temperature that allows for efficient coupling.[1]Minimizes thermal decomposition and side reactions.

References

  • Practical iron-catalyzed dehalogen
  • how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
  • Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature.
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
  • Technical Support Center: Preventing Dehalogenation in Polyhalogen
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • Technical Support Center: Preventing Dehalogenation in Palladium-C
  • Catalytic Hydrodehalogen
  • Buchwald–Hartwig amin
  • significant dehalogen
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. NIH.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
  • Buchwald-Hartwig Amin
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Application Notes and Protocols: Copper-Free Sonogashira Coupling of 2,5-Diiodopyrazine. Benchchem.
  • Sonogashira Coupling. Organic Chemistry Portal.

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Reference Data & Comparative Studies

Comparative

A Comparative Guide for Medicinal Chemists: 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine vs. 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine

In the landscape of modern drug discovery, the strategic selection of heterocyclic scaffolds is a critical determinant of success. Among these, pyrazolopyridines have emerged as "privileged structures" due to their biois...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of heterocyclic scaffolds is a critical determinant of success. Among these, pyrazolopyridines have emerged as "privileged structures" due to their bioisosteric relationship with purines, granting them access to a wide array of biological targets, particularly protein kinases. This guide provides an in-depth comparative analysis of two isomeric building blocks: 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine and 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine . While direct comparative studies on these specific isomers are not extensively documented in peer-reviewed literature, this guide will synthesize available information on related structures and fundamental chemical principles to offer valuable insights for researchers, scientists, and drug development professionals. We will explore their structural nuances, plausible synthetic pathways, anticipated reactivity in key cross-coupling reactions, and their potential applications in medicinal chemistry.

Structural and Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle difference in the fusion of the pyrazole and pyridine rings between 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine and 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine leads to distinct electronic and steric environments, which in turn are expected to influence their physical and chemical properties.

Property7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
CAS Number 1268521-18-1[1]1357946-98-5
Molecular Formula C₆H₃ClIN₃[1]C₆H₃ClIN₃
Molecular Weight 279.47 g/mol [1]279.47 g/mol
Predicted XlogP 2.11.6
Predicted pKa Data not availableData not available
Melting Point Data not availableData not available
Solubility Data not availableData not available

The arrangement of nitrogen atoms significantly impacts the dipole moment and hydrogen bonding capabilities of each molecule. In the [3,4-c] isomer, the pyridine nitrogen is positioned meta to the pyrazole ring, whereas in the [4,3-c] isomer, it is in a para-like position relative to the point of fusion. This difference is likely to affect crystal packing, solubility, and interactions with biological targets.

Diagram 1: Chemical Structures

G cluster_0 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine cluster_1 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine A B G start 2,6-Dichloropyridine-3-amine step1 Diazotization & Acetylation start->step1 NaNO₂, Ac₂O step2 Cyclization step1->step2 Heat step3 Deacetylation step2->step3 NaOMe, MeOH step4 Iodination step3->step4 I₂, Base product 7-Chloro-3-iodo-1H- pyrazolo[3,4-c]pyridine step4->product

Caption: A potential synthetic route to the [3,4-c] isomer.

Experimental Protocol (Hypothetical):

  • Diazotization and Acetylation: To a solution of 2,6-dichloropyridine-3-amine in a suitable solvent, sodium nitrite and acetic anhydride would be added at low temperature to form an acetylated triazene intermediate.

  • Cyclization: The intermediate would then be heated to induce cyclization to the pyrazolopyridine ring system.

  • Deacetylation: The resulting N-acetylated pyrazolopyridine would be deacetylated using a base such as sodium methoxide in methanol.

  • Iodination: The final step would involve the iodination at the C3 position of the pyrazole ring, likely using molecular iodine in the presence of a base.

Synthesis of 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine

The synthesis of the [4,3-c] isomer would likely require a different starting material, such as a substituted 3-aminopyridine, to achieve the desired regiochemistry. The general strategy of pyrazole ring formation from a pyridine precursor would still apply.

Diagram 3: Proposed Synthesis of 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine

G start 3-Amino-4-chloropyridine step1 Hydrazone Formation start->step1 Hydrazine derivative step2 Cyclization step1->step2 Oxidative cyclization step3 Iodination step2->step3 I₂, Base product 7-Chloro-3-iodo-1H- pyrazolo[4,3-c]pyridine step3->product

Caption: A potential synthetic route to the [4,3-c] isomer.

Experimental Protocol (Hypothetical):

  • Hydrazone Formation: 3-Amino-4-chloropyridine could be reacted with a suitable hydrazine derivative to form a hydrazone.

  • Cyclization: The hydrazone would then undergo an intramolecular cyclization to form the pyrazolo[4,3-c]pyridine core. This step might require an oxidizing agent.

  • Iodination: Similar to the [3,4-c] isomer, the final step would be the iodination of the C3 position of the pyrazole ring.

Comparative Reactivity in Cross-Coupling Reactions

The primary utility of these iodo-substituted heterocycles in medicinal chemistry lies in their ability to serve as scaffolds for further functionalization via transition metal-catalyzed cross-coupling reactions. The two most common and powerful of these are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The electronic differences between the two isomers are expected to influence their reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of the C-I bond in both isomers should be high, allowing for coupling with a wide range of boronic acids and esters. However, the different electronic environments of the pyrazolopyridine cores might lead to subtle differences in optimal reaction conditions and yields. The [3,4-c] isomer, with the pyridine nitrogen further from the reaction center, may exhibit slightly different reactivity compared to the [4,3-c] isomer.

Diagram 4: Suzuki-Miyaura Coupling Workflow

G start Iodo-pyrazolopyridine Isomer reaction Suzuki-Miyaura Coupling start->reaction reagents Aryl/Heteroaryl Boronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₂CO₃) reagents->reaction product 3-Aryl/Heteroaryl-pyrazolopyridine reaction->product

Caption: A general workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol (General):

  • To a reaction vessel, add the iodo-pyrazolopyridine isomer (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like sodium carbonate or potassium carbonate (2.0-3.0 eq.).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup followed by extraction with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted pyrazolopyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. [2]Similar to the Suzuki coupling, the C-I bond in both isomers is expected to be reactive. The choice of palladium catalyst, ligand, and base will be crucial for achieving high yields and good functional group tolerance. [3][4]The basicity of the pyrazolopyridine nitrogen atoms could potentially influence the catalytic cycle, and thus, the optimal conditions might differ between the two isomers.

Diagram 5: Buchwald-Hartwig Amination Workflow

G start Iodo-pyrazolopyridine Isomer reaction Buchwald-Hartwig Amination start->reaction reagents Primary or Secondary Amine Pd Pre-catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos, BINAP) Base (e.g., NaOtBu, Cs₂CO₃) reagents->reaction product 3-Amino-pyrazolopyridine reaction->product

Sources

Comparative

A Comparative Guide to the Spectroscopic Data of Halogenated Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction Pyrazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, renowned for their wide spect...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, renowned for their wide spectrum of biological activities.[1] The strategic introduction of halogen atoms (F, Cl, Br, I) onto the pyrazole ring is a cornerstone of modern drug design, profoundly influencing the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[2] Understanding the spectroscopic signature of these halogenated compounds is paramount for unambiguous structure elucidation, reaction monitoring, and quality control.

This guide provides a comprehensive comparison of the spectroscopic data for halogenated pyrazoles, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By juxtaposing data from the parent pyrazole with its halogenated analogues, we aim to furnish researchers with the field-proven insights necessary to interpret complex spectra with confidence.

The Influence of Halogenation on Pyrazole's Spectroscopic Profile

The introduction of a halogen substituent to the pyrazole ring induces significant changes in its electronic environment, which are directly reflected in its spectroscopic output. The primary effects are driven by the interplay of two opposing electronic phenomena:

  • Inductive Effect (-I): All halogens are more electronegative than carbon and pull electron density away from the ring through the sigma bond. This effect deshields the nearby nuclei, generally causing their corresponding signals to shift downfield in NMR spectra.

  • Mesomeric Effect (+M): The lone pairs on the halogen atom can be delocalized into the pyrazole ring's π-system. This effect increases electron density at the ortho and para positions, causing a shielding effect (upfield shift in NMR).

The net result on the spectrum depends on the specific halogen and its position on the ring. For halogens, the inductive effect typically dominates their influence on chemical shifts.

Comparative Spectroscopic Analysis

For this guide, we will focus on substitution at the C4 position of the pyrazole ring, a common synthetic modification.[1][3] We will compare the spectroscopic data of unsubstituted 1H-pyrazole with its 4-fluoro, 4-chloro, 4-bromo, and 4-iodo derivatives.

¹H NMR Spectroscopy

In ¹H NMR, the key observables are the chemical shifts (δ) of the protons on the pyrazole ring. The deshielding inductive effect of the halogen at C4 primarily influences the adjacent C3 and C5 protons.

Table 1: Comparative ¹H NMR Chemical Shift Data (ppm) for 4-Halopyrazoles. [4]

CompoundH3/H5 Chemical Shift (δ, ppm)H4 Chemical Shift (δ, ppm)N-H Chemical Shift (δ, ppm)
1H-Pyrazole~7.6~6.3~12.8
4-Fluoro-1H-pyrazole~7.5-~9.5
4-Chloro-1H-pyrazole~7.6-~9.8
4-Bromo-1H-pyrazole~7.6-~9.9
4-Iodo-1H-pyrazole~7.6-~10.0

Data is approximate and can vary based on solvent and concentration.

Expert Insights: As observed in Table 1, the chemical shifts of the C3 and C5 protons remain relatively constant across the halogenated series, though DFT calculations predict minor shifts.[4] A more pronounced trend is observed for the N-H proton, which shifts downfield as the halogen's electronegativity decreases. This is attributed to changes in the hydrogen-bonding motifs in the solid state and solution.[4]

¹³C NMR Spectroscopy

¹³C NMR provides direct insight into the electronic environment of the pyrazole ring's carbon skeleton. The carbon atom directly bonded to the halogen (C4) experiences a strong, predictable effect.

Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm) for Pyrazole and a Halogenated Analogue. [5][6][7]

CompoundC3/C5 Chemical Shift (δ, ppm)C4 Chemical Shift (δ, ppm)
1H-Pyrazole~134.7~105.1
4-Bromo-1H-pyrazole~130.0 (approx.)~96.0 (approx.)

Data is approximate and can vary based on solvent and concentration.

Expert Insights: The C4 carbon signal is significantly shifted upfield in 4-bromopyrazole compared to the parent pyrazole. This is a classic example of the "heavy atom effect," where the large electron cloud of bromine and iodine induces shielding. Conversely, the C3/C5 carbons experience a slight upfield shift, reflecting the complex interplay of electronic effects.

¹⁹F NMR Spectroscopy

For fluorinated pyrazoles, ¹⁹F NMR is an exceptionally powerful tool. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, with a wide chemical shift range that makes it an exquisite probe of the local electronic environment.[2][8]

Expert Insights: The chemical shift of the fluorine atom and its coupling constants (e.g., J-coupling to adjacent protons, ⁿJHF) provide invaluable structural information. For instance, the presence of through-space or through-bond coupling to protons can help determine the conformation and substitution pattern of the molecule.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule. Key bands for pyrazoles include N-H stretching, C-H stretching, and ring stretching vibrations. Halogenation primarily affects the C-X (halogen) stretching frequencies and can subtly shift the ring vibration modes.

Table 3: Key IR Absorption Bands (cm⁻¹) for 4-Halopyrazoles. [4][11]

CompoundN-H Stretch (cm⁻¹)C-H/Ring Vibrations (cm⁻¹)
1H-Pyrazole~31401400-1550
4-Fluoro-1H-pyrazole~31501400-1550
4-Chloro-1H-pyrazole~31451400-1550
4-Bromo-1H-pyrazole~31401400-1550
4-Iodo-1H-pyrazole~31301400-1550

Expert Insights: A distinct trend is observed in the N-H stretching frequency, which generally decreases as the halogen becomes heavier (from F to I).[4] This reflects changes in the strength of the intermolecular N-H···N hydrogen bonds.[11] The C-X bond vibrations occur in the fingerprint region and are often difficult to assign definitively without computational support.

Mass Spectrometry (MS)

In mass spectrometry, particularly under electron ionization (EI), halogenated compounds exhibit characteristic fragmentation patterns and isotopic signatures.

Expert Insights:

  • Isotopic Patterns: Chlorine and bromine have distinctive isotopic abundances (³⁵Cl:³⁷Cl ≈ 3:1; ⁷⁹Br:⁸¹Br ≈ 1:1). This results in a characteristic M+2 peak in the mass spectrum, which is a definitive indicator for the presence of Cl or Br.[12]

  • Fragmentation: The primary fragmentation pathway for many halogenated compounds is the loss of the halogen atom as a radical (X•) or as HX.[13] The stability of the resulting pyrazolyl cation influences the fragmentation cascade. The fragmentation of the pyrazole ring itself can also occur, but the initial loss of the halogen is often a dominant process.[14]

Experimental Protocols & Workflows

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

General Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%), as impurities can significantly complicate spectral interpretation. Purify via recrystallization or column chromatography if necessary.[3]

  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent can affect chemical shifts, particularly for N-H protons.[15]

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg/mL for ¹H NMR and 20-50 mg/mL for ¹³C NMR.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Purify Compound P2 Select Deuterated Solvent P1->P2 P3 Prepare Solution P2->P3 A1 ¹H & ¹³C NMR P3->A1 A2 IR Spectroscopy P3->A2 A3 Mass Spectrometry P3->A3 D1 Process & Reference Spectra A1->D1 A2->D1 A3->D1 D2 Assign Signals D1->D2 D3 Compare with Reference Data D2->D3 D4 Elucidate Structure D3->D4

Caption: General workflow for sample preparation and spectroscopic analysis.

Protocol 1: NMR Data Acquisition (¹H, ¹³C, ¹⁹F)
  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Tuning and Shimming: Tune the probe to the appropriate nucleus (¹H, ¹³C, ¹⁹F) and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.[7]

  • ¹⁹F NMR Acquisition:

    • If applicable, acquire a proton-decoupled ¹⁹F spectrum.

    • ¹⁹F NMR is highly sensitive, often requiring fewer scans than ¹³C NMR.[8]

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[10]

Protocol 2: FT-IR Data Acquisition
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique or prepare a KBr pellet. For liquid samples, a thin film between salt plates can be used.

  • Background Scan: Record a background spectrum of the empty sample holder (or pure solvent).

  • Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The background spectrum is automatically subtracted from the sample spectrum.

Protocol 3: Mass Spectrometry Data Acquisition
  • Ionization Method: Electron Ionization (EI) is standard for volatile, thermally stable small molecules and provides reproducible fragmentation patterns. Electrospray Ionization (ESI) is suitable for less volatile or thermally sensitive compounds.

  • Mass Analyzer: A quadrupole or Time-of-Flight (TOF) analyzer is commonly used.

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Analysis: Identify the molecular ion peak (M⁺). Analyze the isotopic pattern for the presence of Cl or Br. Interpret the major fragment ions to deduce the structure.[12][14]

Conclusion

The halogenation of pyrazoles imparts distinct and predictable signatures on their NMR, IR, and mass spectra. By understanding the fundamental electronic effects of halogens, researchers can leverage these spectroscopic techniques for rapid and accurate structural confirmation. ¹H and ¹³C NMR reveal the influence of halogen substitution on the ring's electronic environment, while ¹⁹F NMR offers an exceptionally sensitive probe for fluorinated analogues. IR spectroscopy provides valuable information on functional groups and hydrogen bonding, and mass spectrometry offers definitive confirmation of elemental composition through characteristic isotopic patterns and fragmentation. This guide serves as a foundational resource, enabling scientists in the pharmaceutical and chemical industries to interpret their data with a higher degree of confidence and expertise.

References

  • A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, RSC Publishing. Available at: [Link]

  • 19F-NMR in solution and solid state of pyrazole derivatives (chemical shifts δ in ppm, J coupling constants in Hz). ResearchGate. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. MDPI. Available at: [Link]

  • Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. Blossom Chemical. Available at: [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. Available at: [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Available at: [Link]

  • IR spectral data of Pyrazoline derivatives (1-6). ResearchGate. Available at: [Link]

  • (PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. Available at: [Link]

  • 1H and 13C NMR spectral characteristics of 1H-pyrazole Tabela 1... ResearchGate. Available at: [Link]

  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. National Institutes of Health. Available at: [Link]

  • 1H and 13C NMR spectral characteristics of 1H-pyrazole Tabela 1... ResearchGate. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. National Institutes of Health. Available at: [Link]

  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. Available at: [Link]

  • Trends in halogen induced NMR chemical shift increments ∆δ as a... ResearchGate. Available at: [Link]

  • Fragmentation in Mass Spec.|Homolytic, Heterolytic Clev & McLafferty Rearrangement. YouTube. Available at: [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of Wisconsin-Madison. Available at: [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate. Available at: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. Available at: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • 13 C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. ResearchGate. Available at: [Link]

  • Structure Determination from Spectra (4) (H NMR, C NMR, IR) [Alkyl Halides, Nitriles, and Carbonyls]. YouTube. Available at: [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Available at: [Link]

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Validation

A Researcher's Guide to Unambiguous Synthesis Validation: The Definitive Power of X-ray Crystallography

From the desk of a Senior Application Scientist In the realm of chemical synthesis, particularly in drug discovery and materials science, the assertion "structure dictates function" is an inviolable principle. The most e...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

In the realm of chemical synthesis, particularly in drug discovery and materials science, the assertion "structure dictates function" is an inviolable principle. The most elegant synthetic pathway and the highest yields are rendered meaningless if the final molecular structure is not what was intended. While a suite of analytical techniques can provide strong evidence for a proposed structure, single-crystal X-ray crystallography stands alone as the gold standard, offering the most unambiguous and detailed three-dimensional portrait of a molecule.[1][2]

This guide provides an in-depth exploration of X-ray crystallography for the validation of novel synthetic compounds. We will move beyond rote protocols to explain the causality behind the techniques, compare its performance objectively against other methods, and provide the practical insights necessary for success.

The "Seeing is Believing" Principle: Why Crystallography is Conclusive

Unlike spectroscopic methods that infer connectivity from averaged properties of molecules in a bulk sample, X-ray crystallography directly visualizes the atomic arrangement in the solid state.[3][4] The process involves directing a beam of X-rays onto an ordered, single crystal. The X-rays are diffracted by the electrons of the atoms in the crystal, creating a unique diffraction pattern of spots.[5][6] By analyzing the geometry and intensity of these spots, we can mathematically reconstruct a three-dimensional electron density map.[7] Into this map, a precise atomic model is built, revealing not just the connectivity of atoms, but also definitive bond lengths, bond angles, and absolute stereochemistry.[2][4]

This direct visualization provides an unparalleled level of certainty that is crucial when publishing novel findings or making significant investments in a promising drug candidate.[8]

The Crystallographic Workflow: From Powder to Proof

The journey from a newly synthesized powder on a lab bench to a fully validated 3D structure is a systematic process. Each stage is critical for success, with the initial step—growing a high-quality crystal—often being the most challenging and artisanal part of the science.[2]

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination A Pure Synthesized Compound (>95%) B Crystal Growth Screening A->B Solvent Selection C Diffraction-Quality Single Crystal B->C Controlled Perturbation (e.g., Slow Evaporation) D Mount Crystal on Goniometer C->D Selection (0.1-0.3 mm) E X-ray Diffraction Experiment D->E Rotate in X-ray Beam F Collect Diffraction Pattern E->F Detect Diffracted X-rays G Solve Phase Problem F->G Indexing H Generate Electron Density Map G->H I Build & Refine Atomic Model H->I Model Fitting J Structure Validation (checkCIF) I->J Assess Quality Metrics K Final Validated 3D Structure J->K

Caption: The experimental workflow for small-molecule X-ray crystallography.

Experimental Protocol: Cultivating Diffraction-Quality Crystals

Growing a suitable crystal is often the rate-limiting step.[2] The goal is to create a state of limited supersaturation, allowing molecules to slowly organize into a single, well-ordered lattice rather than crashing out as a powder.[9][10]

Prerequisites:

  • Purity: The purer your sample, the higher the chance of success. Aim for >95% purity as a starting point.[1]

  • Glassware: Ensure all vials and tubes are meticulously clean and free of dust, which can act as unwanted nucleation sites.[9]

  • Patience: High-quality crystals take time to form. Once a crystallization is set up, it should be left undisturbed in a quiet, vibration-free location.[1]

Step-by-Step Methodology (Vapor Diffusion):

This is a robust and widely successful technique. It involves dissolving your compound in a "good" solvent and allowing a miscible "anti-solvent" (in which the compound is poorly soluble) to slowly diffuse into it.[10]

  • Solvent Screening: Identify a solvent that readily dissolves your compound (the "solvent") and a second solvent that is miscible with the first but in which your compound is insoluble or poorly soluble (the "anti-solvent").[9]

  • Preparation: Dissolve 5-10 mg of your purified compound in a minimal amount of the solvent in a small, narrow container (e.g., a 2 mL vial or an NMR tube).

  • Setup: Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial). Carefully add 2-3 mL of the anti-solvent to the outer vial, ensuring it does not splash into the inner vial.[9]

  • Incubation: Seal the outer container. The more volatile anti-solvent will slowly diffuse in the vapor phase into the inner vial's solution. This gradually decreases the overall solubility of your compound, pushing it towards the critical nucleation point.[9]

  • Observation: Leave the setup undisturbed for several days to weeks. Monitor for the appearance of clear, well-defined crystals with sharp edges.[1]

Comparative Analysis: Crystallography vs. Other Techniques

While indispensable, X-ray crystallography is not the only tool for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique, and understanding their relative strengths allows researchers to build a more complete picture of their molecule.[11]

ParameterSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) Spectroscopy
Sample State Solid (single crystal)[12]Solution (near-physiological conditions possible)[13]
Primary Output 3D electron density map, atomic coordinates[3]Through-bond & through-space correlations, chemical shifts[11]
Structural Info Unambiguous bond connectivity, bond lengths/angles, absolute stereochemistry, packing[4]Infers connectivity, relative stereochemistry, conformation in solution
Dynamic Info Generally provides a time-averaged static picture of the lowest-energy conformer[3][13]Excellent for studying molecular dynamics, conformational changes, and exchange processes[12]
Size Limitation No theoretical upper or lower limit; applicable to small molecules and large viruses[3][14]Practically limited to molecules <~50 kDa for full assignment, though specific labels can be used on larger systems[13]
Throughput Can be low, as crystal growth is often a bottleneck[2]High for simple 1D spectra; can be time-consuming for complex multi-dimensional experiments
Ambiguity Very low; provides a definitive structural proof[1]Can have ambiguity in assigning complex stereocenters or distinguishing isomers

Causality in Comparison: The fundamental difference arises from the physical state and the nature of the measurement. Crystallography provides a precise snapshot of a molecule locked in a crystal lattice.[3] In contrast, NMR measures the properties of molecules tumbling in solution, providing an average picture that is rich with dynamic information but can be less precise in defining a single, static structure.[3][11] Therefore, the two techniques are highly complementary.

Interpreting the Results: What Constitutes a "Validated" Structure?

Solving a crystal structure is not the final step; validation is required to ensure the model accurately represents the experimental data.[7] Modern crystallographic software generates a Crystallographic Information File (CIF), which can be checked for quality and consistency using automated services.[8][15]

Key validation metrics to consider:

  • Resolution: A measure of the level of detail in the electron density map. For small molecules, a resolution of 1.2 Å or better is expected for a high-quality structure.[16]

  • R-factors (R1, wR2): These values represent the agreement between the observed diffraction data and the data calculated from your final structural model. Lower values indicate a better fit. An R1 factor below 5-7% is generally considered good for small molecules.[7]

  • Goodness-of-Fit (GooF): This should be close to 1.0, indicating that the model is a good fit to the data.

  • Alerts from checkCIF: The International Union of Crystallography (IUCr) provides a free checkCIF service that automatically validates a structure report, flagging potential errors or inconsistencies that need to be addressed.[8][15]

Conclusion

In the rigorous landscape of modern chemical research, ambiguity is a liability. While techniques like NMR and mass spectrometry are essential for routine characterization, single-crystal X-ray crystallography provides the ultimate, irrefutable evidence of molecular structure. It is the definitive tool that transforms a synthetic hypothesis into a validated reality, providing the solid foundation upon which further research and development can be confidently built.

References

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Google Books.
  • (IUCr) How to grow crystals for X-ray crystallography. (2024, October 16). International Union of Crystallography.
  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (n.d.). ResearchGate.
  • A Head-to-Head Battle of Structural Biology Titans: ¹⁹F NMR vs. X-ray Crystallography. (n.d.). BenchChem.
  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry.
  • Comparison of NMR and X-ray crystallography. (n.d.). Budapest University of Technology and Economics.
  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. (n.d.). Peak Proteins.
  • Crystal Growing Tips and Methods. (n.d.). University of Pennsylvania Department of Chemistry.
  • Tips and Tricks for the Lab: Growing Crystals Part 1. (2012, September 4). ChemistryViews.
  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry.
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  • Single Crystal XRD: Data Acquisition and Structure Solving. (2017, June). University of Saskatchewan.
  • X-ray crystallography. (n.d.). Wikipedia.
  • How to Perform Single Crystal Diffraction - Crystal Alignment. (2022, May 16). Rigaku.
  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton).
  • Structure validation in chemical crystallography. (2008, December 22). International Union of Crystallography.
  • X-Ray Crystallography of Chemical Compounds. (n.d.). National Institutes of Health (NIH).
  • What Is Small Molecule Crystal Structure Analysis?. (n.d.). Rigaku.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). ACS Publications.
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  • Solve a small-molecule structure. (n.d.). CCP4 wiki.
  • Improving the Accuracy of Small‐Molecule Crystal Structures Solved from Powder X‐Ray Diffraction Data by Using External Sources. (2023, February 15). ResearchGate.
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Comparative

A Senior Application Scientist's Guide to Kinase Inhibition by Pyrazolopyridine Scaffolds

Introduction: The Privileged Role of Pyrazolopyridines in Kinase Drug Discovery Protein kinases, a family of over 500 enzymes that catalyze the phosphorylation of substrate proteins, are the master regulators of a vast a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of Pyrazolopyridines in Kinase Drug Discovery

Protein kinases, a family of over 500 enzymes that catalyze the phosphorylation of substrate proteins, are the master regulators of a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of therapeutic targets.[1] The development of small-molecule kinase inhibitors has revolutionized targeted therapy, and at the heart of many successful inhibitors lies a core chemical structure, or "scaffold," that dictates its binding and activity.

Among the most successful of these are the pyrazolopyridines, a class of heterocyclic compounds that have earned the status of a "privileged scaffold" in kinase drug discovery.[1][2] As bioisosteres of adenine, the core component of ATP, pyrazolopyridines are exceptionally well-suited to occupy the ATP-binding pocket of kinases.[3] Their nitrogen atoms can form crucial hydrogen bond interactions with the "hinge region" of the kinase, effectively anchoring the inhibitor and blocking the enzyme's catalytic function.

The versatility of this scaffold is remarkable, with at least nine different isomers, such as 1H-pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine, each offering a unique three-dimensional arrangement for derivatization.[4] This guide provides a comparative analysis of how different pyrazolopyridine scaffolds have been expertly engineered to inhibit key kinase targets, supported by experimental data and detailed methodologies for researchers in the field.

Comparative Analysis of Kinase Inhibition by Pyrazolopyridine Scaffolds

The true power of the pyrazolopyridine scaffold is revealed through its application against diverse and challenging kinase targets. The choice of the core isomer and its subsequent decoration with chemical substituents are critical decisions that influence potency, selectivity, and pharmacological properties.

Targeting Src Family Kinases (SFKs): A Quest for Selectivity

The non-receptor tyrosine kinase Src is a well-known proto-oncogene, and its hyperactivation is implicated in the progression of many cancers.[5] However, a major challenge in targeting Src is achieving selectivity over other kinases, particularly ABL kinase, as off-target inhibition can lead to toxicity. The pyrazolo[3,4-d]pyrimidine scaffold has been a foundational starting point for potent Src inhibitors like PP1 and PP2.[6]

A compelling example of scaffold optimization comes from a study that began with the promiscuous inhibitor PP1 and used phenotypic screening to guide the design of highly selective Src inhibitors.[7] This work demonstrated that subtle modifications to the pyrazolopyrimidine core could dramatically shift the selectivity profile away from ABL. The development of the inhibitor eCF506 represents a landmark achievement: it is the first small molecule reported with subnanomolar IC50 for Src and a remarkable 1000-fold greater selectivity over ABL.[7] This underscores a key principle: the pyrazolopyrimidine core provides the necessary hinge-binding interactions, while peripheral modifications fine-tune the interactions with other parts of the binding pocket to confer selectivity.[7][8]

CompoundScaffold CoreTarget KinaseIC50 (nM)Selectivity (ABL IC50 / Src IC50)
PP1 Pyrazolo[3,4-d]pyrimidineLCK (SFK)5~8
PP2 Pyrazolo[3,4-d]pyrimidineLCK (SFK)4~50
Dasatinib (Control)Src<1~1
eCF506 PyrazolopyrimidineSrc<0.5>950

Table 1: Comparison of pyrazolopyrimidine-based inhibitors targeting Src Family Kinases (SFKs). Data compiled from multiple sources to illustrate the evolution of potency and selectivity.[6][7][8]

Targeting B-Raf(V600E): A Structure-Guided Success Story

The V600E mutation in the B-Raf kinase leads to constitutive activation of the MAPK signaling pathway and is a primary driver in approximately 7% of all cancers, including over 60% of melanomas.[9][10][11] The development of pyrazolopyridine inhibitors against B-Raf(V600E) is a textbook example of structure-based drug design. Researchers evolved a simple pyridine lead into a highly potent and orally bioavailable 3-methoxy pyrazolopyridine scaffold.[9][12]

The key insight was that transitioning from a single ring (pyridine) to a bicyclic pyrazolopyridine scaffold provided a more rigid and effective hinge-binding template.[9] Further optimization, including the addition of a methoxy group at the 3-position, enhanced both enzymatic potency and cellular activity. This work highlights the causality behind experimental choices: the pyrazolopyridine core was selected for its superior hinge-binding capability, and subsequent modifications were rationally designed to improve interactions with the kinase and enhance drug-like properties.[9][13]

Compound IDScaffold CoreB-Raf(V600E) Enzymatic IC50 (nM)pERK Cellular IC50 (nM)
Compound 3 Pyridine11001800
Compound 17 3-Methoxy Pyrazolo[3,4-b]pyridine1.816
Compound 19 3-Methoxy Pyrazolo[3,4-b]pyridine1.07

Table 2: Potency improvement of B-Raf(V600E) inhibitors through scaffold evolution from pyridine to pyrazolopyridine.[9][11]

Targeting EGFR and VEGFR-2: The Dual Inhibition Strategy

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical drivers of tumor growth, proliferation, and angiogenesis.[14][15] Inhibiting both pathways simultaneously is a validated strategy to combat cancer. Pyrazole and pyrazolopyridine scaffolds have been successfully employed to create potent dual inhibitors.

For instance, a series of novel pyrazole and pyrazolopyridine derivatives demonstrated dual inhibitory potential against both EGFR and VEGFR-2 in the nanomolar range.[16] The most potent compound from this series, 3f , exhibited an IC50 of 0.066 µM against EGFR and 0.102 µM against VEGFR-2, and it was shown to induce apoptosis in cancer cells.[16] This demonstrates the scaffold's ability to be adapted to fit within the ATP-binding sites of two distinct but structurally related kinases, a crucial aspect for developing multi-targeted therapies.

Scaffold TypeTarget KinaseRepresentative IC50 (µM)
Pyrazolo[3,4-d]pyrimidineEGFR0.034 - 0.135
Pyrazolo[3,4-b]pyridineEGFR~0.14
PyrazolopyridineVEGFR-2~0.09
Pyrazolopyridine (Dual)EGFR / VEGFR-20.066 / 0.102

Table 3: Inhibitory activities of various pyrazolopyridine and related scaffolds against EGFR and VEGFR-2.[14][15][16][17]

Experimental Methodologies: A Guide to Assessing Kinase Inhibition

The validation of any kinase inhibitor relies on robust and reproducible experimental protocols. These methods are self-validating systems when appropriate controls are included, ensuring the trustworthiness of the data.

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol provides a quantitative measure of a compound's ability to directly inhibit a purified kinase enzyme by measuring ADP production, a direct product of kinase activity.

Causality: The choice of a luminescence-based ADP detection method (like ADP-Glo™) is based on its high sensitivity, broad dynamic range, and resistance to signal interference compared to other methods. It directly quantifies enzyme turnover, providing a reliable measure of catalytic activity.[18][19]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection Compound_Prep 1. Prepare Serial Dilution of Inhibitor Incubate_Inhibitor 4. Add Inhibitor & Kinase to Plate, Incubate Compound_Prep->Incubate_Inhibitor Kinase_Prep 2. Prepare Kinase Solution Kinase_Prep->Incubate_Inhibitor Substrate_Prep 3. Prepare Substrate/ATP Mixture Initiate_Reaction 5. Add Substrate/ATP to Initiate Reaction Substrate_Prep->Initiate_Reaction Incubate_Inhibitor->Initiate_Reaction Incubate_30C 6. Incubate at 30°C (e.g., 60 min) Initiate_Reaction->Incubate_30C Stop_Reaction 7. Add ADP-Glo™ Reagent (Stops Kinase, Depletes ATP) Incubate_30C->Stop_Reaction Develop_Signal 8. Add Kinase Detection Reagent (Converts ADP to ATP, Generates Light) Stop_Reaction->Develop_Signal Read_Plate 9. Measure Luminescence (Plate Reader) Develop_Signal->Read_Plate Data_Analysis 10. Plot Data & Calculate IC50 Read_Plate->Data_Analysis

Caption: Workflow for an in vitro luminescence-based kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the pyrazolopyridine inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down in 10-point, 3-fold steps.

  • Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted inhibitor or DMSO (as a vehicle control) to each well.

  • Kinase Addition: Add 2.5 µL of the purified kinase enzyme in an appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[18] Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Initiate the reaction by adding 5 µL of a pre-mixed solution containing the kinase's specific peptide substrate and ATP. The final ATP concentration should be at or near its Km value for the kinase to ensure competitive binding dynamics.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The duration should be optimized to ensure the reaction is within the linear range.

  • ADP Detection:

    • Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[18]

    • Add 20 µL of Kinase Detection Reagent. This converts the ADP produced into ATP, which then fuels a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.[18]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)

This protocol assesses an inhibitor's ability to block a specific kinase signaling pathway within a living cell by measuring the phosphorylation of a downstream substrate.

Causality: Using a cell-based assay is critical because it accounts for factors like cell permeability, off-target effects, and engagement with the target in its native environment.[20] Western blotting is chosen for its specificity, allowing for the direct visualization of both the total and phosphorylated forms of a target protein, providing a self-validating ratiometric readout.

G cluster_cell_treatment Cell Treatment cluster_protein_analysis Protein Analysis cluster_detection Immunodetection Seed_Cells 1. Seed Cells & Grow to 80% Confluency Pretreat 2. Pre-treat with Inhibitor (or DMSO) for 2h Seed_Cells->Pretreat Stimulate 3. Stimulate with Growth Factor (e.g., EGF) for 15 min Pretreat->Stimulate Lyse_Cells 4. Lyse Cells & Collect Protein Lysate Stimulate->Lyse_Cells Quantify 5. Quantify Protein (BCA Assay) Lyse_Cells->Quantify SDS_PAGE 6. Separate Proteins by SDS-PAGE Quantify->SDS_PAGE Transfer 7. Transfer to PVDF Membrane SDS_PAGE->Transfer Block 8. Block Membrane Transfer->Block Primary_Ab 9. Incubate with Primary Ab (e.g., anti-p-ERK) Block->Primary_Ab Secondary_Ab 10. Incubate with HRP- conjugated Secondary Ab Primary_Ab->Secondary_Ab Visualize 11. Add ECL Substrate & Image Chemiluminescence Secondary_Ab->Visualize Analysis 12. Quantify Bands & Analyze Inhibition Visualize->Analysis

Caption: Workflow for a cell-based Western blot assay.

Step-by-Step Methodology:

  • Cell Culture: Seed an appropriate cell line (e.g., A549 for EGFR studies) in a 6-well plate and grow to ~80% confluency.

  • Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the pyrazolopyridine inhibitor (and a DMSO control) for 2 hours.

  • Pathway Stimulation: Stimulate the signaling pathway by adding a specific ligand (e.g., 100 ng/mL EGF to activate the EGFR pathway) for 15 minutes. A non-stimulated control should be included.

  • Cell Lysis: Immediately place the plate on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Scrape and collect the cell lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Separate 20-30 µg of protein per sample via SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated substrate (e.g., anti-phospho-Src Y416).[7]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Data Analysis: Strip the membrane and re-probe with an antibody for the total protein (e.g., total Src) as a loading control. Quantify the band intensities and express the level of phosphorylation as a ratio of the phospho-protein to the total protein.

Mechanism of Action: The Pyrazolopyridine-Kinase Interaction

The efficacy of pyrazolopyridine inhibitors stems from their ability to act as ATP-competitive inhibitors. They occupy the adenine-binding region of the kinase ATP pocket and form specific hydrogen bonds with the backbone atoms of the hinge region, which connects the N- and C-terminal lobes of the kinase domain.[4][3]

G cluster_pocket ATP Binding Pocket Kinase Kinase Domain Hinge Hinge Region (e.g., Met793 in EGFR) Gatekeeper Gatekeeper Residue Hydrophobic Hydrophobic Pocket Inhibitor Pyrazolopyridine Core R1 R2 Inhibitor:f0->Hinge H-Bonds Inhibitor:f2->Gatekeeper Steric/Selectivity Interactions Inhibitor:f1->Hydrophobic Hydrophobic Interactions

Caption: Pyrazolopyridine scaffold binding in a kinase ATP pocket.

This core interaction is fundamental. The structure-activity relationship (SAR) is then built by modifying the R groups attached to the pyrazolopyridine core. These modifications explore other regions of the ATP pocket:

  • Selectivity: By adding bulky or specifically interacting groups, an inhibitor can be designed to fit the unique topology of one kinase's active site over another. For example, exploiting differences in the "gatekeeper" residue can confer selectivity.[4]

  • Potency: Groups that make additional hydrophobic or polar contacts within the pocket can significantly increase binding affinity and, therefore, potency.

  • Pharmacokinetics: Modifications are crucial for tuning properties like solubility, metabolic stability, and cell permeability. For example, medicinal chemistry strategies can be employed to disrupt crystal packing forces in solid forms of the drug, thereby increasing aqueous solubility.[13]

Conclusion and Future Outlook

The pyrazolopyridine scaffold has proven to be an exceptionally versatile and effective framework for the design of potent and selective kinase inhibitors. Its inherent ability to mimic ATP and bind to the conserved hinge region provides a robust starting point for drug discovery campaigns targeting a wide range of kinases. The success stories with inhibitors targeting Src, B-Raf, EGFR, and VEGFR-2, among others, highlight the power of this privileged structure.[4][1][2]

The future of pyrazolopyridine-based inhibitors will likely focus on addressing the persistent challenge of acquired drug resistance, often caused by mutations in the target kinase.[21] By leveraging detailed structural knowledge of these mutant kinases, next-generation pyrazolopyridine inhibitors can be designed to overcome resistance mechanisms, offering new hope in the ongoing development of targeted cancer therapies.

References

  • Halder, P., Rai, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
  • González-García, M., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry.
  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • Lyssikatos, J. P., et al. (2011). Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. ACS Medicinal Chemistry Letters.
  • Lyssikatos, J. P., et al. (2011). Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. ACS Medicinal Chemistry Letters.
  • Lyssikatos, J. P., et al. (2011). Pyrazolopyridine inhibitors of B-Raf(V600E). Part 3: an increase in aqueous solubility via the disruption of crystal packing. PubMed.
  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Semantic Scholar.
  • Lyssikatos, J. P., et al. (2011). Pyrazolopyridine Inhibitors of B-Raf(V600E). Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. PubMed.
  • Abdel-Maksoud, M. S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.
  • González-García, M., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase.
  • Application Notes and Protocols for Kinase Activity Assays. BenchChem.
  • Abuelizz, H. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Lyssikatos, J. P., et al. (2011). Pyrazolopyridine Inhibitors of B-Raf(V600E). Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. Semantic Scholar.
  • Spotlight: Cell-based kinase assay form
  • Wang, Y., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central.
  • Tolba, M. F., et al. (2021).
  • Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: Discovery of[4][7][9]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics. (2025). ResearchGate.

  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors.
  • New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. (2023). BioWorld.
  • Ghorab, M. M., et al. (2025).
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. (2023). RSC Publishing.
  • Methods for Detecting Kinase Activity. Cayman Chemical.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Medicinal Chemistry.
  • Kinase assays. (2020). BMG LABTECH.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). PubMed Central.

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Validation

A Definitive Guide to the Structural Elucidation of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel heterocyclic compounds, s...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel heterocyclic compounds, such as the promising pyrazolo[3,4-c]pyridine scaffold, this process is paramount.[1] This guide provides a comprehensive, multi-technique approach to confirm the structure of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine, grounded in established analytical principles and practical, field-proven insights.

The pyrazolo[3,4-c]pyridine core is of significant interest in medicinal chemistry due to its structural analogy to purines, making it a valuable scaffold in the development of various therapeutic agents.[1] The precise placement of the chloro and iodo substituents, along with the tautomeric form of the pyrazole ring, are critical determinants of the molecule's physicochemical properties and biological activity. Therefore, a systematic and orthogonal analytical approach is essential for unequivocal structural verification.

This guide will detail a logical workflow, beginning with routine spectroscopic methods for initial characterization and culminating in the definitive determination of the three-dimensional atomic arrangement. Each section will not only provide a step-by-step protocol but also delve into the causality behind the experimental choices, ensuring a self-validating system of analysis.

The Analytical Workflow: A Multi-faceted Approach

A robust structural confirmation relies on the convergence of data from multiple, independent analytical techniques. For 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine, the recommended workflow integrates Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.

Structural_Elucidation_Workflow cluster_1 Definitive Structure Confirmation NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, 2D) Mass_Spectrometry Mass Spectrometry (ESI-MS) Xray_Crystallography Single-Crystal X-ray Diffraction NMR_Spectroscopy->Xray_Crystallography Provides Connectivity & Initial 3D Insight Mass_Spectrometry->Xray_Crystallography Confirms Molecular Weight & Elemental Composition

Caption: A logical workflow for the structural confirmation of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and through-space proximity of atoms. For 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is recommended.

Expected ¹H and ¹³C NMR Spectral Data

The anticipated chemical shifts for 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine are based on the analysis of related pyrazolo[3,4-c]pyridine and pyrazolo[3,4-b]pyridine derivatives.[2][3][4] The presence of electron-withdrawing halogens and the fused aromatic system will significantly influence the chemical shifts.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key HMBC Correlations
H4~7.8-8.2~115-120C3, C5, C7a
H6~8.6-9.0~145-150C4, C5, C7a
NH (N1-H)~13.0-14.0 (broad)-C3, C7a
C3-~90-100H4
C3a-~130-135H4, NH
C4~7.8-8.2~115-120H6
C5-~140-145H4, H6
C6~8.6-9.0~145-150H4
C7-~140-145H6
C7a-~135-140H4, H6, NH

Note: Chemical shifts are predicted and may vary depending on the solvent and concentration. The broadness of the NH proton signal is due to quadrupole broadening and exchange.

Experimental Protocol for NMR Analysis
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the synthesized 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine.[5][6]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[6][7] DMSO-d₆ is often preferred for heterocyclic compounds with NH protons to ensure their observation.

    • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no solid particles are present.[8]

    • The sample height in the tube should be between 4.0 and 5.0 cm.[6]

  • Instrumental Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[6]

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} NMR spectrum.

    • Perform 2D NMR experiments, including COSY (to identify H-H correlations), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range H-C correlations, crucial for assigning quaternary carbons).

II. Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for structural confirmation. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, adding another layer of certainty. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[9]

Expected Mass Spectrum

The molecular formula of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine is C₆H₃ClIN₃, with a monoisotopic mass of 278.9065 g/mol .[10][11]

Ion Expected m/z Isotopic Pattern
[M+H]⁺279.9138A characteristic pattern due to the presence of Chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be observed. The M+2 peak will be approximately one-third the intensity of the M peak.
[M+Na]⁺301.8957Similar isotopic pattern to [M+H]⁺.
Experimental Protocol for ESI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The sample should be fully dissolved to avoid clogging the ESI needle.[9]

  • Instrumental Setup and Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.[9]

    • Apply a high voltage to the ESI needle (typically 2-6 kV) to generate an electrospray.[9]

    • Use a nebulizing gas (e.g., nitrogen) to aid in droplet formation and solvent evaporation.[12]

    • Acquire the mass spectrum in positive ion mode.

    • If available, perform HRMS to obtain the exact mass and confirm the elemental composition.

III. Single-Crystal X-ray Diffraction: The Definitive Structure

While NMR and MS provide compelling evidence for the structure of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[13][14] This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and the tautomeric form.

Experimental Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Grow high-quality single crystals of the compound. This is often the most challenging step. Common methods include slow evaporation of a saturated solution, vapor diffusion, or layering of a solvent and anti-solvent.

    • Suitable crystals should be well-formed, transparent, and typically 0.1-0.3 mm in size in at least two dimensions.[15]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.[15]

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and improve data quality.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[14]

  • Structure Solution and Refinement:

    • Process the collected diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate structure.

The successful elucidation of the crystal structure will definitively confirm the connectivity of the atoms, the positions of the chloro and iodo substituents, and the N1-H tautomeric form of the pyrazole ring.

Conclusion: A Triad of Techniques for Unwavering Confidence

The structural confirmation of a novel compound like 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine demands a rigorous and multi-faceted analytical approach. By systematically employing NMR spectroscopy to map the molecular framework, mass spectrometry to verify the molecular weight and elemental composition, and single-crystal X-ray diffraction for the definitive three-dimensional structure, researchers can have the utmost confidence in their synthesized molecule. This triad of techniques provides a self-validating system, where the data from each method corroborates the others, ensuring the scientific integrity of subsequent research and development efforts.

References

  • Single-crystal X-ray Diffraction - SERC (Carleton). [Link]

  • Small molecule NMR sample preparation - Georgia Institute of Technology. [Link]

  • Single crystal X-ray diffraction | Crystallography Class Notes - Fiveable. [Link]

  • How To Prepare And Run An NMR Sample - Blogs - News - alwsci. [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. [Link]

  • XRD Basics - Penn Physics. [Link]

  • 8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC - NIH. [Link]

  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile - J-Stage. [Link]

  • 6.3: Electrospray Ionization (ESI) Mass Spectrometry - Physics LibreTexts. [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis | ACS Omega. [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. [Link]

  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds | Analytical Chemistry - ACS Publications. [Link]

  • Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling | LCGC International. [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I - Nanalysis. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. [Link]

  • Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles - JOCPR. [Link]

  • S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design, - Semantic Scholar. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. [Link]

  • 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC - NIH. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol for 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine

A Guide for Laboratory Professionals in Research and Drug Development As a Senior Application Scientist, I understand that the integrity of our research is matched by the rigor of our safety practices. The proper handlin...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Laboratory Professionals in Research and Drug Development

As a Senior Application Scientist, I understand that the integrity of our research is matched by the rigor of our safety practices. The proper handling and disposal of complex chemical reagents like 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine (CAS No. 1268521-18-1) are not merely regulatory hurdles; they are foundational to a safe, sustainable, and scientifically valid research environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in an understanding of its specific chemical hazards and regulatory context. Our objective is to empower you with the knowledge to manage this waste stream confidently and responsibly.

Hazard Identification and Core Risk Assessment

Understanding the inherent risks of a compound is the first step in designing a safe disposal plan. 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine is a halogenated heterocyclic compound with significant acute toxicity. Its primary hazards, as identified by the Globally Harmonized System (GHS), necessitate a cautious and well-defined handling protocol.[1]

The primary hazard is acute oral toxicity, indicated by the GHS06 "skull and crossbones" pictogram and the H301 "Toxic if swallowed" hazard statement.[1] It is also classified as a serious eye irritant (H319).[1] Due to its structure as a halogenated pyridine derivative, it must be treated as hazardous waste, with no exceptions.[2][3]

Table 1: Chemical and Hazard Profile of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine

Property Value Source
CAS Number 1268521-18-1 [1][4]
Molecular Formula C₆H₃ClIN₃ [1]
Molecular Weight 279.47 g/mol [1]
Physical Form Solid [1]
GHS Pictogram GHS06 (Acute Toxicity - Skull and Crossbones) [1]
Signal Word Danger [1]
Hazard Statements H301: Toxic if swallowedH319: Causes serious eye irritation [1]

| Storage Class | 6.1C: Combustible, acutely toxic Cat. 3 / toxic compounds |[1] |

The Critical Principle: Halogenated Waste Segregation

The molecular structure of this compound, containing both a chloro- and an iodo- group, places it definitively in the halogenated organic waste category.[5][6] This classification is the most critical factor guiding its disposal.

Causality: Halogenated organic compounds cannot be disposed of with non-halogenated organic solvents. The reason is twofold:

  • Disposal Technology: Halogenated waste requires high-temperature incineration with specialized "scrubbing" systems to neutralize the acidic gases (like HCl and HI) produced during combustion.[7] Disposing of it in a non-halogenated waste stream, which may be destined for fuel blending or less complex incineration, can damage disposal facilities and release harmful pollutants.[8]

  • Regulatory Compliance & Cost: Disposal of halogenated waste is strictly regulated by agencies like the U.S. Environmental Protection Agency (EPA) and is significantly more expensive than non-halogenated waste.[8][9] Proper segregation is therefore essential for both environmental protection and institutional compliance.

Therefore, all waste streams containing 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine must be kept separate from other organic wastes.[6][8]

Personnel Safety and Spill Management

Before handling the compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. In the event of a spill, a clear, pre-defined plan ensures a rapid and safe response.

Required Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemical-resistant gloves. Butyl rubber or Viton® are recommended for pyridine-type compounds.[2] Standard nitrile gloves may offer limited protection and should not be used for prolonged contact.[10]

  • Eye Protection: Chemical splash goggles are mandatory to protect against the serious eye irritation hazard.[1][2]

  • Body Protection: A standard laboratory coat, fully buttoned, is required to protect clothing and skin.[2]

  • Respiratory Protection: All handling, including weighing and preparing for disposal, should occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[10]

Spill Response Protocol
  • Minor Spill (manageable by trained personnel):

    • Ensure PPE is worn.

    • Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[2][10]

    • Carefully sweep or scoop the absorbed material into a designated, sealable container.

    • Label the container as "Hazardous Waste" with the full chemical name.

    • Clean the spill area with an appropriate decontaminating solution and wipe clean. Dispose of all cleaning materials as hazardous waste.

  • Major Spill (beyond the capacity of local personnel):

    • Evacuate the immediate area.

    • Alert colleagues and prevent entry into the affected zone.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[2]

Step-by-Step Disposal Protocol

The proper disposal of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine is a process of careful collection, secure containment, and compliant transfer. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain. [11][12]

Step 1: Waste Identification and Collection
  • Solid Waste: This includes the pure compound, any reaction byproducts, and contaminated absorbents from spills.

  • Liquid Waste: This includes any solutions containing the dissolved compound.

  • Contaminated Labware: This includes items like pipette tips, weighing paper, gloves, and empty stock bottles.

Collect all three types of waste in a designated Hazardous Waste container specifically for Halogenated Organics .[6] The container must be made of a chemically resistant material (e.g., glass or high-density polyethylene) with a tightly sealing screw cap.[2][10]

Step 2: Container Labeling

As soon as the first item of waste is added, the container must be labeled. The label must be fully completed and clearly legible, including:

  • The words "Hazardous Waste ".[8][10]

  • The full chemical name: "7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine ".

  • An accurate list of all other components and their approximate concentrations.

  • The relevant hazard warnings (e.g., "Acutely Toxic," "Irritant").

  • The date of accumulation.

Step 3: Temporary On-Site Storage

Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be:

  • In a cool, dry, and well-ventilated location.[10][12]

  • Away from incompatible materials, especially strong acids and oxidizing agents.[10]

  • Within secondary containment to control any potential leaks.

Step 4: Final Disposal

When the waste container is full or is no longer being used, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[7][10] They are equipped to transport and manage the waste according to all federal, state, and local regulations.[3]

Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste generated from 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine.

G cluster_0 cluster_1 Segregation & Collection cluster_2 Container Management cluster_3 Final Disposal cluster_4 Spill Event start Waste Generation (Solid, Liquid, or Contaminated Labware) collect_solid Collect in Solid Halogenated Waste Container start->collect_solid Solid / Contaminated Items collect_liquid Collect in Liquid Halogenated Waste Container start->collect_liquid Liquid Solutions seal_label Ensure Container is Compatible, Tightly Sealed & Fully Labeled collect_solid->seal_label collect_liquid->seal_label store Store in Designated Satellite Accumulation Area seal_label->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs spill Spill Occurs assess Assess Spill Size spill->assess minor_spill Minor Spill: Use Spill Kit assess->minor_spill Small major_spill Major Spill: Evacuate & Call EHS assess->major_spill Large minor_spill->collect_solid

Caption: Disposal workflow for 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine.

Conclusion

The responsible disposal of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard recognition, strict waste segregation, correct PPE usage, and compliant collection procedures, researchers can effectively mitigate the risks associated with this compound. Always prioritize safety and consult your institution's EHS department as the final authority on waste management policies.

References

  • Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • Sigma-Aldrich. (n.d.). 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine AldrichCPR.
  • Benchchem. (n.d.). Proper Disposal of 1-Iodo-2-methyloct-1-ene: A Guide for Laboratory Professionals.
  • Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine.
  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • SynHet. (n.d.). 7-Chloro-3-iodo-1h-pyrazolo[3,4-c]pyridine.
  • Fisher Scientific. (2009). Safety Data Sheet - Pyridine.
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  • Duke University SMIF. (2018). Standard Operating Procedure for work with Chemical name/class: Iodine.
  • Fluorochem Ltd. (2024). Safety Data Sheet - 4-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine.
  • Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet.
  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet - 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Reddit. (2019). How do you dispose of the iodine-starch complex after a redox titration?.
  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Org. Synth. 2024, 101, 524–541.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Iodine.
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Handling

Personal protective equipment for handling 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides critical safety and logistical information for the handling and disposal of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine (CAS Number: 1268...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine (CAS Number: 1268521-18-1). As a Senior Application Scientist, the following protocols are designed to ensure the highest standards of laboratory safety, drawing from established best practices and a deep understanding of chemical causality. This document is structured to be a direct, procedural resource, empowering you to work safely and effectively.

Hazard Assessment and GHS Classification

7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine is a halogenated heterocyclic compound that presents several health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound[1]:

Hazard StatementClassificationGHS CodePictogram
Toxic if swallowedAcute Toxicity, Oral (Category 3)H301

Harmful if swallowedAcute Toxicity, Oral (Category 4)H302

Causes skin irritationSkin Irritation (Category 2)H315

Causes serious eye irritationEye Irritation (Category 2A)H319

May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)H335

The compound is a solid at room temperature. Due to its toxicity and irritant properties, stringent adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Eyes and Face Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles. A face shield alone is not sufficient.[2]
Skin and Body A lab coat, and for larger quantities or when there is a risk of significant spillage, a chemically resistant apron or coveralls.Protects the skin from contact with the compound.
Hands Chemical-resistant gloves (e.g., nitrile or neoprene)Prevents skin absorption and irritation. Latex gloves are not recommended.
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulatesRequired when working outside of a certified chemical fume hood or when there is a risk of aerosolization.

PPE_Selection_Workflow start Start: Handling 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine is_solid Is the compound a solid? start->is_solid weighing Weighing or transfer of solid? is_solid->weighing Yes in_solution Working with the compound in solution? is_solid->in_solution No (in solution) engineering_controls Are engineering controls (fume hood) in use? weighing->engineering_controls Yes in_solution->engineering_controls Yes ppe_solid Required PPE: - Chemical safety goggles - Face shield - Lab coat - Nitrile or neoprene gloves - Respirator (if outside fume hood) engineering_controls->ppe_solid No ppe_solution Required PPE: - Chemical safety goggles - Lab coat - Nitrile or neoprene gloves engineering_controls->ppe_solution Yes end End: Proceed with experiment ppe_solid->end ppe_solution->end

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Engineering Controls
  • Chemical Fume Hood: All work with solid 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine and concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within the fume hood for the handling of this compound.

    • Ensure all necessary PPE is donned correctly before entering the designated area.

    • Have an emergency eyewash station and safety shower readily accessible.

    • Prepare all necessary equipment and reagents before handling the compound to minimize time spent in the handling area.

  • Weighing and Transfer:

    • When weighing the solid compound, use a balance inside the fume hood or in a ventilated enclosure.

    • Use a spatula for transfers. Avoid creating dust.

    • If transferring the compound to a reaction vessel, do so slowly and carefully to prevent aerosolization.

  • In Solution:

    • When working with the compound in solution, keep the container tightly closed when not in use.

    • Avoid splashes and spills.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Eye Contact
  • Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[2][3][4]

  • Hold the eyelids open to ensure complete rinsing of the eye surface and inner eyelid.[3][4]

  • Remove contact lenses if present and easy to do so.[3][4]

  • Seek immediate medical attention from an eye specialist (ophthalmologist).[4]

Skin Contact
  • Immediately remove any contaminated clothing.[3][5]

  • Flush the affected area with large amounts of water for at least 15 minutes in a safety shower.[2][3]

  • Wash the affected area with mild soap and water.[3]

  • Seek medical attention if irritation persists.[3]

Ingestion
  • If the person is conscious, rinse their mouth with water.[1]

  • Do NOT induce vomiting.[1]

  • Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

Inhalation
  • Move the affected person to fresh air immediately.

  • If breathing is difficult, provide oxygen.

  • If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.

Spills
  • Evacuate the immediate area.

  • If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department.

  • For small spills, if you are trained and have the appropriate PPE, carefully cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Sweep up the absorbed material and place it in a sealed container for proper disposal.

  • Decontaminate the spill area.

Disposal Plan

Proper disposal of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This compound is classified as a toxic solid and should be disposed of as hazardous chemical waste.

  • Containers: Collect all waste containing this compound in a clearly labeled, sealed, and appropriate waste container.

  • Contaminated Materials: Any materials that have come into contact with the compound, including gloves, absorbent materials, and disposable labware, must also be disposed of as hazardous waste.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of toxic and halogenated organic compounds.

References

  • Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University Environmental Health and Safety. Retrieved from [Link]

  • First Aid Procedures for Chemical Hazards. (n.d.). Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Chemical splash in the eye: First aid. (n.d.). Mayo Clinic. Retrieved from [Link]

  • First Aid: Chemical Exposure. (n.d.). UMass Memorial Health. Retrieved from [Link]

  • Examples of PPE for Various Dangerous Goods Classes. (2022, July 5). Storemasta. Retrieved from [Link]

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